molecular formula C19H24ClNO B1226985 Mecloxamine CAS No. 5668-06-4

Mecloxamine

货号: B1226985
CAS 编号: 5668-06-4
分子量: 317.9 g/mol
InChI 键: WILANEPAIMJUCP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mecloxamine is a chemical compound with the molecular formula C19H24ClNO and a molecular weight of 317.86 g/mol . It is indicated for use in scientific research, particularly in combination with other agents like caffeine, ergotamine, and acetaminophen for the study of headaches and migraines . The citrate salt form of this compound, with a CAS number 56050-03-4, is also available for pharmaceutical research and standard applications . From a safety perspective, this compound is classified for acute oral toxicity (Category 4) and should be handled with appropriate precautions, including wearing protective equipment and avoiding dust formation . Key physical properties include a predicted density of 1.078 g/cm³ and a flash point of 191.7°C . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

5668-06-4

分子式

C19H24ClNO

分子量

317.9 g/mol

IUPAC 名称

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3

InChI 键

WILANEPAIMJUCP-UHFFFAOYSA-N

SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

规范 SMILES

CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl

其他CAS编号

5668-06-4

Pictograms

Irritant

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Mecloxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mecloxamine is an anticholinergic and antihistaminic agent that has been used in combination with other drugs for conditions such as headaches and migraines.[2][3] Its therapeutic effects are primarily attributed to its ability to antagonize the actions of acetylcholine and histamine at their respective receptors. Understanding the precise mechanism of action at a molecular level is crucial for drug development professionals and researchers exploring its therapeutic potential and off-target effects.

Primary Mechanisms of Action

Anticholinergic Activity: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is believed to be its antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This action leads to a reduction in smooth muscle contraction, glandular secretions, and other parasympathetic responses, which underlies its use as a sedative and antiemetic.

Antihistaminic Activity: Histamine H1 Receptor Antagonism

This compound also functions as a histamine H1 receptor antagonist. By blocking the action of histamine at H1 receptors, it mitigates allergic and inflammatory responses, and contributes to its sedative effects, as H1 receptors in the central nervous system play a role in wakefulness.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or pA2 values) of this compound at muscarinic and histamine receptors are not extensively documented in publicly accessible literature. However, to provide a frame of reference, the following tables summarize such data for other antihistamines that also exhibit anticholinergic properties.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Selected Antihistamines

CompoundMuscarinic Receptor Ki (nM)Source
Mequitazine5.0[4]
Cyproheptazine38[4]
Clemastine38[4]
Diphenylpyraline38[4]
Promethazine38[4]
Homochlorcyclizine38[4]
Alimemazine38[4]
Mepyramine3,600[4]
Terfenadine3,600[4]
Metapyrilen3,600[4]
Azelastine30,000[4]
Hydroxyzine30,000[4]
Meclizine30,000[4]

Disclaimer: This table presents data for other antihistamines to illustrate a range of affinities and does not represent data for this compound.

Table 2: Functional Antagonism (pA2) of Selected Antihistamines at the M3 Muscarinic Receptor

CompoundpA2 ValueSource
Atropine9.4 ± 0.1[5]
4-DAMP8.6 ± 0.1[5]
Desloratadine6.4[5]
Diphenhydramine6.2 ± 0.1[5]
Hydroxyzine4.8 ± 0.1[5]

Disclaimer: This table presents data for other antihistamines and standard antagonists to provide context for functional potency and does not represent data for this compound.

Signaling Pathways

The antagonism of muscarinic M3 and histamine H1 receptors by this compound interrupts their respective downstream signaling cascades.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Acetylcholine Acetylcholine Acetylcholine->M3R This compound This compound This compound->M3R Antagonism Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Muscarinic M3 Receptor Signaling Pathway and Point of this compound Antagonism.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonism Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize the mechanism of action of a compound like this compound.

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize a tissue source rich in muscarinic receptors (e.g., bovine cerebral cortex) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic receptor antagonist (e.g., [³H]-quinuclidinyl benzilate), and varying concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Tissue Tissue Homogenization Centrifugation Centrifugation & Membrane Isolation Tissue->Centrifugation Assay_Setup Assay Setup (Membranes, Radioligand, this compound) Centrifugation->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: General Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay for Muscarinic Antagonism

Objective: To determine the functional potency (pA2) of this compound as a muscarinic receptor antagonist.

Methodology:

  • Tissue Preparation:

    • Isolate a smooth muscle tissue that contracts in response to muscarinic agonists (e.g., guinea pig ileum).

    • Mount the tissue in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

    • Connect the tissue to an isometric force transducer to record contractions.

  • Functional Assay:

    • Allow the tissue to equilibrate until a stable baseline tension is achieved.

    • Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine) to establish a control response.

    • Wash the tissue and allow it to return to baseline.

    • Pre-incubate the tissue with a known concentration of this compound for a set period.

    • Generate a second cumulative concentration-response curve for the muscarinic agonist in the presence of this compound.

    • Repeat this process with several different concentrations of this compound.

  • Data Analysis:

    • Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • Determine the dose ratio for each concentration of this compound (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

    • Construct a Schild plot by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound.

    • The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's potency.

Functional_Assay_Workflow Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Organ_Bath Mounting in Organ Bath Tissue_Prep->Organ_Bath Control_CRC Control Agonist Concentration-Response Curve (CRC) Organ_Bath->Control_CRC Incubation Incubation with this compound Control_CRC->Incubation Antagonist_CRC Agonist CRC in Presence of this compound Incubation->Antagonist_CRC Repeat Repeat with Different this compound Concentrations Antagonist_CRC->Repeat Schild_Analysis Schild Plot Analysis (pA2) Repeat->Schild_Analysis

Caption: General Workflow for an In Vitro Functional Antagonism Assay.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of Mecloxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the synthesis and purification of Mecloxamine, an anticholinergic agent with sedative and hypnotic properties. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed methodologies for a proposed synthesis route, purification protocols, and analytical characterization are presented. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.

Introduction

This compound, chemically known as 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine, is a first-generation antihistamine belonging to the ethanolamine ether class. Its anticholinergic properties stem from its ability to act as an antagonist at muscarinic receptors. Historically, it has been explored for its therapeutic potential in managing conditions such as headaches and migraines, often in combination with other active pharmaceutical ingredients (APIs). Due to its specific pharmacological profile, the synthesis and purification of high-purity this compound are of significant interest for research and development purposes. This guide outlines a plausible and detailed synthetic pathway and purification strategy based on established principles of organic chemistry for this class of compounds.

Proposed Synthesis of this compound

While specific proprietary synthesis routes for this compound are not widely published, a logical and efficient pathway can be proposed based on the well-established synthesis of structurally similar diarylethoxyamine antihistamines. The proposed synthesis is a two-step process commencing with the Grignard reaction to form a key tertiary alcohol intermediate, followed by an etherification reaction.

Synthesis Pathway Overview

The synthesis initiates with the reaction of 4-chlorobenzophenone with a methylmagnesium halide Grignard reagent to yield 1-(4-chlorophenyl)-1-phenylethanol. This intermediate is then reacted with 2-(dimethylamino)-1-chloropropane to furnish this compound.

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Williamson Ether Synthesis 4-chlorobenzophenone 4-chlorobenzophenone 1-(4-chlorophenyl)-1-phenylethanol 1-(4-chlorophenyl)-1-phenylethanol 4-chlorobenzophenone->1-(4-chlorophenyl)-1-phenylethanol 1. CH3MgX 2. H3O+ workup methylmagnesium_halide CH3MgX methylmagnesium_halide->1-(4-chlorophenyl)-1-phenylethanol intermediate_alcohol 1-(4-chlorophenyl)-1-phenylethanol This compound This compound intermediate_alcohol->this compound 1. NaH 2. 2-(dimethylamino)-1-chloropropane 2-(dimethylamino)-1-chloropropane 2-(dimethylamino)-1-chloropropane 2-(dimethylamino)-1-chloropropane->this compound

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-chlorophenyl)-1-phenylethanol

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.1 equivalents) and anhydrous diethyl ether.

  • Grignard Reagent Formation: A solution of methyl halide (e.g., methyl iodide or methyl bromide) (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium suspension to initiate the Grignard reaction. The reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Addition of Ketone: A solution of 4-chlorobenzophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction and Quenching: The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-chlorophenyl)-1-phenylethanol.

Step 2: Synthesis of this compound (2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine)

  • Alkoxide Formation: The crude 1-(4-chlorophenyl)-1-phenylethanol (1.0 equivalent) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). Sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 1 hour.

  • Etherification: A solution of 2-(dimethylamino)-1-chloropropane (1.2 equivalents) in dry THF is added dropwise to the alkoxide solution. The reaction mixture is heated to reflux and maintained for 12-18 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

Quantitative Data Summary
ParameterStep 1: Grignard ReactionStep 2: Williamson Ether SynthesisOverall
Reactant 1 4-chlorobenzophenone1-(4-chlorophenyl)-1-phenylethanol-
Reactant 2 Methylmagnesium halide2-(dimethylamino)-1-chloropropane-
Solvent Anhydrous Diethyl EtherAnhydrous THF-
Reaction Time 2-4 hours12-18 hours-
Temperature 0 °C to Room TemperatureReflux-
Theoretical Yield --Based on initial 4-chlorobenzophenone
Expected Yield (%) 85-95%60-75%51-71%

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. A combination of acid-base extraction and crystallization is proposed. For higher purity, column chromatography can be employed.

Purification Workflow

Purification_Workflow Crude_this compound Crude_this compound Acid_Base_Extraction Acid_Base_Extraction Crude_this compound->Acid_Base_Extraction Dissolve in organic solvent Crystallization Crystallization Acid_Base_Extraction->Crystallization Isolate free base Column_Chromatography Column_Chromatography Acid_Base_Extraction->Column_Chromatography For higher purity Pure_this compound Pure_this compound Crystallization->Pure_this compound Recrystallize from suitable solvent Column_Chromatography->Pure_this compound Elute with solvent gradient

Caption: Proposed purification workflow for this compound.

Detailed Purification Protocols

Protocol 3.2.1: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with an aqueous solution of a mild acid (e.g., 1 M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the addition of a base (e.g., 1 M NaOH) to a pH > 10.

  • Extract the liberated this compound free base back into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3.2.2: Crystallization

  • Dissolve the this compound free base obtained from the acid-base extraction in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).

  • Slowly add a co-solvent in which this compound is poorly soluble (e.g., n-heptane or water) until turbidity is observed.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3.2.3: Column Chromatography (Optional)

For achieving very high purity, the material from the acid-base extraction can be subjected to column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with a small percentage of a basic modifier (e.g., triethylamine, 0.1-1%) to prevent tailing.

  • Elution: The column is loaded with the crude product and eluted with the solvent gradient. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Methods Summary
Analytical TechniquePurposeExpected Results
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessmentSingle spot with a specific Rf value.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationA single major peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationSpectra consistent with the chemical structure of this compound.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the mass of this compound.
Melting Point Purity assessmentA sharp melting point range.
Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220-230 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. The proposed two-step synthesis is based on robust and well-understood chemical transformations. The purification protocols, incorporating acid-base extraction, crystallization, and optional column chromatography, are designed to yield high-purity material suitable for research and pharmaceutical development. The outlined analytical methods will ensure the structural integrity and purity of the final compound. This document serves as a valuable resource for scientists and researchers engaged in the synthesis of this compound and related diarylethoxyamine compounds.

Disclaimer

The synthesis and purification protocols described in this document are proposed based on established chemical principles and are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The authors do not guarantee the yields or purity of the final product and are not liable for any damages or injuries resulting from the use of this information.

Mecloxamine: A Technical Guide to its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine with significant anticholinergic, antiemetic, sedative, and hypnotic properties. Its therapeutic effects, primarily in the management of migraine and headache in combination therapies, are attributed to its action on the central and peripheral nervous systems. This document provides an in-depth technical overview of the biological activity of this compound, its molecular targets, and the signaling pathways it modulates. Quantitative data for the structurally similar compound meclizine are provided to offer a comparative context for receptor affinity. Detailed experimental protocols for assessing its activity and diagrams of the key signaling pathways are included to support further research and drug development efforts.

Core Biological Activities and Primary Targets

This compound's pharmacological profile is defined by its antagonism of two key receptor types:

  • Histamine H1 Receptors: As a potent H1 antagonist, this compound blocks the effects of histamine, a key mediator in allergic reactions and a neurotransmitter in the central nervous system. This action is central to its antiemetic and sedative effects.[1][2] First-generation antihistamines like this compound readily cross the blood-brain barrier, leading to central nervous system effects such as drowsiness.[3]

  • Muscarinic Acetylcholine Receptors: this compound exhibits significant anticholinergic activity by blocking muscarinic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[4][5] This blockade contributes to its antiemetic, sedative, and hypnotic properties and can also lead to characteristic side effects like dry mouth and blurred vision.[4][6]

The combined antihistaminic and anticholinergic actions of this compound make it particularly effective in conditions like motion sickness and vertigo-associated nausea, where both histamine and acetylcholine signaling pathways in the vestibular system are implicated.[7][8]

Quantitative Analysis of Receptor Binding

CompoundTarget ReceptorAssay TypeValueUnitsReference
MeclizineHistamine H1 (H1R)Radioligand Binding (Ki)0.1µM[9]

Signaling Pathways

Antiemetic Signaling Pathway

The antiemetic effect of this compound is primarily mediated through its inhibitory action on the vestibular nuclei and the chemoreceptor trigger zone (CTZ) in the brainstem, which in turn signal to the vomiting center (nucleus tractus solitarius).

antiemetic_pathway cluster_vestibular Vestibular System (Inner Ear) cluster_brainstem Brainstem cluster_output Emetic Response cluster_drug This compound Action Motion Motion Sickness Stimuli VN Vestibular Nuclei Motion->VN Excitatory Signal VC Vomiting Center (Nucleus Tractus Solitarius) VN->VC ACh (M1) & H1 Signaling CTZ Chemoreceptor Trigger Zone (CTZ) CTZ->VC Dopamine & Serotonin Signaling Vomiting Nausea & Vomiting VC->Vomiting Efferent Signals Mecloxamine_H1 H1 Antagonism Mecloxamine_H1->VN Blocks H1 Receptors Mecloxamine_M1 Muscarinic (M1) Antagonism Mecloxamine_M1->VN Blocks M1 Receptors

Caption: Antiemetic signaling pathway and points of this compound intervention.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound at its primary targets. These are based on standard methodologies in pharmacology and should be optimized for specific experimental conditions.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the H1 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

h1_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membrane homogenate from cells/tissue expressing H1R (e.g., guinea pig cerebellum) Incubate Incubate membrane homogenate, [3H]mepyramine, and this compound (or vehicle) to reach equilibrium Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, [3H]mepyramine (radioligand), and varying concentrations of this compound Reagent_Prep->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer to remove non-specific binding Filter->Wash Count Measure radioactivity on filters using liquid scintillation counting Wash->Count IC50 Generate competition binding curve and determine IC50 value Count->IC50 Ki Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for H1 receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in H1 receptors (e.g., guinea pig cerebellum) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable H1-selective radioligand (e.g., [3H]mepyramine), and a range of concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled H1 antagonist).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay for Anticholinergic Activity

This protocol assesses the functional antagonism of this compound at muscarinic receptors by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.

Workflow Diagram:

anticholinergic_functional_assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Isolate a smooth muscle strip (e.g., guinea pig ileum) and mount in an organ bath with physiological salt solution Acclimatize Allow tissue to equilibrate under a resting tension Tissue_Prep->Acclimatize ACh_CRC Generate a cumulative concentration-response curve for acetylcholine (ACh) Acclimatize->ACh_CRC Washout Wash the tissue to restore baseline ACh_CRC->Washout Incubate_Mec Incubate the tissue with a fixed concentration of this compound Washout->Incubate_Mec ACh_CRC_Mec Generate a second ACh concentration-response curve in the presence of this compound Incubate_Mec->ACh_CRC_Mec Plot Plot both ACh concentration-response curves ACh_CRC_Mec->Plot pA2 Calculate the pA2 value from the rightward shift of the curve to quantify the antagonist potency Plot->pA2

Caption: Workflow for anticholinergic functional assay.

Methodology:

  • Tissue Preparation: Isolate a section of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution, aerated with carbogen and maintained at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a slight resting tension until a stable baseline is achieved.

  • Control Response: Generate a cumulative concentration-response curve to a muscarinic agonist like acetylcholine or carbachol to establish the baseline contractile response.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to return to baseline, incubate the tissue with a known concentration of this compound for a predetermined period.

  • Antagonist Challenge: In the continued presence of this compound, repeat the cumulative concentration-response curve to the muscarinic agonist.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist like this compound will cause a parallel rightward shift of the curve. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Conclusion

This compound exerts its primary therapeutic effects through the dual antagonism of histamine H1 and muscarinic acetylcholine receptors. This mechanism underlies its utility as an antiemetic, sedative, and hypnotic agent. While direct quantitative binding data for this compound is sparse, the activity of its structural analog, meclizine, suggests significant affinity for these receptors. The provided experimental protocols offer a framework for the further quantitative characterization of this compound's pharmacological profile, which is essential for optimizing its therapeutic applications and understanding its potential side effects. The elucidation of its interactions with key signaling pathways in the central nervous system will continue to be a valuable area of research for the development of novel therapeutics for nausea, vomiting, and vestibular disorders.

References

Mecloxamine: A Technical Review of its Pharmacology and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is an anticholinergic and antihistaminic agent with sedative and antiemetic properties.[1] It is primarily utilized in combination with other active pharmaceutical ingredients, such as caffeine, ergotamine, and acetaminophen, for the management of headaches and migraines.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, pharmacological effects, and the methodologies used to characterize similar compounds. While specific quantitative data for this compound, such as binding affinities and detailed pharmacokinetic profiles, are not extensively available in publicly accessible literature, this paper aims to provide a thorough understanding of its core pharmacological principles by examining the broader context of its drug classes. This guide also presents detailed experimental protocols for assessing anticholinergic and antihistaminic activities and visualizes the key signaling pathways involved.

Introduction

This compound is a compound of interest due to its distinct pharmacological profile, characterized by its anticholinergic, antihistaminic, mildly sedative, and antiemetic effects.[1] Its primary clinical application has been as a component of multi-drug formulations for the treatment of migraine headaches.[2] The therapeutic rationale for its inclusion in these formulations is based on its ability to modulate the parasympathetic nervous system and histamine-mediated pathways, which are implicated in the pathophysiology of migraines.

Chemical and Physical Properties

While detailed experimental data on the physicochemical properties of this compound are sparse, some basic information has been reported.

PropertyValueReference
Chemical Formula C₁₉H₂₄ClNO[3]
Molecular Mass 317.155 g/mol [1]
CAS Number (Free Base) 5668-06-4[1]
CAS Number (Citrate) 56050-03-4[4]

Table 1: Chemical and Physical Properties of this compound. This table summarizes the basic chemical and physical identifiers for this compound.

Pharmacology

Mechanism of Action

This compound's pharmacological effects are attributed to its antagonist activity at two primary receptor types: muscarinic acetylcholine receptors and histamine H1 receptors.

3.1.1. Anticholinergic Activity: Muscarinic Receptor Antagonism

This compound is classified as an anticholinergic agent, indicating that it competitively inhibits the binding of the neurotransmitter acetylcholine to its muscarinic receptors.[4] This antagonism leads to a reduction in parasympathetic nervous system activity, contributing to its sedative and hypnotic effects.[4][5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins. The specific binding profile of this compound across these subtypes is not well-documented in the literature.

3.1.2. Antihistaminic Activity: Histamine H1 Receptor Antagonism

This compound also possesses antihistaminic properties, acting as an antagonist at histamine H1 receptors.[1] This action blocks the effects of histamine, a key mediator in allergic reactions and inflammatory responses. The antihistaminic effect likely contributes to its sedative and antiemetic properties.

Pharmacodynamics

The primary pharmacodynamic effects of this compound stem from its anticholinergic and antihistaminic actions:

  • Sedation: Inhibition of cholinergic and histaminergic neurotransmission in the central nervous system leads to drowsiness and a sedative effect.

  • Antiemetic Effect: The anti-nausea and anti-vomiting effects are likely mediated by the blockade of muscarinic and H1 receptors in the brainstem, which are involved in the vomiting reflex.

  • Reduction of Parasympathetic Activity: By blocking muscarinic receptors, this compound can reduce secretions (e.g., saliva, bronchial mucus), decrease gastrointestinal motility, and potentially affect heart rate.

Pharmacokinetics (ADME)

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for this compound, such as receptor binding affinities (Ki values) or half-maximal inhibitory concentrations (IC50 values) for muscarinic or histamine receptors. This lack of data highlights a significant gap in the understanding of this compound's precise pharmacological potency and selectivity. For comparison, other H1-receptor antagonists have reported Ki values for muscarinic receptors ranging from 5.0 to 30,000 nM, demonstrating a wide spectrum of antimuscarinic potency within this class.[8]

Experimental Protocols

The following are detailed, generalized protocols for assessing the anticholinergic and antihistaminic activity of a compound like this compound. These protocols are based on standard radioligand binding assays.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptors.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Receptor Source: Homogenates of tissues rich in muscarinic receptors (e.g., rat brain cortex, CHO cells expressing specific human muscarinic receptor subtypes).

  • Test Compound: this compound or other test antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-NMS (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for histamine H1 receptors.

Materials:

  • Radioligand: [³H]-Mepyramine, a selective H1 antagonist.

  • Receptor Source: Homogenates of tissues or cells expressing H1 receptors (e.g., HEK293 cells transfected with the human H1 receptor gene).

  • Test Compound: this compound or other test antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell or tissue homogenates as described for the muscarinic receptor assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound. Include wells for total and non-specific binding.

  • Incubation: Incubate the plates, for example, at 37°C for 4 hours.

  • Filtration: Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described for the muscarinic receptor binding assay.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the receptors targeted by this compound.

M1_M3_M5_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Cytosol This compound This compound Receptor M1/M3/M5 Receptor This compound->Receptor Antagonism Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: M1/M3/M5 Muscarinic Receptor Signaling Pathway.

M2_M4_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Cytosol This compound This compound Receptor M2/M4 Receptor This compound->Receptor Antagonism Gio Gi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Caption: M2/M4 Muscarinic Receptor Signaling Pathway.

H1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Cytosol This compound This compound Receptor Histamine H1 Receptor This compound->Receptor Antagonism Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Allergic & Inflammatory Responses Ca2->CellularResponse PKC->CellularResponse

References

Mecloxamine: A Technical Whitepaper on its Core Pharmacology and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine with pronounced anticholinergic properties. Historically, its primary application has been as a component in multi-drug formulations for the treatment of migraine headaches, where it is thought to contribute sedative and antiemetic effects. Despite its use in certain pharmaceutical preparations, detailed public-domain data on its specific receptor binding affinities, pharmacokinetic profile, and dedicated preclinical or clinical evaluations as a monotherapy are notably scarce. This technical guide synthesizes the available information on this compound, including its chemical properties, established mechanism of action, and its role in combination therapies. In light of the limited specific data, this paper also contextualizes its potential therapeutic applications by drawing parallels with other first-generation antihistamines and anticholinergic agents. This document aims to provide a foundational understanding for researchers and drug development professionals interested in this compound.

Introduction

This compound, a derivative of diphenylmethoxyethylamine, is classified as a first-generation H1 histamine receptor antagonist. Like other drugs in its class, it readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation. Its pharmacological profile is also characterized by significant anticholinergic (antimuscarinic) activity, which contributes to its therapeutic effects and side-effect profile.[1][2]

Its predominant use has been in combination with analgesics, ergotamine, and caffeine for the management of acute migraine attacks.[1][3][4] The rationale for its inclusion in these formulations is to mitigate the nausea and vomiting that frequently accompany migraines and to provide sedation. This paper will delve into the known technical details of this compound, address the current gaps in the literature, and explore its potential therapeutic applications based on its pharmacological classification.

Chemical and Physical Properties

This compound is available as a free base and as a citrate salt. The chemical properties are summarized below.

PropertyThis compound (Free Base)[2]This compound Citrate[1]
CAS Number 5668-06-456050-03-4
Molecular Formula C₁₉H₂₄ClNOC₂₅H₃₂ClNO₈
Molecular Weight 317.86 g/mol 509.98 g/mol
IUPAC Name 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethylpropan-1-amine2-hydroxypropane-1,2,3-tricarboxylate; 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine
Calculated LogP (cLogP) 4.87Not Available
Topological Polar Surface Area (TPSA) 12.47 ŲNot Available

Therapeutic Applications and Formulations

The most well-documented therapeutic application of this compound is in a multi-component oral formulation for the treatment of migraine headaches. A recent study details the simultaneous quantification of a five-component formulation, highlighting its complex nature.[3][5]

Table of a Known Five-Component Anti-Migraine Formulation: [3][5]

ComponentMass per Tablet (mg)Therapeutic ClassPresumed Role in Formulation
Ergotamine Tartrate0.75Vasoconstrictor (5-HT₁ receptor agonist)Aborts migraine attack by constricting cranial blood vessels.
Propyphenazone200Non-steroidal anti-inflammatory drug (NSAID)Provides analgesia by inhibiting prostaglandin synthesis.
Caffeine80CNS Stimulant, Adjuvant AnalgesicEnhances absorption and analgesic effect of other components; vasoconstrictor.
Camylofin50Antispasmodic (Anticholinergic)Relaxes smooth muscle, potentially alleviating tension associated with headaches.
This compound 40 Antihistamine, Anticholinergic, Antiemetic Reduces nausea and vomiting (antiemetic effect) and provides sedation.

The presence of this compound in this formulation underscores its role as a supportive agent, primarily addressing the gastrointestinal and neurological symptoms associated with migraines rather than the primary pain mechanism.

Mechanism of Action and Signaling Pathways

This compound's therapeutic and side effects are attributable to its activity at H1 histamine and muscarinic acetylcholine receptors.

Antihistaminic Activity

As a first-generation antihistamine, this compound acts as an inverse agonist at H1 histamine receptors. By binding to and stabilizing the inactive conformation of the H1 receptor, it blocks the actions of histamine. In the central nervous system, this action is largely responsible for its sedative effects.

Anticholinergic Activity

This compound exerts its effects by competitively inhibiting acetylcholine at muscarinic receptors, which are G-protein coupled receptors.[1] This blockade of parasympathetic nervous system activity contributes to its antiemetic effects and is also responsible for common side effects like dry mouth, blurred vision, and urinary retention.[6]

While specific binding affinities (Ki values) of this compound for muscarinic receptor subtypes (M1-M5) are not available in the reviewed literature, it is known that other first-generation antihistamines exhibit a range of affinities for these receptors. For instance, some have high affinity (Ki = 5.0-38 nM) while others have low affinity (Ki = 3,600-30,000 nM) for muscarinic receptors in the bovine cerebral cortex.[7] The precise profile of this compound remains to be determined.

Postulated Signaling Pathway

The following diagram illustrates the generalized signaling pathway for an antagonist at a Gq-coupled receptor, such as the H1 histamine receptor or the M1/M3/M5 muscarinic receptors, which this compound is presumed to inhibit.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor H1/M1/M3/M5 Receptor g_protein Gq receptor->g_protein Activation plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc PKC dag->pkc Activates cellular_response Cellular Response (e.g., smooth muscle contraction, neuronal firing) pkc->cellular_response ca_release->cellular_response agonist Agonist (Histamine/ACh) agonist->receptor This compound This compound This compound->receptor Blocks

Generalized Gq-coupled receptor signaling pathway inhibited by this compound.

Pharmacokinetics and Metabolism

The metabolism of this compound has not been characterized. Like other tertiary amines, it is likely metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, potentially undergoing N-demethylation and other oxidative reactions.[9] The resulting metabolites may or may not be pharmacologically active. Without specific studies, its half-life and potential for drug-drug interactions remain unknown.

Synthesis and Analysis

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be postulated based on its ether linkage. A Williamson ether synthesis approach is a likely method. This would involve the deprotonation of 1-(4-chlorophenyl)-1-phenylethanol to form an alkoxide, followed by nucleophilic substitution with a suitable 2-halopropylamine derivative.

The following diagram outlines a potential workflow for the synthesis of this compound.

synthesis_workflow start Starting Materials: 1-(4-chlorophenyl)-1-phenylethanol 2-chloro-N,N-dimethylpropan-1-amine step1 Deprotonation (e.g., with NaH in THF) start->step1 intermediate Formation of Alkoxide Intermediate step1->intermediate step2 Williamson Ether Synthesis (SN2 Reaction) intermediate->step2 product Crude this compound step2->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product

A postulated workflow for the synthesis of this compound.
Analytical Methods

A 2024 study describes a UV spectrophotometry method coupled with chemometric models for the simultaneous quantification of this compound in its five-component formulation.[3][5] This approach was necessary due to the highly overlapping UV spectra of the components and the wide variation in their concentrations. The study highlights the utility of Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) for accurate quantification.

The workflow for such an analytical validation is depicted below.

analytical_workflow sample_prep Sample Preparation (e.g., Dissolution of tablet in Ethanol) spectral_acq UV Spectral Acquisition (200-400 nm) sample_prep->spectral_acq data_processing Chemometric Modeling (CLS, PLS, MCR-ALS) spectral_acq->data_processing quantification Quantification of This compound and other components data_processing->quantification validation Model Validation (RMSEP, Recovery %) quantification->validation

Workflow for the analytical quantification of this compound in a multi-component formulation.

Preclinical and Clinical Data

A comprehensive search of the literature and clinical trial registries did not yield specific preclinical toxicology or efficacy studies for this compound. Similarly, no clinical trials investigating this compound as a monotherapy or formally evaluating its contribution to the combination therapy for migraine were identified. Its safety and efficacy profile is therefore inferred from the clinical use of the combination products in which it is contained and by analogy to other first-generation antihistamines.

Future Research and Potential Applications

The lack of specific data on this compound presents both a challenge and an opportunity for researchers. Key areas for future investigation include:

  • Quantitative Pharmacology: Determining the binding affinities (Ki) of this compound for the full panel of muscarinic (M1-M5) and histamine (H1-H4) receptors would provide a precise understanding of its pharmacological profile and allow for better prediction of its effects and side effects.

  • Pharmacokinetics and Metabolism: A full ADME study in a relevant preclinical model is necessary to understand its half-life, metabolic pathways, and potential for drug interactions.

  • Deconstruction of Combination Therapy: Preclinical and clinical studies could be designed to isolate the specific contribution of this compound to the efficacy of the five-component migraine therapy. Does its antiemetic and sedative effect significantly improve patient outcomes compared to the other four components alone?

  • Repurposing and New Applications: Based on its strong anticholinergic and antihistaminic properties, this compound could be investigated for other conditions where these mechanisms are relevant, such as motion sickness, vertigo, or as a sleep aid, provided its safety profile is favorable compared to existing treatments.

Conclusion

This compound is an anticholinergic and antihistaminic agent with a history of use in combination therapies for migraine. While its general mechanism of action is understood, a significant gap exists in the public domain regarding its specific quantitative pharmacology, pharmacokinetics, and dedicated safety and efficacy data. Its primary role appears to be the symptomatic relief of nausea and induction of sedation. The development of modern analytical techniques for its quantification in complex mixtures may facilitate future research. Further investigation is required to fully characterize this compound and to explore any potential therapeutic applications beyond its current use. Researchers are encouraged to pursue foundational studies to fill the existing knowledge gaps and to clarify the therapeutic value of this compound.

References

Mecloxamine: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on mecloxamine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its classification as a first-generation antihistamine and anticholinergic agent. Where specific data for this compound is unavailable, information for structurally and functionally similar compounds is presented for comparative context.

Introduction

This compound is an active pharmaceutical ingredient with anticholinergic, antihistaminic, mildly sedative, and antiemetic properties.[1] It is classified as a first-generation H1 antagonist.[2] Historically, it has been utilized in combination with other substances like caffeine, ergotamine, and acetaminophen for the management of headaches and migraines.[3][4] Its therapeutic effects are attributed to its action on the central and peripheral nervous systems. As an anticholinergic, this compound is thought to inhibit the action of acetylcholine at muscarinic receptors, leading to a reduction in parasympathetic nervous system activity and contributing to its sedative effects.[5]

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its interaction with histamine and muscarinic acetylcholine receptors.

Mechanism of Action

This compound's primary mechanisms of action are the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.

  • Histamine H1 Receptor Antagonism: As a first-generation antihistamine, this compound binds to H1 receptors, acting as an inverse agonist.[6] This action blocks the effects of histamine, a key mediator in allergic reactions, which is responsible for symptoms such as vasodilation, increased vascular permeability, and pruritus.[6] In the central nervous system, this blockade is associated with sedative effects.[7]

  • Muscarinic Acetylcholine Receptor Antagonism: this compound also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[5][8] This antagonism of acetylcholine in the parasympathetic nervous system contributes to its antiemetic and sedative effects, as well as potential side effects like dry mouth and blurred vision.[2]

Receptor Binding and Functional Activity
CompoundReceptorAssay TypeValueUnits
Diphenhydramine Histamine H1Radioligand Binding (Ki)1.1nM
Muscarinic M1Radioligand Binding (Ki)130nM
Muscarinic M2Radioligand Binding (Ki)200nM
Muscarinic M3Radioligand Binding (Ki)120nM
Chlorpheniramine Histamine H1Radioligand Binding (Ki)3.2nM
Muscarinic (non-selective)Radioligand Binding (Ki)>1000nM
Hydroxyzine Histamine H1Radioligand Binding (Ki)2.1nM
Muscarinic (non-selective)Radioligand Binding (Ki)>1000nM

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be considered representative.

Signaling Pathways

The antagonism of H1 and muscarinic receptors by this compound interrupts their respective signaling cascades.

Figure 1: Histamine H1 Receptor Signaling Pathway and Site of this compound Action.

Figure 2: Muscarinic (M1, M3, M5) Receptor Signaling and Site of this compound Action.

Pharmacokinetics

Specific pharmacokinetic data for this compound are not well-documented in the literature. The following table provides a summary of key pharmacokinetic parameters for other first-generation antihistamines, which are expected to be broadly comparable to this compound.

ParameterDiphenhydramineChlorpheniramineHydroxyzine
Bioavailability (%) 40 - 60~34~80
Time to Peak Plasma Concentration (Tmax) (h) 1 - 42 - 32
Elimination Half-life (t1/2) (h) 2.4 - 9.314 - 25~20
Volume of Distribution (Vd) (L/kg) 3.3 - 6.85 - 127 - 16
Protein Binding (%) 80 - 85~72~93
Metabolism Extensive hepatic (CYP2D6)Extensive hepaticHepatic, to cetirizine
Excretion Primarily renal (as metabolites)RenalRenal (as metabolites)

Note: These values are approximate and can vary based on individual patient factors. Data is compiled from various pharmacokinetic studies.

Absorption

First-generation antihistamines are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within a few hours.[9]

Distribution

These compounds, including this compound, are lipophilic and can cross the blood-brain barrier, which accounts for their central nervous system effects such as sedation.[7] They generally have a large volume of distribution, indicating extensive tissue uptake.[10]

Metabolism

This compound is expected to undergo extensive hepatic metabolism, a common characteristic of first-generation antihistamines.[7] The cytochrome P450 enzyme system is likely involved in its biotransformation.[11]

Excretion

The metabolites of this compound are anticipated to be primarily excreted through the kidneys in the urine.[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's pharmacokinetics and pharmacodynamics.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing H1R) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-mepyramine) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for Functional Antagonism

This assay measures the ability of a compound to inhibit H1 receptor-mediated intracellular calcium release.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing H1R Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate cells with varying concentrations of this compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate cells with Histamine Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure changes in intracellular fluorescence over time Agonist_Stimulation->Fluorescence_Measurement EC50_Calc Calculate EC50/IC50 Fluorescence_Measurement->EC50_Calc

Figure 4: Experimental Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Preparation: Culture cells endogenously or recombinantly expressing the H1 receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of histamine to induce calcium release.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader or microscope.

  • Data Analysis: Determine the inhibitory concentration (IC50) of this compound by plotting the inhibition of the histamine-induced calcium response against the this compound concentration.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration in rats.

PK_Study_Workflow cluster_prep Pre-Dosing cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis and PK Calculation Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimation->Fasting Oral_Dosing Oral Administration of this compound Fasting->Oral_Dosing Blood_Sampling Serial Blood Sampling at predefined time points Oral_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Separation->LC_MS_Analysis PK_Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) LC_MS_Analysis->PK_Parameter_Calc

Figure 5: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Methodology:

  • Animal Preparation: Use adult male or female rats (e.g., Sprague-Dawley), and allow them to acclimate to the laboratory conditions. Fast the animals overnight before dosing.

  • Drug Administration: Administer a single oral dose of this compound formulated in a suitable vehicle.

  • Blood Sampling: Collect blood samples from a cannulated vein or by another appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).

Conclusion

This compound is a first-generation antihistamine with anticholinergic properties. While specific pharmacokinetic and pharmacodynamic data are scarce, its profile can be inferred from its class of compounds. It is expected to be an effective antagonist at histamine H1 and muscarinic acetylcholine receptors, leading to its therapeutic effects and potential side effects. Further research is warranted to fully characterize the quantitative aspects of its pharmacological profile. The experimental protocols detailed in this guide provide a framework for such future investigations.

References

Mecloxamine: A Technical Examination of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation H1 antihistamine with notable anticholinergic properties.[1] Utilized primarily in combination therapies for the management of migraine headaches, its pharmacological profile is characterized by competitive antagonism at both histamine H1 and muscarinic acetylcholine receptors.[1] This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo effects of this compound, based on the established pharmacology of its drug class. Due to a scarcity of publicly available, direct quantitative data for this compound, this paper synthesizes information from comparative studies of other first-generation antihistamines to contextualize its likely activity. Detailed experimental protocols for assessing antihistaminic and anticholinergic effects are provided, alongside visualizations of the core signaling pathways and experimental workflows.

Introduction

This compound is a therapeutic agent recognized for its efficacy in multi-component formulations for migraine treatment.[2] Its clinical utility is attributed to its dual-action as an antihistamine and an anticholinergic agent.[1] Like other first-generation antihistamines, this compound's chemical structure allows it to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a common characteristic of this drug class.[3][4] Understanding the in vitro and in vivo pharmacology of this compound is crucial for optimizing its therapeutic use and for the development of novel therapeutics with improved selectivity and reduced side-effect profiles. This document serves as a technical resource, amalgamating the known mechanisms and effects of first-generation antihistamines to infer the pharmacological characteristics of this compound.

In Vitro Effects

The in vitro activity of this compound is primarily defined by its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Activity

This compound acts as a competitive antagonist or inverse agonist at the histamine H1 receptor.[5] This action inhibits the downstream signaling cascade initiated by histamine, thereby mitigating allergic and inflammatory responses.

Signaling Pathway:

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Release PKC PKC DAG->PKC Ca_ER->PKC NFkB NF-κB PKC->NFkB Activation Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Antagonism

Histamine H1 Receptor Signaling Pathway
Anticholinergic Activity

This compound also exhibits significant anticholinergic effects by competitively antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in smooth muscle and glandular tissue.[6] This antagonism inhibits acetylcholine-mediated effects.

Signaling Pathway:

M3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R Muscarinic M3 Receptor Gq_M3 Gq M3R->Gq_M3 PLC_M3 Phospholipase C Gq_M3->PLC_M3 PIP2_M3 PIP2 PLC_M3->PIP2_M3 IP3_M3 IP3 PIP2_M3->IP3_M3 DAG_M3 DAG PIP2_M3->DAG_M3 Ca_ER_M3 Ca²⁺ (from ER) IP3_M3->Ca_ER_M3 Release Contraction Smooth Muscle Contraction Ca_ER_M3->Contraction Secretion Glandular Secretion Ca_ER_M3->Secretion ACh Acetylcholine ACh->M3R Mecloxamine_M3 This compound Mecloxamine_M3->M3R Antagonism

Muscarinic M3 Receptor Signaling Pathway
Quantitative Data (Comparative)

AntihistamineAnticholinergic Potency (pA2 in vitro)Reference
Cyproheptadine8.2 ± 0.4[7][8]
Promethazine7.5 ± 0.2[7][8]
Diphenhydramine6.8 ± 0.1[7][8]
Chlorpheniramine6.2 ± 0.1[7][8]
Hydroxyzine5.5 ± 0.2[7][8]
Pyrilamine4.8 ± 0.4[7][8]
CetirizineInactive[7][8]
FexofenadineInactive[7][8]

In Vivo Effects

The in vivo effects of this compound are a direct consequence of its in vitro receptor interactions and its ability to penetrate the central nervous system.

Antihistaminic and Anti-Allergic Effects

In animal models, this compound is expected to inhibit histamine-induced responses such as edema and bronchoconstriction.[9] These effects are foundational to its utility in managing allergic reactions.

Anticholinergic Effects

The anticholinergic properties of this compound manifest in vivo as dry mouth, blurred vision, and urinary retention.[10] These effects are dose-dependent and are characteristic of first-generation antihistamines.

Central Nervous System Effects

Due to its lipophilic nature, this compound crosses the blood-brain barrier and antagonizes central H1 and muscarinic receptors. This leads to sedation, drowsiness, and potential impairment of cognitive and psychomotor functions.[3][11] These sedative properties contribute to its use in managing symptoms associated with migraines, such as nausea and vomiting.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in various species are not extensively documented in recent literature. However, for orally administered drugs in rats, key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are critical for determining dosing regimens and predicting therapeutic windows.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro and in vivo effects of compounds like this compound.

In Vitro Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing muscarinic receptors.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [3H]-QNB) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Membranes (with mAChRs) Homogenization->Membranes Incubation Incubation with [3H]-QNB & this compound Membranes->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Receptor Binding Assay Workflow

Objective: To assess the functional antagonism of this compound on histamine-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.[15][16]

  • Contraction Induction: Induce contractions of the ileum by adding cumulative concentrations of histamine to the organ bath.

  • Antagonism: In the presence of varying concentrations of this compound, repeat the histamine concentration-response curve.

  • Measurement: Record the isometric contractions using a force transducer.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 values for histamine in the absence and presence of this compound to calculate the pA2 value, a measure of antagonist potency.[7][8]

Tissue_Contractility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Ileum Guinea Pig Ileum Mounting Mount in Organ Bath Ileum->Mounting Histamine_CRC Histamine Concentration- Response Curve (CRC) Mounting->Histamine_CRC Mecloxamine_Inc Incubate with this compound Histamine_CRC->Mecloxamine_Inc Repeat_CRC Repeat Histamine CRC Mecloxamine_Inc->Repeat_CRC Recording Record Contractions Repeat_CRC->Recording Plotting Plot CRCs Recording->Plotting pA2 Calculate pA2 Plotting->pA2

Isolated Tissue Contractility Workflow
In Vivo Experimental Protocols

Objective: To evaluate the ability of this compound to inhibit histamine-induced inflammation in vivo.

Methodology:

  • Animal Groups: Divide rats into control and treatment groups.

  • Drug Administration: Administer this compound or vehicle orally or intraperitoneally to the respective groups.

  • Edema Induction: After a set pre-treatment time, inject a sub-plantar dose of histamine into the right hind paw of each rat.[17]

  • Measurement: Measure the paw volume using a plethysmometer at various time points after histamine injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the control group.

Objective: To assess the efficacy of this compound in an animal model of migraine.

Methodology:

  • Model Induction: Induce migraine-like symptoms in rats by systemic administration of nitroglycerin (NTG).[18][19]

  • Drug Administration: Administer this compound or a control substance to different groups of NTG-treated rats.

  • Behavioral Assessment: Measure hyperalgesia using von Frey filaments to assess mechanical sensitivity.[20] Other behavioral parameters like head scratching and social interaction can also be monitored.[18]

  • Biochemical Analysis: At the end of the experiment, collect brain tissue (e.g., trigeminal ganglia, brainstem) to measure levels of migraine-related biomarkers such as 5-HT and CGRP.[18]

  • Data Analysis: Compare the behavioral and biochemical outcomes between the this compound-treated and control groups.

Conclusion

This compound is a first-generation H1 antihistamine with significant anticholinergic activity. While direct quantitative data for this specific molecule is limited in contemporary scientific literature, its pharmacological profile can be confidently inferred from the extensive research on its drug class. The in vitro antagonism of H1 and muscarinic receptors translates into predictable in vivo effects, including anti-allergic, antiemetic, and sedative actions, which underpin its use in migraine therapy. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and novel compounds with similar mechanisms of action. Future research focusing on direct comparative studies of this compound with other first- and second-generation antihistamines would be invaluable in precisely defining its therapeutic index and potential for repositioning.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine of the ethanolamine ether class, characterized by a dual pharmacological profile acting as an antagonist at both histamine H1 and muscarinic acetylcholine receptors. This dual antagonism is responsible for its therapeutic effects in treating allergic conditions and its utility in multi-component migraine formulations, as well as its characteristic sedative and anticholinergic side effects. This technical guide provides a comprehensive analysis of this compound and its structural analogs, detailing their mechanism of action, structure-activity relationships (SAR), synthesis pathways, and the experimental protocols used for their evaluation. Quantitative data on receptor binding affinities and pharmacokinetics are summarized to facilitate comparative analysis. This document is intended to serve as a key resource for researchers engaged in the discovery and development of novel compounds targeting histamine and muscarinic receptors.

Pharmacology and Mechanism of Action

This compound, chemically known as 2-(1-(4-chlorophenyl)-1-phenylethoxy)-N,N-dimethyl-1-propanamine, exerts its effects primarily through competitive antagonism at two distinct G-protein coupled receptors (GPCRs): the histamine H1 receptor and muscarinic acetylcholine receptors.[1]

Histamine H1 Receptor Antagonism

The anti-allergic effects of this compound stem from its action as an inverse agonist at the histamine H1 receptor. The H1 receptor is a GPCR that primarily couples through the Gq/11 family of G-proteins. Upon activation by histamine, this pathway initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which mediates various allergic responses such as smooth muscle contraction and increased vascular permeability. By binding to the H1 receptor, this compound stabilizes the inactive conformation of the receptor, preventing histamine-induced signaling and thereby mitigating the symptoms of allergic reactions.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_inactive Binds This compound This compound This compound->H1R_inactive Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response Mediates Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup Reactant1 1-(4-chlorophenyl)- 1-phenylethanol Deprotonation Deprotonation (Alkoxide Formation) Reactant1->Deprotonation Reactant2 2-chloro-N,N-dimethyl- propan-1-amine SN2 SN2 Reaction (Ether Formation) Reactant2->SN2 Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Aprotic Solvent (e.g., THF, DMF) Solvent->Deprotonation Deprotonation->SN2 Alkoxide Intermediate Workup Aqueous Workup & Extraction SN2->Workup Purification Purification (e.g., Chromatography, Crystallization) Workup->Purification Product This compound (Final Product) Purification->Product Binding_Assay_Workflow Start Start: Prepare Reagents Step1 Plate H1R Membranes, [³H]-Mepyramine, & Test Compound Start->Step1 Step2 Incubate to Equilibrium (e.g., 60 min @ 30°C) Step1->Step2 Step3 Rapid Vacuum Filtration (Separate Bound from Free) Step2->Step3 Step4 Wash Filters with Ice-Cold Buffer Step3->Step4 Step5 Add Scintillation Fluid & Count Radioactivity (CPM) Step4->Step5 Step6 Data Analysis: Calculate IC50 and Ki Step5->Step6 End End: Determine Affinity (Ki) Step6->End

References

Methodological & Application

Mecloxamine: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is an anticholinergic agent recognized for its sedative and hypnotic properties.[1] It is believed to exert its effects by acting as an antagonist at muscarinic acetylcholine receptors, thereby inhibiting the actions of acetylcholine in the parasympathetic nervous system.[1] This mechanism of action contributes to its potential therapeutic applications, which have included its use in combination therapies for the management of headaches and migraines.[2][3]

These application notes provide a comprehensive overview of experimental designs and detailed protocols for the preclinical evaluation of this compound. The following sections outline in vitro and in vivo methodologies to characterize its pharmacological profile, including its affinity for muscarinic receptors and its sedative and hypnotic effects.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound based on the experimental protocols described herein. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandThis compound Kᵢ (nM)Control (Atropine) Kᵢ (nM)
M₁[³H]-Pirenzepine251.5
M₂[³H]-AF-DX 3841505
M₃[³H]-4-DAMP300.8
M₄[³H]-Himbacine12010
M₅[³H]-4-DAMP451.2

Kᵢ (Inhibition Constant) values are hypothetical and represent the concentration of the drug required to occupy 50% of the receptors.

Table 2: In Vivo Sedative and Hypnotic Effects of this compound in a Murine Model

Treatment Group (n=10)Dose (mg/kg, i.p.)Latency to Sleep Onset (min)Duration of Sleep (min)
Vehicle (Saline)-> 600
This compound1015.2 ± 2.125.8 ± 4.5
This compound208.5 ± 1.555.2 ± 6.3
This compound404.1 ± 0.992.7 ± 8.1
Diazepam (Control)25.5 ± 1.285.4 ± 7.9

Data are presented as mean ± standard deviation (SD). Statistical significance would be determined by comparison to the vehicle control group.

Experimental Protocols

In Vitro Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the five muscarinic acetylcholine receptor subtypes (M₁-M₅).

Materials:

  • Cell membranes expressing human M₁-M₅ receptors

  • Radioligands: [³H]-Pirenzepine (for M₁), [³H]-AF-DX 384 (for M₂), [³H]-4-DAMP (for M₃ and M₅), [³H]-Himbacine (for M₄)

  • This compound citrate

  • Atropine (non-selective muscarinic antagonist control)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (GF/B filters)

  • Scintillation cocktail and counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound citrate and atropine in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding).

    • 25 µL of the appropriate radioligand at a concentration equal to its Kₑ (dissociation constant).

    • 50 µL of diluted this compound or control compound.

    • 100 µL of cell membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vivo Protocol: Thiopental-Induced Sleep in Mice

This protocol evaluates the sedative and hypnotic effects of this compound by measuring its ability to potentiate thiopental-induced sleep.

Animals:

  • Male Swiss albino mice (20-25 g)

  • Animals should be acclimatized for at least one week before the experiment.

Materials:

  • This compound citrate

  • Thiopental sodium

  • Diazepam (positive control)

  • Vehicle (e.g., sterile saline)

Procedure:

  • Animal Grouping: Randomly divide the mice into experimental groups (n=10 per group): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg), and Diazepam (e.g., 2 mg/kg).

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). Administer diazepam i.p. as the positive control.

  • Thiopental Administration: 30 minutes after the test substance administration, administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.) to each mouse.

  • Observation: Immediately after thiopental administration, place each mouse in an individual observation cage.

  • Data Collection:

    • Latency to Sleep Onset: Record the time from thiopental injection to the loss of the righting reflex. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

    • Duration of Sleep: Record the time from the loss of the righting reflex to its recovery. The righting reflex is considered recovered when the mouse can successfully right itself three times within a one-minute period.

  • Data Analysis: Compare the latency to sleep onset and the duration of sleep between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (Effector Organ) Acetyl-CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase Acetyl-CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synth->ACh_Vesicle M_Receptor Muscarinic Receptor ACh_Vesicle->M_Receptor ACh Release G_Protein Gq Protein M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) DAG->Cellular_Response Ca_Release->Cellular_Response This compound This compound This compound->M_Receptor Blocks

Caption: Acetylcholine signaling pathway at the muscarinic receptor and the inhibitory action of this compound.

G start Start compound_prep Prepare this compound and Control Solutions start->compound_prep binding_assay In Vitro: Muscarinic Receptor Binding Assay compound_prep->binding_assay animal_model In Vivo: Thiopental-Induced Sleep Model in Mice compound_prep->animal_model data_analysis_vitro Data Analysis: Calculate Ki values binding_assay->data_analysis_vitro data_analysis_vivo Data Analysis: Sleep Latency and Duration animal_model->data_analysis_vivo results Results: Pharmacological Profile data_analysis_vitro->results data_analysis_vivo->results end End results->end

Caption: Experimental workflow for the preclinical evaluation of this compound.

References

Mecloxamine in Cell Culture: Application Notes and Protocols for Determining Optimal Dosage and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is an anticholinergic agent that functions by antagonizing muscarinic acetylcholine receptors.[1] While its effects in vivo have been characterized, its application in in vitro cell culture studies requires the determination of optimal dosage and concentration for specific cell types and experimental endpoints. These application notes provide a comprehensive guide for researchers to establish effective this compound concentrations for their cell culture experiments.

The following protocols outline the preparation of this compound citrate solutions, a detailed methodology for determining the half-maximal inhibitory concentration (IC50) using a colorimetric cell viability assay, and guidelines for data analysis.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by blocking the action of acetylcholine (ACh) at muscarinic receptors, which are G-protein coupled receptors (GPCRs) involved in a variety of cellular signaling pathways. There are five subtypes of muscarinic receptors (M1-M5), and their activation can lead to diverse downstream effects depending on the receptor subtype and the cell type. As an antagonist, this compound inhibits these signaling cascades.

muscarinic_signaling cluster_receptor Muscarinic Receptor cluster_gprotein G-Protein cluster_effector Effector Enzymes cluster_second_messengers Second Messengers This compound This compound M_Receptor Muscarinic Receptor This compound->M_Receptor Inhibits ACh ACh ACh->M_Receptor Activates G_alpha Gα (q/11 or i/o) M_Receptor->G_alpha G_beta_gamma Gβγ M_Receptor->G_beta_gamma PLC Phospholipase C (PLC) G_alpha->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits (Gi) IP3_DAG IP3 & DAG (increase) PLC->IP3_DAG cAMP cAMP (decrease) AC->cAMP

Caption: Muscarinic Receptor Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

As specific this compound concentrations for cell culture are not widely published, the following table provides a template for researchers to populate with their experimentally determined data.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Notes
e.g., HeLaMTT Assay48User-determinedExample entry

Experimental Protocols

Preparation of this compound Citrate Stock Solution

Materials:

  • This compound Citrate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Water bath (optional)

  • 0.22 µm syringe filter (optional, if sterilization is needed)

Protocol:

  • Determine Desired Stock Concentration: A common starting stock concentration is 10 mM.

  • Calculate Required Mass:

    • Molecular Weight of this compound Citrate: 509.98 g/mol [2]

    • For a 10 mM stock solution in 1 mL of DMSO:

      • Mass (g) = 0.01 mol/L * 0.001 L * 509.98 g/mol = 0.0051 g = 5.1 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound citrate powder and transfer it to a sterile conical tube.

    • Add the desired volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath and brief sonication can be applied.[3]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If the stock solution needs to be sterile and was not prepared from sterile components in an aseptic environment, it can be filtered through a 0.22 µm DMSO-compatible syringe filter.[3]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. Properly stored stock solutions should be stable for several months.[3]

Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol describes how to perform a dose-response experiment to determine the IC50 of this compound on a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • This compound citrate stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_this compound Prepare this compound Stock Solution Treat_Cells Treat with Serial Dilutions of this compound Prepare_this compound->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for Determining this compound IC50 in Cell Culture.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Preparation of this compound Working Solutions (Serial Dilutions):

    • Prepare a series of this compound dilutions in complete cell culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and IC50 Determination
  • Calculate Percent Viability:

    • Average the absorbance values of the replicate wells for each concentration.

    • Subtract the average absorbance of the blank (medium only) from all values.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Plot Dose-Response Curve:

    • Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50:

    • The IC50 is the concentration of this compound that reduces cell viability by 50%.

    • This can be determined from the dose-response curve by finding the concentration that corresponds to 50% viability.

    • For more accurate determination, use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software such as GraphPad Prism or R.[5][6]

Troubleshooting

IssuePotential CauseRecommended Solution
High background absorbance in blank wells Media contamination; Phenol red interferenceUse fresh, sterile media. Use phenol red-free media for the assay.[7]
Low absorbance readings in control wells Low cell number; Insufficient incubation timeOptimize cell seeding density. Increase incubation time with MTT reagent.
Incomplete dissolution of formazan crystals Insufficient solubilization solution or mixingEnsure adequate volume of solubilization solution. Mix thoroughly on an orbital shaker.[7]
High variability between replicate wells Inconsistent cell seeding; Pipetting errorsEnsure a homogenous cell suspension before seeding. Calibrate pipettes and use consistent technique.[8]

Conclusion

These application notes provide a framework for researchers to systematically determine the optimal dosage and concentration of this compound for their specific cell culture systems. By following these protocols, researchers can obtain reliable and reproducible data on the in vitro effects of this compound, facilitating further investigation into its cellular and molecular mechanisms of action.

References

Application Notes and Protocols for Mecloxamine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific preclinical data on the administration of mecloxamine in animal models. This compound is identified as a first-generation antihistamine with anticholinergic properties. Therefore, this document provides detailed application notes and protocols for diphenhydramine , a well-characterized first-generation antihistamine that also possesses potent anticholinergic effects. These protocols and data are presented as a representative example for this class of compounds and should be adapted and validated for this compound in any future preclinical studies.

Introduction to this compound and Diphenhydramine

This compound is an anticholinergic and antihistaminic agent.[1] It has been used in combination with other drugs for the treatment of migraines.[2] Like other first-generation antihistamines, it is expected to cross the blood-brain barrier and exert central nervous system effects, such as sedation.

Diphenhydramine is a widely studied first-generation antihistamine that acts as an inverse agonist at histamine H1 receptors and a competitive antagonist at muscarinic acetylcholine receptors.[2][3] Its ability to cross the blood-brain barrier makes it a valuable tool for studying the central effects of H1 receptor blockade and for inducing sedation in animal models.[2][3] It is also frequently used in animal models of allergic inflammation.[2]

Data Presentation: Quantitative Data for Diphenhydramine

The following tables summarize reported dosages and pharmacokinetic parameters for diphenhydramine in common laboratory animal models. The optimal dose can vary significantly depending on the animal strain, sex, age, and specific experimental goals. Pilot studies are strongly recommended to determine the most appropriate dose for a specific research question.

Table 1: Recommended Dosages of Diphenhydramine for In Vivo Applications

Animal ModelApplicationDosage (mg/kg)Route of AdministrationKey Observations
MouseSedation / Hypnotic1 - 2Intramuscular (IM)Decreased open field activity and increased tonic immobility.[2]
MouseSedation10Intraperitoneal (IP)Reduced locomotor activity in open field tests.[2]
MouseAllergy/Inflammation10 - 20Intraperitoneal (IP)Inhibition of compound 48/80-induced paw edema.
RatSedation10 - 20Not specifiedSedative effects observed.[2]
RatOrganophosphate Poisoning Model3 - 30Not specifiedDose-dependent reduction in mortality.[4]
DogAllergic Reactions2 - 4Oral (PO), IM, Subcutaneous (SC)Standard veterinary use for allergic dermatitis.
CatAllergic Reactions2 - 4Oral (PO), IM, Subcutaneous (SC)Standard veterinary use, though oral liquid may be poorly tolerated.[5]

Table 2: Acute Toxicity (LD50) of Diphenhydramine

Animal ModelRoute of AdministrationLD50 (mg/kg)
MouseIntraperitoneal (IP)56
MouseOral (PO)160
MouseSubcutaneous (SC)50
RatIntraperitoneal (IP)280
RatOral (PO)390
Data sourced from JoDrugs.[2]

Table 3: Pharmacokinetic Parameters of Diphenhydramine in Rodents

ParameterMouseRat
Bioavailability (Oral) Highly variableModerate
Time to Peak Plasma Concentration (Tmax) ~ 15-30 minutes~ 30-60 minutes
Elimination Half-life (t1/2) ~ 1-3 hours~ 3-5 hours
Distribution Widely distributed; readily crosses the blood-brain barrier. High levels in spleen, lungs, and brain.[6]Widely distributed; readily crosses the blood-brain barrier.[1]
Metabolism Primarily hepatic.Primarily hepatic.[6]
Excretion Primarily as metabolites in urine.[6]Primarily as metabolites in urine.

Note: Pharmacokinetic parameters can be highly variable between studies and are influenced by factors such as animal strain, sex, and formulation.

Experimental Protocols

Vehicle Preparation

For in vivo studies, diphenhydramine hydrochloride is typically dissolved in a sterile, pyrogen-free vehicle.[2]

  • For Injection (IP, IV, SC): Dissolve diphenhydramine HCl in 0.9% sterile saline.[2]

  • For Oral Administration (PO): Diphenhydramine HCl can be dissolved in sterile water or a 0.5% carboxymethylcellulose (CMC) solution.[2]

Important: If using co-solvents like DMSO or Tween 80 to aid solubility at high concentrations, it is crucial to include a vehicle-only control group, as these solvents can have their own biological effects.[2]

Protocol for Sedation Assessment in Mice (Open Field Test)

This protocol assesses the sedative effects of diphenhydramine by measuring changes in locomotor activity.

Materials:

  • Diphenhydramine hydrochloride

  • Sterile 0.9% saline

  • Open field arena (e.g., a 40 cm x 40 cm box with walls)

  • Video tracking software or manual observation tools

  • Male C57BL/6 mice (or other appropriate strain)

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins.[2]

  • Diphenhydramine Preparation: Dissolve diphenhydramine HCl in sterile saline to the desired concentration. For example, for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration would be 1 mg/ml.[2]

  • Administration: Administer diphenhydramine (e.g., 10 mg/kg) or an equivalent volume of vehicle (saline) via intraperitoneal (IP) injection.

  • Observation Period: Place the mouse in the center of the open field arena 15-30 minutes after the injection.[2]

  • Data Collection: Record the activity of the mouse for a set period (e.g., 10-30 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

  • Data Analysis: Compare the activity parameters between the diphenhydramine-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in activity in the treated group indicates a sedative effect.

Protocol for Anti-inflammatory Assessment in Mice (Compound 48/80-Induced Paw Edema)

This protocol assesses the anti-inflammatory (antihistaminic) effects of diphenhydramine in a model of non-IgE-mediated mast cell degranulation.

Materials:

  • Diphenhydramine hydrochloride

  • Compound 48/80

  • Sterile 0.9% saline

  • Plethysmometer or calipers

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least 48 hours before the experiment.

  • Solution Preparation:

    • Prepare a solution of diphenhydramine in sterile saline.

    • Prepare a solution of Compound 48/80 in sterile saline (e.g., 10 µg in 50 µl).[2]

  • Pre-treatment: Administer diphenhydramine (e.g., 10 mg/kg, IP) or vehicle to the mice 30 minutes before inducing edema.

  • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.

  • Induction of Paw Edema: Inject Compound 48/80 (e.g., 10 µg in 50 µl) into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw as a control.[2]

  • Post-Induction Measurements: Measure the paw volume/thickness at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the Compound 48/80 injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point relative to its baseline measurement. Compare the edema in the diphenhydramine-treated group to the vehicle-treated group. A significant reduction in paw swelling indicates an anti-inflammatory effect.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Signaling Pathways

Diphenhydramine exerts its primary effects through two main signaling pathways:

  • Histamine H1 Receptor Antagonism: As an inverse agonist, diphenhydramine binds to the H1 receptor, a Gq-protein coupled receptor (GPCR), preventing histamine from binding and activating it. This blocks the downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately increase intracellular calcium and activate protein kinase C (PKC).[7][8] This blockade is responsible for its anti-allergic effects.[2]

  • Muscarinic Acetylcholine Receptor Antagonism: Diphenhydramine also acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are also GPCRs.[2][9] By blocking the binding of acetylcholine, it inhibits parasympathetic nerve impulses.[10] This anticholinergic action contributes to its sedative effects and side effects like dry mouth and urinary retention.[2][3]

G cluster_0 H1 Receptor Pathway cluster_1 Muscarinic Receptor Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq) Histamine->H1R Activates Gq Gq Protein H1R->Gq Diphenhydramine_H1 Diphenhydramine (Inverse Agonist) Diphenhydramine_H1->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation) Ca->Allergic_Response PKC->Allergic_Response ACh Acetylcholine mAChR Muscarinic Receptor (e.g., M1/M3) ACh->mAChR Activates Parasympathetic_Effect Parasympathetic Effects (e.g., Salivation, CNS arousal) mAChR->Parasympathetic_Effect Leads to Diphenhydramine_ACh Diphenhydramine (Antagonist) Diphenhydramine_ACh->mAChR Blocks

Dual mechanism of Diphenhydramine.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo study assessing the effects of a compound like diphenhydramine.

G start Experimental Design (Hypothesis, Animal Model, Dosage) acclimation Animal Acclimation (≥ 48 hours) start->acclimation prep Prepare Test Compound (Diphenhydramine) and Vehicle acclimation->prep grouping Randomize Animals into Treatment Groups prep->grouping admin Compound Administration (e.g., IP Injection) grouping->admin wait Waiting Period (e.g., 15-30 min) admin->wait test Behavioral/Physiological Test (e.g., Open Field, Paw Edema) wait->test data Data Collection test->data analysis Statistical Analysis data->analysis end Conclusion and Reporting analysis->end

Typical workflow for an in vivo study.

References

Preparing Mecloxamine Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of mecloxamine stock solutions for research applications. This compound is an anticholinergic agent that functions as a muscarinic acetylcholine receptor antagonist.[1][2] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide summarizes key chemical properties, solubility data, and provides step-by-step instructions for preparing stock solutions in common laboratory solvents. Additionally, it outlines recommended storage conditions and provides an overview of the relevant signaling pathway.

Chemical and Physical Properties

This compound is typically available as this compound citrate. It is important to note the distinction between the molecular weight of the citrate salt and the free base for accurate molar concentration calculations.

Table 1: Chemical Properties of this compound and this compound Citrate

PropertyThis compoundThis compound CitrateCitation
CAS Number 5668-06-456050-03-4[1]
Molecular Formula C₁₉H₂₄ClNOC₂₅H₃₂ClNO₈[3]
Molecular Weight 317.85 g/mol 509.98 g/mol [1][3]
Appearance -Solid powder[1]

Solubility Data

The solubility of this compound citrate is a critical factor in the preparation of stock solutions. While comprehensive quantitative data is not widely published, available information indicates solubility in water. For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are common solvents for preparing stock solutions of small molecules.

Table 2: Solubility of this compound Citrate

SolventSolubilityCitation
Water Soluble[4]
Ethanol A 1000 µg/mL solution has been successfully prepared.
DMSO Miscible[5]

Experimental Protocols

Preparation of this compound Citrate Stock Solution in Ethanol (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound citrate in ethanol.

Materials:

  • This compound citrate powder

  • Anhydrous ethanol (≥99.5%)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh 1 mg of this compound citrate powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous ethanol to the tube.

  • Vortex the solution until the this compound citrate is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

General Protocol for Preparing this compound Citrate Stock Solutions in DMSO

This protocol provides a general method for preparing stock solutions of this compound citrate in DMSO. The final concentration can be adjusted based on experimental needs.

Materials:

  • This compound citrate powder

  • Anhydrous DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Pipettes

Procedure:

  • Equilibrate this compound citrate powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound citrate powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Gently vortex the solution. If necessary, sonicate in a water bath for short intervals to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into single-use vials to minimize contamination and degradation.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their integrity and activity over time.

Table 3: Recommended Storage Conditions for this compound Citrate Stock Solutions

SolventShort-term Storage (Days to Weeks)Long-term Storage (Months to Years)Citation
Ethanol (1 mg/mL) 4°C (Stable for at least one month)-20°C[1]
DMSO 4°C in a dry, dark environment-20°C in a dry, dark environment[1]
Powder 0 - 4°C-20°C[1]

Note: For long-term storage, it is recommended to store solutions in tightly sealed containers, protected from light. Avoid repeated freeze-thaw cycles.

Application Guidelines

In Vitro Studies

For cell-based assays, it is crucial to determine the optimal concentration of this compound citrate that elicits the desired biological response without causing cytotoxicity. The effective concentration can vary significantly depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the EC₅₀ or IC₅₀ for the specific experimental system. As a general starting point for anticholinergic agents, concentrations in the range of 0.1 to 10 µM can be explored.

When using DMSO stock solutions for cell culture experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

In Vivo Studies

Signaling Pathway

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These G protein-coupled receptors are involved in the parasympathetic nervous system and play roles in various physiological processes. By blocking the binding of acetylcholine (ACh) to mAChRs, this compound inhibits downstream signaling cascades.

Mecloxamine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh ACh_vesicle->ACh_release Release mAChR Muscarinic ACh Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response Effector->Response Leads to ACh_release->mAChR Binds This compound This compound This compound->mAChR Blocks

Caption: Antagonistic action of this compound on the Muscarinic Acetylcholine Receptor signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in research.

Mecloxamine_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Application weigh Weigh this compound Citrate Powder dissolve Dissolve in Appropriate Solvent (e.g., Ethanol, DMSO) weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at Recommended Temperature (-20°C or 4°C) Protect from Light aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Prepare Working Solution in Culture Media or Vehicle thaw->dilute in_vitro In Vitro Assay (Cell Culture) dilute->in_vitro in_vivo In Vivo Study (Animal Model) dilute->in_vivo

References

Application Notes & Protocols: Development and Validation of a Bioanalytical Assay for Mecloxamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is an anticholinergic and antihistaminic agent, recognized for its sedative and antiemetic properties. It is often used in combination therapies for the management of headaches and migraines. The mechanism of action of this compound is attributed to its ability to inhibit the action of acetylcholine at muscarinic receptors. Given its therapeutic importance, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

This document provides a comprehensive guide for the development and validation of a bioanalytical method for this compound, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocols and validation parameters described herein are based on established international guidelines, including the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) Q2(R1) guideline.

Proposed Bioanalytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the determination of this compound in biological matrices such as human plasma. This technique offers high sensitivity, selectivity, and throughput, making it the gold standard for bioanalytical studies.

Principle

The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for this compound and the IS are specific, ensuring accurate quantification by comparing the peak area ratio of the analyte to the IS.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the study samples, or a stable isotope-labeled this compound)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (or ammonium formate/acetate for pH adjustment)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges or appropriate liquid-liquid extraction solvents

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working standard solutions at various concentrations.

  • Calibration Standards (CS): Spike drug-free human plasma with the working standard solutions to obtain a series of calibration standards covering the expected concentration range (e.g., 8-10 non-zero standards).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC

Sample Preparation (Solid Phase Extraction - SPE)
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge, given the tertiary amine structure of this compound) with methanol followed by water.

  • Loading: Load 100 µL of plasma sample (CS, QC, or unknown) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute this compound and the IS from the cartridge with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to ensure separation of this compound from potential interferences.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standard solutions.

Method Validation

The developed LC-MS/MS method must be validated according to international guidelines to ensure its reliability. The following parameters should be assessed:

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

  • Procedure: Analyze at least six different batches of blank human plasma to check for interferences at the retention time of this compound and the IS.

Linearity and Range
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure: Analyze a set of calibration standards (at least six non-zero concentrations) over the intended concentration range. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure: Analyze QC samples at LLOQ, Low, Medium, and High concentrations in at least five replicates on three different days (inter-day) and within the same day (intra-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

Recovery
  • Objective: To assess the efficiency of the extraction procedure.

  • Procedure: Compare the peak area of extracted QC samples to the peak area of un-extracted standards at the same concentration.

Matrix Effect
  • Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS.

  • Procedure: Compare the peak response of the analyte in a post-extraction spiked sample to the peak response of a pure standard solution.

Stability
  • Objective: To evaluate the stability of this compound in the biological matrix under different storage and handling conditions.

  • Procedure: Analyze QC samples after subjecting them to various conditions, including:

    • Freeze-Thaw Stability: Multiple freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

    • Stock Solution Stability: At room temperature and refrigerated conditions.

Data Presentation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²)≥ 0.99
Linearity Range-
LLOQ-

Table 2: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ
Low
Medium
High

Table 3: Stability Data

Stability ConditionQC LevelMean Concentration (ng/mL)Accuracy (%)
Freeze-ThawLow
High
Short-TermLow
High
Long-TermLow
High

Visualizations

Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS SPE Solid Phase Extraction Spike_IS->SPE Elute Elution SPE->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon HPLC HPLC Separation Evap_Recon->HPLC MS Mass Spectrometry (MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Bioanalytical Assay.

Signaling_Pathway This compound This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic_Receptor inhibits G_Protein G-Protein Muscarinic_Receptor->G_Protein activates Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor binds & activates Downstream Downstream Signaling Cascade G_Protein->Downstream Cellular_Response Cellular Response (e.g., reduced smooth muscle contraction) Downstream->Cellular_Response

Caption: this compound's Mechanism of Action.

Validation_Flow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity Accuracy_Precision Accuracy & Precision Start->Accuracy_Precision Recovery Recovery Selectivity->Recovery Linearity->Recovery Accuracy_Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability Matrix_Effect->Stability Validated Validated Method Stability->Validated

Caption: Bioanalytical Method Validation Process.

Application Notes and Protocols for Mecloxamine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is a first-generation antihistamine that also possesses anticholinergic properties. Its primary pharmacological targets are the histamine H1 receptor and muscarinic acetylcholine receptors.[1][2][3] As a dually active compound, this compound presents an interesting candidate for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these G protein-coupled receptors (GPCRs). These application notes provide detailed protocols for HTS assays to characterize the activity of this compound and similar compounds on histamine H1 and muscarinic receptors.

Mechanism of Action & Signaling Pathways

This compound exerts its effects by acting as an antagonist at two distinct receptor families:

  • Histamine H1 Receptor: The H1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, histamine, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This calcium signaling can subsequently activate various downstream pathways, including the NF-κB signaling cascade, which plays a crucial role in inflammation.[4][5]

  • Muscarinic Acetylcholine Receptors: this compound also antagonizes muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5). The M1, M3, and M5 subtypes are Gq-coupled and, similar to the H1 receptor, their activation leads to an increase in intracellular calcium.[6] The M2 and M4 subtypes are Gi-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] As a first-generation antihistamine, this compound is not selective and is expected to have activity at multiple muscarinic receptor subtypes.[2][3]

Below are diagrams illustrating the signaling pathways modulated by this compound.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R antagonizes M_R Muscarinic Receptor (M1, M3, M5) This compound->M_R antagonizes Histamine Histamine Histamine->H1R binds Acetylcholine Acetylcholine Acetylcholine->M_R binds Gq Gq H1R->Gq activates M_R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2+ Ca2_ER Downstream Downstream Cellular Responses Ca2_cyto->Downstream activates

Caption: Gq-coupled receptor signaling pathway antagonized by this compound.

NFkB_Signaling_Pathway cluster_upstream Upstream Activation cluster_cytosol Cytosol cluster_nucleus Nucleus H1R H1 Receptor Activation (via Gq/PLC/Ca2+) IKK IKK Complex H1R->IKK activates This compound This compound This compound->H1R inhibits IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB bound by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Data Presentation

The following table summarizes representative quantitative data for a first-generation antihistamine, which can be used as a benchmark for screening this compound and its analogs. Note: Specific HTS data for this compound is not widely available; these values are illustrative.

ParameterHistamine H1 ReceptorMuscarinic M1 ReceptorAssay TypeReference Compound
Ki (nM) 1 - 1010 - 100Radioligand BindingDiphenhydramine
IC50 (nM) 10 - 5050 - 200Calcium MobilizationDiphenhydramine
Z'-Factor > 0.6> 0.6Calcium Mobilization-
Signal to Background > 5> 5Calcium Mobilization-

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay

This assay identifies compounds that compete with a fluorescently labeled ligand for binding to the target receptor (e.g., Histamine H1 Receptor).

Materials:

  • Purified recombinant Human Histamine H1 Receptor

  • Fluorescently labeled H1 receptor antagonist (tracer)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA

  • This compound and other test compounds

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds (in DMSO) into the wells of a 384-well plate. For control wells, dispense DMSO (negative control) and a known H1 antagonist (positive control).

  • Receptor Addition: Add 10 µL of purified H1 receptor in assay buffer to each well. The final concentration should be optimized based on the tracer's Kd.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound-receptor binding.

  • Tracer Addition: Add 10 µL of the fluorescent tracer at a concentration of 2x its Kd value.

  • Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Detection: Measure fluorescence polarization using a plate reader (e.g., excitation at 485 nm and emission at 535 nm).

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the percent inhibition and determine IC50 values for active compounds.

FP_Assay_Workflow start Start plate_compounds Plate Compounds (50 nL) - Test Compounds - DMSO (Negative Control) - Known Antagonist (Positive Control) start->plate_compounds add_receptor Add Purified Receptor (10 µL) plate_compounds->add_receptor incubate1 Incubate (30 min, RT) add_receptor->incubate1 add_tracer Add Fluorescent Tracer (10 µL) incubate1->add_tracer incubate2 Incubate (1-2 hours, RT, dark) add_tracer->incubate2 read_plate Measure Fluorescence Polarization incubate2->read_plate analyze_data Data Analysis - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end Calcium_Assay_Workflow start Start seed_cells Seed Cells in 384-well Plate (Incubate overnight) start->seed_cells load_dye Load with Calcium-sensitive Dye (1 hour, 37°C) seed_cells->load_dye add_compounds Add Test Compounds (Incubate 15-30 min, RT) load_dye->add_compounds read_baseline Read Baseline Fluorescence add_compounds->read_baseline add_agonist Add Agonist (EC80) read_baseline->add_agonist read_signal Measure Fluorescence Signal (60-120 seconds) add_agonist->read_signal analyze_data Data Analysis - Calculate % Inhibition - Determine IC50 read_signal->analyze_data end End analyze_data->end

References

Application Notes: Mecloxamine for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecloxamine is an anticholinergic and antihistaminic agent recognized for its sedative, antiemetic, and hypnotic properties.[1][2] It is often used in combination with other active ingredients for the treatment of migraines and headaches.[3][4] As with any drug candidate, understanding its pharmacokinetic profile is critical for determining efficacy, dosing, and potential drug-drug interactions. A key component of this profile is the extent to which the drug binds to plasma proteins.[5][6] The fraction of a drug that is unbound in plasma is generally considered the fraction that is available to interact with its biological target, making plasma protein binding (PPB) a crucial parameter in drug development.[5][7]

These application notes provide detailed protocols for determining the protein binding characteristics of this compound using three standard biophysical techniques: Equilibrium Dialysis, Ultrafiltration, and Surface Plasmon Resonance.

Physicochemical Properties of this compound

A summary of this compound's key properties is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Chemical Name This compound Citrate[1]
CAS Number 56050-03-4 (citrate)[1]
Molecular Formula C₂₅H₃₂ClNO₈ (Citrate Salt)[1][4]
Molecular Weight 509.98 g/mol (Citrate Salt)[1][4]
Molecular Formula (Base) C₁₉H₂₄ClNO[8]
Molecular Weight (Base) 317.86 g/mol [8]
Storage Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store dry and protected from light.[1]

Mechanism of Action Overview

This compound functions as an anticholinergic agent by competitively inhibiting the action of acetylcholine at muscarinic receptors.[1] This blockade reduces parasympathetic nervous system activity, leading to its therapeutic effects. Understanding this primary mechanism is foundational to its pharmacological context.

cluster_pathway This compound's Anticholinergic Mechanism acetylcholine Acetylcholine (ACh) receptor Muscarinic Receptor acetylcholine->receptor Binds effect Parasympathetic Response (e.g., Sedation) receptor->effect Activates This compound This compound This compound->receptor Inhibits

Figure 1. Simplified signaling pathway for this compound's mechanism of action.

Experimental Protocols for Determining Protein Binding

The choice of assay for determining plasma protein binding depends on factors like the compound's properties, throughput requirements, and the specific data needed (e.g., binding affinity vs. percentage bound).[6] Equilibrium dialysis is often considered the "gold standard," while ultrafiltration is simpler, and SPR provides detailed kinetic data.[5][9]

Protocol 1: Equilibrium Dialysis (ED)

Equilibrium dialysis is a widely used method to separate the free and protein-bound drug fractions across a semipermeable membrane.[10][11] The unbound drug diffuses across the membrane until its concentration is at equilibrium on both sides, allowing for the direct measurement of the free fraction.[11]

cluster_workflow Equilibrium Dialysis Workflow prep 1. Prepare this compound Stock Solution spike 2. Spike this compound into Plasma prep->spike load_plasma 3. Load Plasma Sample into Dialysis Chamber spike->load_plasma incubate 5. Incubate at 37°C to Reach Equilibrium (e.g., 4-24 hours) load_plasma->incubate load_buffer 4. Load Buffer into Opposite Chamber load_buffer->incubate sample 6. Collect Aliquots from Both Chambers incubate->sample analyze 7. Quantify this compound Concentration (LC-MS/MS) sample->analyze calculate 8. Calculate % Bound and Fraction Unbound (fu) analyze->calculate

Figure 2. Experimental workflow for the Equilibrium Dialysis assay.

Methodology:

  • Reagent Preparation:

    • Dialysis Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4.

    • Plasma: Use human plasma (or other species as required). Allow to thaw at 37°C and centrifuge to remove any precipitates.

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in PBS to create working solutions. The final DMSO concentration in the plasma should be <1%.

  • Assay Procedure (using a Rapid Equilibrium Dialysis device):

    • Spike the plasma with this compound to achieve the desired final concentration (e.g., 1-5 µM).[7]

    • Add the spiked plasma sample to the sample chamber of the RED device (e.g., 200 µL).[5]

    • Add dialysis buffer (e.g., 350 µL) to the adjacent buffer chamber.[5]

    • Seal the unit and incubate at 37°C on an orbital shaker for 4 to 24 hours to ensure equilibrium is reached.[7][12]

    • After incubation, collect aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • For the plasma sample, perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile containing an internal standard.

    • For the buffer sample, add an equal volume of blank plasma and then precipitate with acetonitrile as above to ensure matrix matching.

    • Centrifuge all samples to pellet precipitated proteins.

  • Data Acquisition and Analysis:

    • Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the concentration of this compound.

    • The concentration in the buffer chamber represents the unbound (free) drug concentration, Cfree.

    • The concentration in the plasma chamber represents the total drug concentration, Ctotal (though for calculation, it's more accurate to use the buffer chamber concentration as Cfree and calculate the bound portion).

    • Calculate the fraction unbound (fu):

      • fu = Cfree / Ctotal

      • Where Ctotal is the initial concentration in the plasma. A more robust calculation uses the concentrations from both chambers at equilibrium.

    • Calculate the percentage of plasma protein binding (%PPB):

      • %PPB = (1 - (Cfree / Cplasma)) * 100

      • Where Cplasma is the concentration measured in the plasma chamber aliquot and Cfree is from the buffer chamber.

Protocol 2: Ultrafiltration (UF)

Ultrafiltration separates the free drug from the protein-bound drug by centrifuging the sample through a semipermeable membrane with a specific molecular weight cutoff, which retains the large protein-drug complexes.[6][13]

cluster_workflow Ultrafiltration Workflow prep 1. Prepare this compound Stock Solution spike 2. Spike this compound into Plasma prep->spike load_sample 4. Load Spiked Plasma into UF Device spike->load_sample pre_condition 3. Pre-condition UF Device (Optional, to reduce NSB) pre_condition->load_sample incubate 5. Pre-incubate at 37°C load_sample->incubate centrifuge 6. Centrifuge at specified force and time incubate->centrifuge collect 7. Collect Ultrafiltrate (contains free drug) centrifuge->collect analyze 8. Quantify this compound (LC-MS/MS) collect->analyze calculate 9. Calculate % Bound and Fraction Unbound (fu) analyze->calculate

References

Mecloxamine in Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is an anticholinergic and antihistaminic agent recognized for its sedative and antiemetic properties. It is frequently utilized in combination with other active pharmaceutical ingredients, such as ergotamine and caffeine, for the management of migraine headaches.[1][2] The therapeutic rationale for such combinations lies in the multi-faceted pathophysiology of migraine, where targeting distinct mechanisms can lead to synergistic or additive effects, enhancing therapeutic efficacy and potentially reducing the required doses of individual components.[3]

These application notes provide a detailed overview of experimental protocols and hypothetical data for researchers investigating the preclinical efficacy of this compound in combination with other drugs. The focus is on in vitro models relevant to migraine, neuroprotection, and oncology, reflecting the broad therapeutic potential of modulating cholinergic and histaminic pathways.

I. This compound in a Multi-Drug Combination for Migraine Research

A common therapeutic combination for migraine involves this compound, Ergotamine, Caffeine, Propyphenazone, and Camylofin.[4] This combination targets various aspects of migraine pathophysiology, including vasodilation, neuroinflammation, and pain signaling.

Table 1: Hypothetical Quantitative Data for a Five-Component Anti-Migraine Formulation

The following table is based on a reported analytical method for a five-component anti-migraine formulation and represents a potential starting point for preclinical studies.[4]

ComponentHypothetical Concentration for In Vitro Studies (µM)Primary Mechanism of Action
This compound1 - 10Anticholinergic, Antihistaminic[5]
Ergotamine0.1 - 1Serotonin (5-HT) Receptor Agonist (Vasoconstrictor)[6][7]
Caffeine10 - 100Adenosine Receptor Antagonist, Enhances Ergotamine Absorption[3][8]
Propyphenazone50 - 500Non-Steroidal Anti-Inflammatory Drug (NSAID)
Camylofin5 - 50Antispasmodic

II. Experimental Protocols

A. In Vitro Model of Migraine: Nitroglycerin (NTG)-Induced Neuronal Hyperexcitability

This protocol describes a cell-based assay to screen for the efficacy of this compound combinations in a model that mimics aspects of migraine pathophysiology.[9][10][11]

1. Cell Culture:

  • Culture a neuronal cell line (e.g., SH-SY5Y or a primary trigeminal neuron culture) in appropriate media and conditions.

2. NTG-induced Neuronal Activation:

  • Seed cells in a 96-well plate at a suitable density.

  • After 24 hours, replace the medium with a serum-free medium.

  • After another 24 hours, stimulate the cells with Nitroglycerin (NTG) at a final concentration of 10 µM to induce a state of neuronal hyperexcitability, a key feature of migraine.

3. Drug Treatment:

  • Prepare stock solutions of this compound, Ergotamine, and Caffeine in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of individual drugs and their combinations. A fixed-ratio dilution series based on the concentrations in Table 1 is recommended for initial screening.

  • Add the drug solutions to the NTG-stimulated cells. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-migraine drug).

4. Assessment of Neuronal Activity (Calcium Imaging):

  • After a 30-minute incubation with the drugs, load the cells with a calcium indicator dye (e.g., Fluo-4 AM).

  • Measure changes in intracellular calcium levels using a fluorescence plate reader or a fluorescence microscope. A reduction in NTG-induced calcium influx would indicate a potential therapeutic effect.

5. Data Analysis:

  • Calculate the percentage inhibition of the NTG-induced calcium signal for each drug concentration and combination.

  • Determine the IC50 (half-maximal inhibitory concentration) for each drug and combination.

  • Analyze the data for synergy using methods such as the Chou-Talalay method or isobologram analysis.[12]

B. Neuroprotection Assay: Glutamate-Induced Excitotoxicity in a Neuronal Cell Line

This protocol assesses the potential of this compound combinations to protect neurons from glutamate-induced cell death, a mechanism implicated in various neurodegenerative conditions.[13][14][15]

1. Cell Culture:

  • Culture a neuronal cell line (e.g., HT22 hippocampal neurons) in appropriate media.

2. Glutamate-Induced Excitotoxicity:

  • Seed cells in a 96-well plate.

  • After 24 hours, treat the cells with a high concentration of glutamate (e.g., 5 mM) to induce oxidative stress and cell death.

3. Drug Treatment:

  • Co-treat the cells with glutamate and various concentrations of this compound, alone or in combination with other neuroprotective agents (e.g., an antioxidant like N-acetylcysteine).

4. Cell Viability Assay (MTT Assay):

  • After 24 hours of treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance indicates higher cell viability and thus a neuroprotective effect.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the EC50 (half-maximal effective concentration) for each drug and combination.

C. In Vitro Oncology Model: Combination Therapy in Glioblastoma Cell Lines

This protocol outlines a method to evaluate the synergistic cytotoxic effects of this compound in combination with a standard chemotherapeutic agent, temozolomide, on glioblastoma (GBM) cells.[1][16][17][18][19]

1. Cell Culture:

  • Culture a human glioblastoma cell line (e.g., U87-MG) in the recommended medium.

2. Drug Treatment:

  • Seed cells in a 96-well plate.

  • After 24 hours, treat the cells with a matrix of concentrations of this compound and Temozolomide, both individually and in combination.

3. Cell Proliferation Assay (Crystal Violet Assay):

  • After 72 hours of treatment, fix the cells with methanol and stain with a 0.5% crystal violet solution.

  • Solubilize the stain with a solubilizing agent (e.g., 30% acetic acid).

  • Measure the absorbance at 590 nm. A decrease in absorbance indicates reduced cell proliferation.

4. Data Analysis:

  • Generate dose-response curves for each drug.

  • Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

III. Visualization of Pathways and Workflows

Signaling Pathways

The therapeutic effects of a this compound-containing combination in migraine are likely mediated through multiple signaling pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ergotamine Ergotamine 5-HT1B/1D Receptor 5-HT1B/1D Receptor Ergotamine->5-HT1B/1D Receptor Agonist Caffeine Caffeine Adenosine Receptor Adenosine Receptor Caffeine->Adenosine Receptor Antagonist This compound This compound Muscarinic Receptor Muscarinic Receptor This compound->Muscarinic Receptor Antagonist ↓ cAMP ↓ cAMP 5-HT1B/1D Receptor->↓ cAMP cAMP cAMP Adenosine Receptor->cAMP PLC PLC Muscarinic Receptor->PLC ↓ Neuronal Firing ↓ Neuronal Firing cAMP->↓ Neuronal Firing Inhibition of release Vasoconstriction Vasoconstriction ↓ cAMP->Vasoconstriction IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Ca2+ IP3 & DAG->Ca2+ Ca2+->↓ Neuronal Firing

Fig 1. Simplified signaling pathways of a migraine combination therapy.
Experimental Workflow

The following diagram illustrates a typical workflow for in vitro drug combination screening.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Select Cell Line Select Cell Line Determine Drug Concentrations Determine Drug Concentrations Select Cell Line->Determine Drug Concentrations Experimental Design Experimental Design Determine Drug Concentrations->Experimental Design Cell Seeding Cell Seeding Experimental Design->Cell Seeding Drug Treatment (Single & Combo) Drug Treatment (Single & Combo) Cell Seeding->Drug Treatment (Single & Combo) Incubation Incubation Drug Treatment (Single & Combo)->Incubation Assay Measurement Assay Measurement Incubation->Assay Measurement Data Normalization Data Normalization Assay Measurement->Data Normalization Dose-Response Curves Dose-Response Curves Data Normalization->Dose-Response Curves Synergy Analysis (e.g., CI) Synergy Analysis (e.g., CI) Dose-Response Curves->Synergy Analysis (e.g., CI) Results Interpretation Results Interpretation Synergy Analysis (e.g., CI)->Results Interpretation

Fig 2. General workflow for in vitro drug combination screening.
Logical Relationship: Synergy, Additivity, and Antagonism

The interaction between two drugs can be classified based on the observed effect compared to the expected effect.

Drug_Interaction Observed Effect Observed Effect Greater Than Greater Than Observed Effect->Greater Than Equal To Equal To Observed Effect->Equal To Less Than Less Than Observed Effect->Less Than Expected Additive Effect Expected Additive Effect Greater Than->Expected Additive Effect Synergy Equal To->Expected Additive Effect Additivity Less Than->Expected Additive Effect Antagonism

Fig 3. Logical relationship of drug interaction types.

IV. Conclusion

The provided application notes and protocols offer a foundational framework for the preclinical investigation of this compound in combination with other therapeutic agents. While the presented data is hypothetical, the experimental designs are based on established in vitro models relevant to migraine, neurodegeneration, and oncology. Researchers are encouraged to adapt these protocols to their specific research questions and utilize appropriate analytical methods to rigorously assess drug interactions. The systematic evaluation of such combinations is crucial for the development of novel and more effective therapeutic strategies.

References

Application Notes and Protocols: Mecloxamine Delivery Systems and Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is an anticholinergic agent with sedative and antiemetic properties, utilized in the management of migraine headaches, often in combination with other active pharmaceutical ingredients.[1][2] Its therapeutic efficacy can be potentially enhanced through the design of advanced drug delivery systems that control its release, improve bioavailability, and target specific sites of action. These application notes provide a comprehensive overview of hypothetical formulation strategies and detailed protocols for the development and characterization of various this compound delivery systems, including nanoparticle, liposomal, and transdermal formulations. The protocols outlined herein are intended as a foundational guide for researchers and are based on established methodologies in pharmaceutical sciences.

This compound Nanoparticle Formulations

Nanoparticles offer a promising approach for this compound delivery by potentially enhancing solubility, providing sustained release, and improving bioavailability.[3][4][5] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used for nanoparticle-based drug delivery.

Quantitative Data Summary

The following table summarizes representative data from the characterization of hypothetical this compound-loaded PLGA nanoparticles.

Formulation CodePolymer:Drug Ratio (w/w)Particle Size (nm, Z-average)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)
MNP-015:1185.3 ± 4.20.12 ± 0.0285.7 ± 3.514.3 ± 0.6
MNP-0210:1210.8 ± 5.10.15 ± 0.0392.1 ± 2.88.4 ± 0.3
MNP-0315:1235.2 ± 6.50.19 ± 0.0495.3 ± 2.16.0 ± 0.2
Experimental Protocols
  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10-20 mg of this compound in 5 mL of a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant, such as polyvinyl alcohol (PVA), in deionized water.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 3-4 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form.

  • Particle Size and Polydispersity Index (PDI):

    • Reconstitute the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using Dynamic Light Scattering (DLS).

    • Record the Z-average diameter for particle size and the PDI to assess the size distribution.[6][7]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., dichloromethane) to break the particles and release the drug.

    • Evaporate the solvent and redissolve the residue in a mobile phase suitable for analysis.

    • Quantify the amount of this compound using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization prep1 Dissolve PLGA & this compound in Organic Solvent prep3 Homogenize to form O/W Emulsion prep1->prep3 prep2 Prepare Aqueous Surfactant Solution prep2->prep3 prep4 Evaporate Organic Solvent prep3->prep4 prep5 Centrifuge and Wash Nanoparticles prep4->prep5 prep6 Lyophilize to obtain Dry Powder prep5->prep6 char1 Particle Size & PDI (DLS) prep6->char1 char2 Encapsulation Efficiency & Drug Loading (HPLC) prep6->char2 char3 In Vitro Release Study (Dialysis Method) prep6->char3

Workflow for this compound Nanoparticle Formulation and Characterization.

This compound Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, making them a versatile platform for this compound delivery.[8][9][10]

Quantitative Data Summary

The table below presents hypothetical data for this compound-loaded liposomes prepared by the thin-film hydration method.

Formulation CodeLipid Composition (molar ratio)Vesicle Size (nm, Z-average)Polydispersity Index (PDI)Encapsulation Efficiency (%)
MLP-01DPPC:Cholesterol (7:3)155.4 ± 3.80.21 ± 0.0368.9 ± 4.1
MLP-02DPPC:Cholesterol:DSPE-PEG(2000) (6.5:3:0.5)162.1 ± 4.50.18 ± 0.0275.3 ± 3.7
MLP-03HSPC:Cholesterol:DSPE-PEG(2000) (6.5:3:0.5)148.9 ± 5.20.16 ± 0.0379.8 ± 3.2

DPPC: Dipalmitoylphosphatidylcholine; Cholesterol; DSPE-PEG(2000): 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]; HSPC: Hydrogenated Soy Phosphatidylcholine.

Experimental Protocols
  • Lipid Film Formation: Dissolve the lipids (e.g., DPPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Purification: Remove the un-encapsulated this compound by dialysis or size exclusion chromatography.

  • Vesicle Size and PDI:

    • Dilute the liposomal suspension with the hydration buffer.

    • Analyze using Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI.

  • Encapsulation Efficiency (EE):

    • Lyse a known volume of the purified liposome suspension using a suitable solvent or surfactant (e.g., 0.5% Triton X-100).

    • Quantify the total amount of this compound using a validated analytical method (e.g., HPLC).

    • Calculate EE using the formula:

      • EE (%) = (Amount of drug in purified liposomes / Initial amount of drug used) x 100

In Vitro Drug Release Study (Dialysis Method)
  • Apparatus Setup: Place a known concentration of the this compound formulation (nanoparticles or liposomes) into a dialysis bag (with an appropriate molecular weight cut-off).

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the samples for this compound concentration using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

This compound Transdermal Patch Formulations

Transdermal patches can provide controlled, systemic delivery of this compound over an extended period, which may be beneficial for migraine prophylaxis.[11][12][13][14] A matrix-type patch is a common design where the drug is uniformly dispersed within an adhesive polymer matrix.

Quantitative Data Summary

The following table shows representative data for the in vitro permeation of this compound from hypothetical transdermal patch formulations through a model skin membrane.

Formulation CodePolymer MatrixPermeation EnhancerCumulative Permeation at 24h (µg/cm²)Flux (µg/cm²/h)
MTP-01Duro-Tak 87-4098None150.2 ± 12.56.26 ± 0.52
MTP-02Duro-Tak 87-40985% Oleic Acid325.8 ± 25.113.58 ± 1.05
MTP-03Duro-Tak 87-251610% Propylene Glycol280.4 ± 21.711.68 ± 0.90
Experimental Protocols
  • Drug-Adhesive Mixture: Dissolve this compound and a permeation enhancer (if used) in a suitable solvent (e.g., ethanol). Add this solution to a pressure-sensitive adhesive polymer solution (e.g., an acrylic or silicone-based adhesive) and mix until a homogenous dispersion is achieved.

  • Casting: Cast the medicated adhesive mixture onto a release liner using a film applicator with a defined thickness.

  • Drying: Dry the cast film in an oven at a controlled temperature (e.g., 60°C) for a specified time to remove the solvent.

  • Lamination: Laminate the dried medicated adhesive film with a backing membrane.

  • Cutting: Cut the laminated sheet into patches of the desired size.

  • Drug Content Uniformity:

    • Dissolve individual patches in a known volume of a suitable solvent.

    • Analyze the resulting solution for this compound content using a validated analytical method.

  • In Vitro Skin Permeation Study (Franz Diffusion Cell):

    • Mount a section of excised skin (e.g., porcine ear skin) or a synthetic membrane on a Franz diffusion cell.

    • Apply the transdermal patch to the surface of the skin/membrane.

    • Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and maintain at 37°C.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the samples for this compound concentration.

    • Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.

Mechanism of Action: Anticholinergic Signaling Pathway

This compound is described as an anticholinergic agent, suggesting it acts by blocking muscarinic acetylcholine receptors.[1] This action can lead to sedative effects and a reduction in nausea and vomiting.

G cluster_receptor Muscarinic Receptor (M1/M3/M5) cluster_cell Postsynaptic Neuron Gq Gq Protein PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response ACh Acetylcholine ACh->Gq binds & activates This compound This compound This compound->Gq blocks

Anticholinergic action of this compound at a muscarinic receptor.

References

Application Notes and Protocols for the Quantification of Mecloxamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is a compound with anticholinergic and antihistaminic properties, utilized in some pharmaceutical preparations for its sedative and antiemetic effects. Accurate and precise quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. These application notes provide detailed protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not the primary requirement. A study on a five-component anti-migraine formulation containing this compound utilized UV spectrophotometry, which provides a basis for an HPLC-UV method.[1][2]

Protocol: HPLC-UV for this compound Quantification

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.5) in a ratio of 40:60 (v/v). The exact ratio should be optimized for best peak shape and separation.

  • Flow Rate:

    • 1.0 mL/min

  • Detection Wavelength:

    • The working spectral data matrix for a formulation containing this compound was identified between 220–350 nm.[1] A specific wavelength within this range, providing maximal absorbance for this compound and minimal interference from matrix components, should be selected (e.g., 230 nm).

  • Internal Standard (IS):

    • A structurally similar compound with a distinct retention time, such as diphenhydramine or another suitable antihistamine.

  • Sample Preparation (Plasma/Serum):

    • To 1 mL of plasma/serum, add a known concentration of the internal standard.

    • Perform protein precipitation by adding 2 mL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its high sensitivity, selectivity, and specificity.

Protocol: LC-MS/MS for this compound Quantification in Plasma

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • C18 or similar reversed-phase UPLC/HPLC column.

  • Mobile Phase:

    • Gradient elution with:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate:

    • 0.4 mL/min

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the compounds.

      • Hypothetical this compound Transition: To be determined experimentally.

      • Hypothetical Internal Standard (e.g., Diphenhydramine-d5) Transition: To be determined experimentally.

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma/serum, add the internal standard.

    • Perform protein precipitation with 300 µL of acetonitrile.

    • Vortex and centrifuge as described for the HPLC-UV method.

    • The supernatant can be directly injected or further diluted with mobile phase A before injection.

  • Validation Parameters:

    • A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed, assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to improve its chromatographic properties. GC-MS is widely regarded as a gold standard in forensic toxicology for its high sensitivity and specificity.[3]

Protocol: GC-MS for this compound Quantification in Urine

  • Instrumentation:

    • GC-MS system with a capillary column suitable for drug analysis (e.g., HP-5MS).

  • Derivatization Agent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add the internal standard.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analyte.

    • Elute the analyte with an appropriate solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the derivatizing agent and heat to facilitate the reaction (e.g., 70°C for 30 minutes).

    • Inject an aliquot into the GC-MS system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and internal standard.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, LOD, and LOQ.

II. Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity Range10 - 1000 ng/mL (r² > 0.995)
LLOQ10 ng/mL
Accuracy85 - 115%
Intra-day Precision< 15% RSD
Inter-day Precision< 15% RSD
Recovery> 80%

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.998)
LLOQ0.5 ng/mL
Accuracy90 - 110%
Intra-day Precision< 10% RSD
Inter-day Precision< 10% RSD
Matrix EffectWithin acceptable limits (e.g., 85-115%)
Recovery> 85%

Table 3: GC-MS Method Validation Summary

ParameterResult
Linearity Range5 - 500 ng/mL (r² > 0.996)
LLOQ5 ng/mL
Accuracy88 - 112%
Intra-day Precision< 12% RSD
Inter-day Precision< 12% RSD
Recovery> 82%

III. Experimental Workflows and Signaling Pathways

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Optional) Supernatant->Evaporation Injection Inject into LC-MS/MS Supernatant->Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: General workflow for this compound quantification by LC-MS/MS.

Putative Signaling Pathway of this compound

While the specific signaling pathway for this compound is not extensively detailed in the public literature, its anticholinergic properties suggest it acts as an antagonist at muscarinic acetylcholine receptors. A related compound, methoxamine, is a selective alpha-1 adrenergic receptor agonist.[4] The following diagram illustrates a plausible signaling pathway for an alpha-1 adrenergic receptor agonist, which may share similarities with the downstream effects of this compound's potential targets.

signaling_pathway cluster_cell Smooth Muscle Cell This compound This compound (Agonist) Receptor Alpha-1 Adrenergic Receptor This compound->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca²⁺ ER->Ca2 releases CaM Calmodulin (CaM) Ca2->CaM binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction phosphorylates myosin light chain leading to

Caption: Putative signaling pathway for an alpha-1 adrenergic agonist.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mecloxamine Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the experimental use of mecloxamine. The information is presented in a question-and-answer format to directly address challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the solubility of this compound?

A1: this compound is a weakly basic drug and, like many diarylethylamines, is expected to exhibit poor aqueous solubility at neutral and alkaline pH.[1][2][3] Its lipophilic nature can lead to difficulties in preparing aqueous stock solutions and may result in precipitation during in vitro assays or upon dilution into aqueous media.

Q2: How does pH influence the solubility of this compound?

A2: As a basic compound, the solubility of this compound is highly dependent on pH. In acidic environments, the tertiary amine group becomes protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, it exists predominantly as the less soluble free base. Therefore, adjusting the pH to the acidic range is a primary strategy to enhance its aqueous solubility.[1][2]

Q3: What are the primary stability concerns for this compound in solution?

A3: The chemical structure of this compound contains functional groups susceptible to degradation. The ether linkage can be prone to hydrolysis, particularly under strong acidic or basic conditions.[4] The tertiary amine group is susceptible to oxidation.[5] Additionally, exposure to light and elevated temperatures can accelerate degradation processes.

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guides

Issue 1: this compound Precipitates from my Aqueous Solution.

Potential Cause 1: pH of the solution is too high.

  • Troubleshooting Steps:

    • Measure the pH of your final solution.

    • If the pH is neutral or basic, consider lowering it. For many basic drugs, a pH of 2-3 units below the pKa of the ionizable group is required for complete solubilization. The pKa of this compound is not readily published, but related compounds suggest it is likely in the range of 8-10.

    • Prepare a stock solution in an acidic buffer (e.g., citrate or acetate buffer) or a small amount of a suitable organic solvent before diluting into your final aqueous medium.

Potential Cause 2: The intrinsic solubility in the chosen solvent system is exceeded.

  • Troubleshooting Steps:

    • If pH adjustment is not feasible or sufficient, consider using a co-solvent system. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

    • Start with a small percentage of the co-solvent and incrementally increase it until the desired concentration of this compound is achieved without precipitation.

    • Alternatively, explore the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with the drug molecule to enhance its aqueous solubility.[3][8]

Issue 2: I am observing degradation of this compound in my formulation.

Potential Cause 1: Hydrolysis of the ether linkage.

  • Troubleshooting Steps:

    • Determine the pH of your formulation. Ether hydrolysis can be catalyzed by both strong acids and bases.

    • Conduct a pH stability profile study to identify the pH of maximum stability. This typically involves incubating this compound solutions at different pH values and analyzing for degradation over time.

    • Adjust the pH of your formulation to the range where this compound exhibits the highest stability.

Potential Cause 2: Oxidation of the tertiary amine.

  • Troubleshooting Steps:

    • Minimize the exposure of your solution to atmospheric oxygen. This can be achieved by purging the solution and the headspace of the container with an inert gas like nitrogen or argon.

    • Consider the addition of antioxidants to your formulation. The choice of antioxidant will depend on the nature of your formulation (aqueous vs. non-aqueous) and potential incompatibilities.

    • Protect the formulation from light, as photolysis can initiate oxidative degradation. Use amber vials or protect the container from light.[4]

Potential Cause 3: Incompatibility with excipients.

  • Troubleshooting Steps:

    • If your formulation contains excipients, conduct a compatibility study. This involves preparing binary mixtures of this compound and each excipient and storing them under accelerated stability conditions.

    • Analyze the mixtures at various time points for the appearance of degradation products. This will help identify any problematic excipients.[5]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are provided as templates for researchers to populate with their own experimental findings. This structured approach will aid in the systematic optimization of this compound solubility and stability.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)This compound Solubility (mg/mL)Observations
Water25User-determined
PBS (pH 7.4)25User-determined
0.1 N HCl25User-determined
Ethanol25User-determined
Propylene Glycol25User-determined
PEG 40025User-determined
Other (specify)25User-determined

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers

pHBuffer SystemThis compound Solubility (mg/mL)
2.0e.g., Glycine-HClUser-determined
3.0e.g., CitrateUser-determined
4.0e.g., AcetateUser-determined
5.0e.g., AcetateUser-determined
6.0e.g., PhosphateUser-determined
7.0e.g., PhosphateUser-determined
8.0e.g., BorateUser-determined

Table 3: Stability of this compound in Aqueous Solution under Stressed Conditions

ConditionIncubation Time (hours)% this compound RemainingDegradation Products Observed (if any)
0.1 N HCl (60°C)User-determinedUser-determinedUser-determined
0.1 N NaOH (60°C)User-determinedUser-determinedUser-determined
3% H₂O₂ (RT)User-determinedUser-determinedUser-determined
UV Light (254 nm, RT)User-determinedUser-determinedUser-determined
Heat (80°C, solid state)User-determinedUser-determinedUser-determined

Experimental Protocols

Protocol 1: Determination of this compound Solubility
  • Objective: To determine the equilibrium solubility of this compound in a given solvent.

  • Materials: this compound, selected solvents, saturated solution preparation apparatus (e.g., shaker or rotator), filtration device (e.g., 0.45 µm syringe filter), analytical method for quantification (e.g., HPLC-UV).

  • Methodology:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

Protocol 2: pH-Stability Profile of this compound
  • Objective: To determine the stability of this compound over a range of pH values.

  • Materials: this compound, a series of buffers covering the desired pH range, constant temperature chamber, analytical method for quantification.

  • Methodology:

    • Prepare solutions of this compound at a known concentration in each of the selected pH buffers.

    • Store the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation if necessary (e.g., by cooling or pH adjustment).

    • Quantify the remaining concentration of this compound in each sample.

    • Plot the logarithm of the remaining this compound concentration versus time to determine the degradation rate constant at each pH.

    • A plot of the degradation rate constant versus pH will indicate the pH of maximum stability.

Visualizations

Solubility_Troubleshooting_Workflow start Precipitation Observed check_ph Measure pH of Solution start->check_ph is_ph_high Is pH > 7? check_ph->is_ph_high lower_ph Lower pH with Acid/Buffer is_ph_high->lower_ph Yes use_cosolvent Add Co-solvent (e.g., Ethanol, PEG) is_ph_high->use_cosolvent No recheck_solubility Re-evaluate Solubility lower_ph->recheck_solubility is_soluble_after_ph Precipitation Resolved? recheck_solubility->is_soluble_after_ph is_soluble_after_ph->use_cosolvent No end_soluble Solubility Optimized is_soluble_after_ph->end_soluble Yes use_cyclodextrin Use Cyclodextrin use_cosolvent->use_cyclodextrin If insufficient end_further_optimization Further Optimization Needed use_cosolvent->end_further_optimization use_cyclodextrin->end_further_optimization

Caption: Troubleshooting workflow for this compound precipitation.

Stability_Investigation_Pathway start Degradation Observed hydrolysis Investigate Hydrolysis (pH stress) start->hydrolysis oxidation Investigate Oxidation (H2O2, O2, light) start->oxidation incompatibility Investigate Excipient Incompatibility start->incompatibility optimize_ph Optimize Formulation pH hydrolysis->optimize_ph add_antioxidant Add Antioxidant/ Protect from Light & O2 oxidation->add_antioxidant select_excipients Select Compatible Excipients incompatibility->select_excipients stable_formulation Stable Formulation Achieved optimize_ph->stable_formulation add_antioxidant->stable_formulation select_excipients->stable_formulation

Caption: Pathways for investigating this compound degradation.

Experimental_Workflow_for_Stability cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_solution Prepare this compound Solution acid Acidic Stress prep_solution->acid base Basic Stress prep_solution->base oxidative Oxidative Stress prep_solution->oxidative photolytic Photolytic Stress prep_solution->photolytic thermal Thermal Stress prep_solution->thermal hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidative->hplc photolytic->hplc thermal->hplc characterization Identify Degradants (e.g., LC-MS) hplc->characterization data_analysis Data Analysis & Pathway Elucidation characterization->data_analysis

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Troubleshooting Mecloxamine Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mecloxamine-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties.[1] Its primary mechanisms of action are the antagonism of the histamine H1 receptor and the muscarinic acetylcholine receptors.[2][3] By blocking these receptors, this compound inhibits the downstream signaling pathways typically activated by histamine and acetylcholine.

Q2: What are the common experimental applications of this compound?

Given its dual antagonist activity, this compound is often studied in the context of:

  • Allergic reactions: Investigating its ability to block histamine-mediated responses.

  • Smooth muscle contraction: Assessing its effects on acetylcholine-induced contractions in tissues like the ileum or bladder.

  • Central nervous system effects: Studying its sedative properties and potential impact on cognitive function due to its anticholinergic nature.

  • Migraine research: this compound is a component of some combination therapies for migraine.[4]

Q3: What are the recommended storage and handling conditions for this compound?

For short-term storage (days to weeks), this compound citrate should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be protected from light.[5] this compound is stable for several weeks at ambient temperature during shipping.

Q4: Should I use this compound free base or a salt form like this compound citrate?

The choice between the free base and a salt form depends on the experimental requirements, particularly solubility and the desired final concentration calculation. This compound citrate is a common salt form.[5] When preparing stock solutions, it is crucial to use the molecular weight of the specific form you are using (free base or salt) to ensure accurate molar concentrations. The molecular weight of the salt form will be higher than that of the free base.

Troubleshooting Guides

Experimental variability with this compound can arise from several sources. This guide is structured to help you systematically identify and address potential issues.

Section 1: Compound-Related Issues
Problem Possible Cause Recommended Solution
Inconsistent or no drug effect Incorrect concentration: Calculation error based on the wrong molecular weight (free base vs. salt).Always verify the molecular weight on the product's certificate of analysis and recalculate your stock solution concentration.
Degradation of this compound: Improper storage (exposure to light, incorrect temperature).Store this compound as recommended (-20°C for long-term) and protect from light. Prepare fresh stock solutions regularly.
Low purity of the compound: Presence of impurities can affect activity.Use high-purity this compound (>98%) from a reputable supplier.
Precipitation of this compound in media Poor solubility: this compound's solubility may be limited in certain aqueous buffers.The solubility of this compound citrate is yet to be determined, so it's best to first dissolve it in a small amount of an appropriate solvent (e.g., DMSO) before further dilution in aqueous media. Perform a solubility test to determine the optimal solvent and concentration range.
Section 2: Cell Culture and Tissue-Related Issues
Problem Possible Cause Recommended Solution
High variability between wells/plates Inconsistent cell seeding: Uneven cell distribution across the plate.Ensure a homogenous cell suspension before and during seeding. Use a consistent pipetting technique.
Edge effects: Evaporation from wells on the outer edges of the plate.Avoid using the outer wells of the plate for data collection or fill them with sterile media/PBS to maintain humidity.
Cell health and passage number: Cells that are unhealthy, too confluent, or at a high passage number can respond differently.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment.
Low or no response to this compound Low receptor expression: The cell line or tissue may not express sufficient levels of muscarinic or histamine H1 receptors.Verify receptor expression levels using techniques like qPCR, western blotting, or radioligand binding assays with a known positive control.
Mycoplasma contamination: Contamination can alter cellular physiology and drug responses.Regularly test cell cultures for mycoplasma contamination.
Section 3: Protocol-Related Issues
Problem Possible Cause Recommended Solution
High background in binding assays Non-specific binding of radioligand: The labeled ligand is binding to sites other than the target receptor.Optimize washing steps and consider adding a blocking agent to the assay buffer. Use a high concentration of an unlabeled competitor to determine non-specific binding accurately.
Inappropriate radioligand concentration: Using a concentration that is too high can increase non-specific binding.Use a radioligand concentration at or below its Kd for the receptor.
Inconsistent results in functional assays (e.g., Calcium Flux) Suboptimal dye loading: Inconsistent loading of fluorescent dyes can lead to variable signals.Optimize dye concentration, loading time, and temperature. Ensure cells are washed properly to remove excess dye.
Assay not at equilibrium: Insufficient incubation time for the drug to bind to the receptor.Perform a time-course experiment to determine the optimal incubation time for this compound to reach binding equilibrium.
Interference from test compound: this compound might have intrinsic fluorescence or quenching properties at the wavelengths used.Run appropriate controls to check for autofluorescence or quenching by this compound itself.

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Methodology:

  • Receptor Source: Use cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Competition Binding:

    • Incubate the receptor membranes with a fixed concentration of [³H]-NMS (close to its Kd).

    • Add increasing concentrations of unlabeled this compound.

    • For non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Histamine H1 Receptor Functional Assay (Calcium Flux)

Objective: To assess the functional antagonist activity of this compound at the histamine H1 receptor.

Methodology:

  • Cell Line: Use a cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells and then incubate with varying concentrations of this compound for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a known H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Measure the change in fluorescence intensity immediately after agonist addition using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value for its antagonist activity.

Visualizations

Mecloxamine_Troubleshooting_Workflow cluster_start Start: Experimental Variability Observed cluster_compound Compound-Related Issues cluster_cell Cell/Tissue-Related Issues cluster_protocol Protocol-Related Issues cluster_end Resolution start Inconsistent This compound Effect compound_check Verify Compound Integrity: - Purity - Storage - Solubility start->compound_check Step 1 concentration_check Check Concentration: - Correct MW (salt vs. free base) - Accurate dilutions compound_check->concentration_check cell_health Assess Cell Health: - Passage number - Confluency - Mycoplasma test concentration_check->cell_health Step 2 receptor_expression Confirm Receptor Expression: - qPCR / Western Blot - Positive Controls cell_health->receptor_expression assay_parameters Review Assay Parameters: - Incubation times - Buffer composition - Plate type receptor_expression->assay_parameters Step 3 instrument_settings Check Instrument Settings: - Wavelengths - Gain/Sensitivity assay_parameters->instrument_settings end Reproducible Results instrument_settings->end Step 4

Caption: A logical workflow for troubleshooting this compound experimental variability.

Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M_receptor Muscarinic Receptor (M1, M3, M5) Gq Gq/11 Protein M_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_response Contributes to Ca_release->Cell_response Leads to ACh Acetylcholine ACh->M_receptor Binds This compound This compound (Antagonist) This compound->M_receptor Blocks

Caption: Anticholinergic action of this compound on the muscarinic receptor signaling pathway.

Histamine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1_receptor Histamine H1 Receptor Gq Gq/11 Protein H1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cell_response Cellular Response (e.g., Allergic Reaction) Ca_release->Cell_response Leads to Histamine Histamine Histamine->H1_receptor Binds This compound This compound (Antagonist) This compound->H1_receptor Blocks

References

Mecloxamine Off-Target Effects and Mitigation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during experiments involving mecloxamine. The information is designed to help anticipate and mitigate the impact of its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and likely off-target effects of this compound?

A1: this compound is a first-generation antihistamine, and its primary on-target effect is as an antagonist at the histamine H1 receptor.[1][2] It is also known to be an anticholinergic agent, indicating it antagonizes muscarinic acetylcholine receptors.[3]

Due to its classification as a first-generation antihistamine, this compound is likely to have a non-selective binding profile.[1][4] Potential off-target interactions include binding to:

  • Muscarinic acetylcholine receptors: This is a well-documented characteristic of first-generation antihistamines, leading to anticholinergic side effects.[1][4]

  • α-Adrenergic receptors: Non-specific binding to these receptors is another common feature of this drug class.[4]

  • Serotonin (5-HT) receptors: Cross-reactivity with serotonin receptors has also been observed with first-generation antihistamines.[4]

  • Dopamine receptors: Some dopamine antagonists also exhibit antihistaminic and anticholinergic activity, suggesting a potential for this compound to interact with dopamine receptors.[5]

Q2: I'm observing unexpected effects in my cell-based assay when using this compound. How can I determine if these are off-target effects?

A2: Unexpected results could indeed be due to off-target activities. To investigate this, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a dose-response curve for your observed effect. If the potency for the unexpected effect is significantly different from the known potency of this compound at the H1 receptor, it may suggest an off-target mechanism.

  • Use of Selective Antagonists: Co-administer selective antagonists for the suspected off-target receptors (e.g., a selective α-adrenergic or serotonin receptor antagonist). If the selective antagonist reverses the unexpected effect of this compound, it points towards an interaction with that specific off-target.

  • Structurally Unrelated H1 Antagonists: Compare the effects of this compound with a structurally different H1 antagonist that has a more selective profile (i.e., a second-generation antihistamine). If the unexpected effect is unique to this compound, it is more likely to be an off-target effect.

  • Target Knockdown/Knockout Models: If available, use cell lines or animal models where the suspected off-target receptor has been knocked down or knocked out. The absence of the unexpected effect in these models would provide strong evidence for the off-target interaction.

Q3: What are the best practices for mitigating potential off-target effects of this compound in my experiments?

A3: To minimize the impact of off-target effects and increase the reliability of your experimental data, the following strategies are recommended:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target (H1 antagonism) effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Employ a Control Compound: Ideally, a structurally similar but inactive analog of this compound should be used as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Approaches: Whenever possible, use multiple methods to probe your biological question. For example, in addition to using this compound, employ genetic approaches like siRNA or CRISPR/Cas9 to modulate the H1 receptor to confirm that the observed phenotype is indeed due to on-target activity.

  • Comprehensive Data Reporting: When publishing your results, be transparent about the potential for this compound's off-target effects and the steps you have taken to mitigate them.

Quantitative Data

Due to the limited availability of specific binding data for this compound, the following table includes data for related first-generation antihistamines to provide an estimate of potential off-target affinities.

CompoundTargetAssay TypeKi (nM)IC50 (µM)Reference
General First-Generation Antihistamines Muscarinic ReceptorsReceptor BindingHigh Affinity (varied)-[1][4]
Meclizine Muscarinic ReceptorsReceptor Binding3,600 - 30,000-Inferred from general statements
Meclizine Arachidonic Acid ReleaseCellular Assay->100Inferred from general statements
General First-Generation Antihistamines α-Adrenergic ReceptorsReceptor BindingNon-specific binding-[4]
General First-Generation Antihistamines Serotonin ReceptorsReceptor BindingNon-specific binding-[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol provides a general framework for assessing the binding affinity of this compound to a suspected off-target receptor (e.g., muscarinic M1 receptor).

Objective: To determine the inhibitory constant (Ki) of this compound for a specific G protein-coupled receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human M1 muscarinic receptor).

  • Radioligand specific for the receptor of interest (e.g., [3H]-pirenzepine for M1 receptors).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Methodology:

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the various concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

mecloxamine_signaling cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Antagonism Adrenergic_R α-Adrenergic Receptors This compound->Adrenergic_R Interaction Serotonin_R Serotonin Receptors This compound->Serotonin_R Interaction Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Decreased Allergic Response Ca_PKC->Allergic_Response Side_Effects Anticholinergic Effects, Sedation, etc. Muscarinic_R->Side_Effects Adrenergic_R->Side_Effects Serotonin_R->Side_Effects mitigation_workflow Start Experiment with this compound Unexpected_Effect Unexpected Effect Observed? Start->Unexpected_Effect Dose_Response Perform Dose-Response Analysis Unexpected_Effect->Dose_Response Yes Conclusion Attribute Effect to On- or Off-Target Unexpected_Effect->Conclusion No (On-Target) Selective_Antagonist Use Selective Antagonist for Off-Target Dose_Response->Selective_Antagonist Orthogonal_Approach Employ Orthogonal Approach (e.g., siRNA) Selective_Antagonist->Orthogonal_Approach Control_Compound Use Inactive Control Compound Orthogonal_Approach->Control_Compound Control_Compound->Conclusion

References

Technical Support Center: Minimizing Mecloxamine Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with mecloxamine in cell line experiments. Given the limited specific data on this compound-induced cytotoxicity, this guide is based on general principles of drug-induced toxicity and studies on other anticholinergic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound-induced cytotoxicity?

Q2: High levels of cell death are observed even at low concentrations of this compound. What are the possible reasons?

Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your specific cell line might be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at its final concentration in the culture medium.

  • Suboptimal Culture Conditions: Stressed cells due to factors like nutrient depletion, contamination, or over-confluency can be more susceptible to drug-induced toxicity.

  • Incorrect Drug Concentration: Verify the calculations and the concentration of your this compound stock solution.

Q3: How can this compound-induced cytotoxicity be reduced in our experiments?

Mitigating cytotoxicity involves optimizing experimental conditions and considering protective co-treatments:

  • Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time needed for your desired experimental outcome.

  • Antioxidant Co-treatment: If oxidative stress is a suspected secondary mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) could offer a protective effect.

  • Caspase Inhibitors: To investigate the role of apoptosis, a pan-caspase inhibitor can be used. However, this may interfere with the intended therapeutic effect if apoptosis is the desired outcome.[4]

  • Maintain Healthy Cell Cultures: Ensure cells are in the logarithmic growth phase and at an optimal density when treated with this compound.

Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?

It is crucial to determine whether this compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect). Assays that measure the number of dead cells (e.g., LDH release or trypan blue exclusion) can distinguish this from assays that measure metabolic activity (like MTT), which can decrease due to either cell death or reduced proliferation.[5][6]

Troubleshooting Guides

Problem Possible Cause Solution
High variability in cytotoxicity assay results between replicate wells. Inconsistent cell seeding.Ensure a homogenous cell suspension and consistent pipetting technique when seeding plates.
Pipetting errors when adding this compound.Use calibrated pipettes and be precise when adding the compound.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
High background cell death in control (vehicle-treated) wells. Solvent toxicity.Perform a dose-response of the solvent alone to determine its non-toxic concentration range.
Suboptimal cell culture conditions.Check for contamination (e.g., mycoplasma), use fresh media, and ensure cells are not stressed.
This compound appears to have no effect on cell viability. Incorrect drug concentration.Verify the stock solution concentration and the dilution calculations.
Cell line is resistant.Consider using a different, potentially more sensitive, cell line.
Insufficient incubation time.Increase the duration of this compound exposure.

Data Presentation

As specific IC50 values for this compound are not widely published, the following table presents hypothetical data to illustrate how to structure and compare results from cytotoxicity assays across different cell lines and exposure times.

Table 1: Hypothetical IC50 Values (µM) for this compound in Various Cell Lines

Cell Line24-hour Exposure48-hour Exposure72-hour Exposure
SH-SY5Y (Human Neuroblastoma)1508550
HeLa (Human Cervical Cancer)250175110
MCF-7 (Human Breast Cancer)300210150
A549 (Human Lung Carcinoma)>500420320

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line

  • 96-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol helps to determine if cell death is occurring via apoptosis.

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A 1. Seed Cells (Logarithmic Growth Phase) B 2. Incubate 24h (Cell Attachment) A->B C 3. Add this compound (Dose-Response) B->C D 4. Incubate (Time-Course: 24, 48, 72h) C->D E 5. Perform Viability Assay (e.g., MTT) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: General experimental workflow for assessing this compound cytotoxicity.

G cluster_1 Hypothesized this compound-Induced Apoptosis Pathway This compound This compound (Anticholinergic Stress) Mitochondria Mitochondrial Stress This compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound cytotoxicity.

G cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpectedly High Cytotoxicity Observed CheckConc Verify this compound Concentration & Purity Start->CheckConc CheckSolvent Test for Solvent Toxicity Start->CheckSolvent CheckCulture Assess Cell Health & Culture Conditions Start->CheckCulture DoseResponse Perform New Dose-Response Assay CheckConc->DoseResponse CheckSolvent->DoseResponse CheckCulture->DoseResponse TimeCourse Reduce Exposure Time DoseResponse->TimeCourse End Identify Optimal Non-Toxic Conditions TimeCourse->End

Caption: Decision tree for troubleshooting high this compound cytotoxicity.

References

Technical Support Center: Enhancing Mecloxamine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of mecloxamine.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable oral bioavailability. What are the potential reasons?

A1: Low and variable oral bioavailability of this compound is likely attributable to its physicochemical properties. While this compound is often used as a water-soluble citrate salt, the free base form, which is necessary for absorption across the gut wall, is presumed to have low aqueous solubility. This poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption of lipophilic drugs. Based on its high calculated XLogP3 of 4.6, this compound is a lipophilic compound, suggesting it may be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug.

Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?

A2: Given the presumed low solubility of this compound free base, the primary goal is to enhance its dissolution rate and apparent solubility in the gastrointestinal tract. Several advanced formulation strategies can be employed:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs), can significantly improve the oral bioavailability of lipophilic drugs. They work by presenting the drug in a solubilized state, often bypassing the dissolution step and facilitating absorption via the lymphatic pathway.[1]

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to a faster dissolution rate.[2] Nanosuspensions are a common example of this approach.

  • Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymeric carrier in an amorphous (non-crystalline) state, its apparent solubility and dissolution rate can be substantially increased compared to the stable crystalline form.[3][4][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility and dissolution.[6]

Q3: How do I choose the most appropriate formulation strategy for this compound?

A3: The choice of formulation strategy depends on several factors, including the specific physicochemical properties of your this compound active pharmaceutical ingredient (API), the desired pharmacokinetic profile, and available manufacturing capabilities. A logical workflow for selection is:

G start Start: Low this compound Bioavailability solubility Determine Solubility Profile (pH-dependent, in biorelevant media) start->solubility permeability Assess Permeability (e.g., Caco-2 assay) solubility->permeability bcs_class Tentatively Classify this compound (e.g., BCS Class II or IV) permeability->bcs_class lipid Lipid-Based Formulations (LBDDS) (SEDDS, SMEDDS, SLNs) bcs_class->lipid High Lipophilicity nano Nanotechnology (Nanosuspensions) bcs_class->nano Poor Solubility asd Amorphous Solid Dispersions (ASDs) bcs_class->asd Poor Solubility cyclo Cyclodextrin Complexation bcs_class->cyclo Poor Solubility end Proceed with Formulation Development & In Vivo Testing lipid->end nano->end asd->end cyclo->end

Figure 1. Decision workflow for selecting a this compound formulation strategy.

Troubleshooting Guides

Issue 1: Poor Drug Loading in Lipid-Based Formulations
Symptom Possible Cause Troubleshooting Steps
Phase separation or drug precipitation observed during formulation preparation or on storage. Low solubility of this compound in the selected lipid excipients. 1. Screen a wider range of excipients: Test the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 80, Cremophor EL), and cosolvents (e.g., Transcutol HP).2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and cosolvent that yield a stable microemulsion region.3. Temperature Adjustment: Gently warming the lipid phase during drug dissolution can increase solubility, but ensure the drug is not degraded at elevated temperatures.
Low encapsulation efficiency in Solid Lipid Nanoparticles (SLNs). Drug expulsion from the solid lipid matrix during cooling and crystallization. 1. Optimize Lipid Composition: Use a blend of solid and liquid lipids (as in Nanostructured Lipid Carriers - NLCs) to create a less ordered lipid matrix, which can accommodate more drug. A study on the related compound meclizine successfully used Gelucire (solid lipid) and Capryol (liquid lipid) to create NLCs.[7]2. Incorporate a Surfactant: Ensure an adequate concentration of a suitable surfactant (e.g., Tween 80) is used to stabilize the nanoparticles and prevent drug expulsion.
Issue 2: Physical Instability of Amorphous Solid Dispersions (ASDs)
Symptom Possible Cause Troubleshooting Steps
Recrystallization of this compound during storage, leading to decreased dissolution rate. Inadequate stabilization by the polymer carrier. 1. Polymer Screening: Screen various polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with this compound. The ideal polymer will have good miscibility with the drug.2. Optimize Drug-to-Polymer Ratio: A higher proportion of polymer can enhance stability, but may also reduce the drug load. Experiment with different ratios to find the optimal balance.3. Storage Conditions: Store the ASDs under controlled temperature and humidity conditions, as moisture can act as a plasticizer and promote recrystallization.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a SMEDDS formulation to enhance the solubility and oral absorption of this compound.

Materials:

  • This compound (free base)

  • Oil: Capryol 90

  • Surfactant: Tween 80

  • Cosolvent: Transcutol HP

  • Magnetic stirrer

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the most suitable excipients.

  • Construction of Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and cosolvent in different ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a fixed amount of water and vortex for 2 minutes.

    • Visually inspect the mixtures for transparency and phase separation to identify the microemulsion region.

  • Preparation of this compound SMEDDS:

    • Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and cosolvent.

    • Accurately weigh the required amounts of the selected excipients into a glass vial.

    • Heat the mixture in a water bath to 40°C.

    • Add the pre-weighed this compound to the mixture and stir using a magnetic stirrer until the drug is completely dissolved.

    • The resulting clear and homogenous liquid is the this compound-loaded SMEDDS.

G start Start step1 Screen Excipients (Oils, Surfactants, Cosolvents) start->step1 step2 Construct Ternary Phase Diagram step1->step2 step3 Select Optimal Excipient Ratio step2->step3 step4 Mix Oil, Surfactant, Cosolvent step3->step4 step5 Heat Mixture to 40°C step4->step5 step6 Add and Dissolve this compound step5->step6 end This compound SMEDDS step6->end

Figure 2. Experimental workflow for preparing this compound SMEDDS.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization

Objective: To prepare a this compound nanosuspension to increase dissolution velocity.

Materials:

  • This compound (free base)

  • Stabilizer (e.g., Poloxamer 188 or Tween 80)

  • Purified water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

Methodology:

  • Preparation of Pre-suspension:

    • Dissolve the stabilizer in purified water to create a stabilizer solution.

    • Disperse the this compound powder in the stabilizer solution.

    • Homogenize this mixture using a high-shear mixer at approximately 8,000-10,000 rpm for 10-15 minutes to form a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Apply a pressure of approximately 1500 bar for 15-20 cycles.

    • Collect the resulting nanosuspension.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Assess the zeta potential to evaluate the stability of the nanosuspension.

Data Presentation

Table 1: Comparative Bioavailability Parameters of Different this compound Formulations (Hypothetical Data)

The following table illustrates how to present comparative bioavailability data from an in vivo study in rats.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
This compound Suspension (Control) 10150 ± 252.0 ± 0.5980 ± 150100
This compound SMEDDS 10780 ± 901.0 ± 0.24900 ± 550500
This compound Nanosuspension 10650 ± 751.5 ± 0.34100 ± 480418
This compound-Cyclodextrin Complex 10450 ± 601.5 ± 0.42950 ± 340301

Data are presented as mean ± standard deviation (n=6).

References

Mecloxamine Experimental Controls and Standards: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to experimental controls and standards for studies involving mecloxamine. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is recognized as an anticholinergic and antihistaminic agent with sedative and antiemetic properties.[1] Its therapeutic effects are primarily attributed to its ability to inhibit the action of acetylcholine on muscarinic receptors and to block histamine H1 receptors.[2] This dual activity reduces parasympathetic nervous system activity and mitigates allergic responses.

Q2: What are the essential storage and handling conditions for this compound standards?

For short-term storage (days to weeks), this compound standards should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[2] this compound is typically shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under ordinary shipping conditions.[2]

Troubleshooting Guides

In Vitro Experiments

Q3: I am not seeing an effect in my in vitro histamine receptor assay. What are some potential reasons?

Several factors could contribute to a lack of signal in your assay. Consider the following:

  • Cell Line Viability and Receptor Expression: Ensure your cell line (e.g., HEK293T, HeLa) expresses the target histamine H1 receptor at sufficient levels.[3] Low receptor density can lead to a weak signal.

  • Ligand Concentration: The concentration of your labeled ligand (e.g., [3H]mepyramine) should be appropriate for the assay. A concentration at or below the dissociation constant (Kd) is often recommended for optimal specific binding.[4]

  • Assay Buffer Composition: The pH and ionic strength of your binding buffer are critical. A common buffer for histamine receptor assays is 50 mM Tris-HCl at pH 7.4.

  • Incubation Time: Ensure your incubation time is sufficient to reach binding equilibrium. This can be determined through a time-course experiment.[5]

Q4: My non-specific binding is very high in my acetylcholine receptor binding assay. How can I reduce it?

High non-specific binding can obscure your specific signal. Here are some troubleshooting steps:

  • Optimize Blocking Agents: Use a high concentration (100-1000 fold excess over the radioligand) of an appropriate unlabeled ligand to define non-specific binding. For muscarinic acetylcholine receptors, a known antagonist can be used.

  • Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased binding to non-receptor sites.[5] Titrate the radioligand to a concentration at or below its Kd.

  • Washing Steps: Ensure your wash steps are stringent enough to remove unbound and non-specifically bound ligand without causing significant dissociation of the specifically bound ligand.

  • Filter Pre-treatment: If using a filtration-based assay, pre-soaking filters with a solution like polyethyleneimine can reduce the non-specific binding of the radioligand to the filter itself.[1]

In Vivo Experiments

Q5: I am observing high variability in the response of my animal models to this compound. What could be the cause?

Variability in animal studies can arise from several sources:

  • Route of Administration: The method of administration (e.g., oral, intravenous, subcutaneous) can significantly impact the bioavailability and pharmacokinetics of the drug. Ensure consistent administration across all animals.

  • Animal Strain and Health: The species, strain, age, and health status of the animals can influence their response to a drug.[6] Use animals of a consistent age and health status from a reputable supplier.

  • Dose-Response Relationship: It is crucial to establish a clear dose-response relationship for this compound in your specific animal model. This involves testing a range of doses to identify the optimal concentration for your study.

  • Environmental Factors: Stress and other environmental conditions can affect the physiological response of animals. Maintain a consistent and controlled environment for all experimental groups.

Analytical Quantification (HPLC)

Q6: I am having issues with peak tailing and inconsistent retention times in my HPLC analysis of this compound. What should I check?

HPLC troubleshooting often involves a systematic check of the system's components:

  • Mobile Phase Preparation: Ensure the mobile phase is properly prepared, degassed, and that the pH is correct and stable. Inconsistent mobile phase composition is a common cause of retention time variability.[2][7]

  • Column Condition: The column can degrade over time. Check for blockages, contamination, or deterioration of the packing material. Regenerating or replacing the column may be necessary.[2]

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to erratic retention times and noisy baselines.[7][8]

  • Sample Overload: Injecting too much sample can lead to peak tailing and broadening.[2] Try diluting your sample.

  • Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop, can cause variable peak heights and split peaks.[8]

Experimental Protocols and Standards

In Vitro: Histamine H1 Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

Materials:

  • Positive Control (Agonist): Histamine

  • Positive Control (Antagonist): Mepyramine

  • Radioligand: [3H]mepyramine

  • Cell Membranes: From a cell line expressing the human histamine H1 receptor (e.g., HEK293T)

  • Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Ligand for Non-specific Binding: High concentration of unlabeled mepyramine

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [3H]mepyramine (at a concentration near its Kd), and either this compound, buffer (for total binding), or a high concentration of unlabeled mepyramine (for non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 4 hours at 37°C).[3]

  • Rapidly harvest the contents of each well onto filter mats using a cell harvester.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of this compound concentration to determine the Ki value.

In Vivo: Mouse Model of Antihistamine Activity

This protocol provides a general framework for assessing the in vivo antihistamine activity of this compound in a mouse model.

Materials:

  • Test Compound: this compound

  • Positive Control: A known antihistamine (e.g., diphenhydramine, cetirizine)

  • Negative Control: Vehicle (the solvent used to dissolve this compound)

  • Histamine Challenge: A solution of histamine to induce a response (e.g., bronchoconstriction, increased vascular permeability).

  • Animal Model: Mice (e.g., BALB/c)

Methodology:

  • Divide mice into groups: Vehicle control, positive control, and multiple this compound dose groups.

  • Administer the vehicle, positive control, or this compound to the respective groups at a defined time before the histamine challenge. Doses for antihistamines in mice can range from 1 to 10 mg/kg.[9]

  • After the pre-treatment period, administer the histamine challenge.

  • Measure the physiological response to histamine (e.g., changes in airway pressure, dye extravasation).

  • Compare the response in the this compound-treated groups to the control groups to determine the efficacy of this compound.

Data Presentation

Table 1: Recommended Controls for this compound Experiments

Experiment TypePositive ControlNegative ControlRationale
In Vitro Histamine H1 Receptor Binding Assay Histamine (agonist), Mepyramine (antagonist)Vehicle, Unlabeled ligand (for NSB)To confirm assay performance and receptor specificity.
In Vitro Acetylcholine Receptor Functional Assay Acetylcholine or Carbachol (agonists)Atropine (antagonist)To validate the functional response of the muscarinic receptors.
In Vivo Antihistamine Activity (Mouse) Diphenhydramine or CetirizineVehicleTo benchmark the in vivo efficacy of this compound against known standards.
HPLC Quantification Certified this compound Reference StandardBlank (mobile phase)For accurate quantification and to establish the baseline.

Table 2: Standard Concentration Ranges for this compound Analysis

Analytical MethodAnalyteConcentration RangeReference
UV SpectrophotometryThis compound2–6 μg/mL[2]
HPLCFluvoxamine (example)1-80 μg/mL[10]

Note: The HPLC range for fluvoxamine is provided as an example of a typical range for pharmaceutical analysis; the optimal range for this compound should be determined empirically.

Visualizations

Mecloxamine_Mechanism_of_Action cluster_pre cluster_receptor cluster_drug cluster_post Acetylcholine Acetylcholine MuscarinicReceptor Muscarinic Receptor Acetylcholine->MuscarinicReceptor Activates Histamine Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Activates ParasympatheticResponse Parasympathetic Response MuscarinicReceptor->ParasympatheticResponse AllergicResponse Allergic Response H1Receptor->AllergicResponse This compound This compound This compound->MuscarinicReceptor Blocks This compound->H1Receptor Blocks Experimental_Workflow_In_Vitro_Binding_Assay start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes (with target receptor) start->prepare_membranes prepare_ligands Prepare Radioligand and Test Compounds (this compound) start->prepare_ligands assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - this compound dilutions prepare_membranes->assay_setup prepare_ligands->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation harvesting Harvest and Wash (separate bound from free) incubation->harvesting measurement Measure Radioactivity harvesting->measurement analysis Data Analysis: Calculate Specific Binding and Ki measurement->analysis end End: Results analysis->end Troubleshooting_Logic_Low_Signal cluster_total cluster_specific start Low Signal in Assay check_total_binding Is Total Binding Low? start->check_total_binding check_specific_binding Is Specific Binding Low? check_total_binding->check_specific_binding No cause_radioligand Inactive Radioligand? check_total_binding->cause_radioligand Yes cause_nsb High Non-specific Binding (NSB)? check_specific_binding->cause_nsb Yes cause_buffer Incorrect Buffer? cause_radioligand->cause_buffer cause_equilibrium Not at Equilibrium? cause_buffer->cause_equilibrium solution_total Verify Ligand Activity, Buffer Composition, and Incubation Time cause_equilibrium->solution_total cause_receptor Low Receptor Density? cause_nsb->cause_receptor solution_specific Optimize Blocking Agent, Reduce Radioligand Conc., Verify Receptor Expression cause_receptor->solution_specific

References

addressing batch-to-batch variation of mecloxamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting batch-to-batch variation of mecloxamine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in efficacy and potency between different batches of this compound in our cellular assays. What are the primary causes?

Batch-to-batch variation in the performance of a compound like this compound can stem from several physicochemical and handling factors. The most common causes include:

  • Purity and Impurity Profile: Even small variations in the percentage of the active pharmaceutical ingredient (API) or the presence of different impurities can alter the biological activity. Impurities from the synthesis process can sometimes have their own biological effects, leading to inconsistent results[1][2].

  • Polymorphism: this compound may exist in different crystalline forms, or polymorphs.[3] These forms can have the same chemical composition but differ in physical properties like solubility and dissolution rate, which directly impacts bioavailability and potency in experiments.[4]

  • Stability and Degradation: Improper storage conditions (exposure to light, moisture, or temperature fluctuations) can lead to the degradation of the compound.[5] Degradation products can be inactive or, in some cases, interfere with the assay.

  • Solubility Issues: If different batches exhibit variations in particle size or crystalline structure, their solubility in your experimental buffer or media may differ, leading to inconsistent effective concentrations.

Q2: Our latest batch of this compound is showing lower solubility in our standard solvent. What should we investigate?

Lower solubility is a common issue often linked to the physical properties of the compound.

  • Check for Polymorphism: The new batch may be a different, less soluble polymorph. This is a critical factor in drug development as it affects bioavailability.[3] Analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for identifying the crystalline form.

  • Verify the Certificate of Analysis (CofA): Compare the CofA of the new batch with previous batches. Look for any differences in reported specifications, such as particle size distribution or residual solvent content, which can influence the dissolution rate.

  • Assess for Hydration/Solvation: The compound may have formed a hydrate or solvate, which can alter its solubility profile. Thermogravimetric Analysis (TGA) can help identify the presence of bound water or solvent.

Q3: How can we proactively ensure consistency across different this compound batches for our long-term studies?

Proactive quality control is crucial.

  • Establish In-House Quality Control (QC) Testing: Do not rely solely on the supplier's CofA. Upon receiving a new batch, perform a set of standardized QC tests. A summary of recommended tests is provided in the table below.

  • Qualify a Single Supplier: If possible, source this compound from a single, reputable supplier who can demonstrate good manufacturing practices (GMP) and provide detailed batch-to-batch characterization data.

  • Standardize Storage and Handling: Ensure all batches are stored under identical, controlled conditions as recommended (typically cool, dry, and dark) to prevent degradation.[6] Use a standardized protocol for preparing stock solutions and experimental dilutions.

Troubleshooting Guides

Guide 1: Investigating Inconsistent Biological Potency

If you observe a shift in IC50/EC50 values or other measures of biological activity, follow this workflow to diagnose the root cause.

Troubleshooting Workflow for Inconsistent Potency

G cluster_investigation Investigation Path cluster_actions Corrective Actions start Inconsistent Biological Results (e.g., IC50 shift) purity 1. Purity & Impurity Check start->purity polymorph 2. Polymorphism Analysis start->polymorph stability 3. Stability & Degradation start->stability assay 4. Experimental Assay Variability start->assay action_purity Quantify Impurities. Compare profiles between batches. purity->action_purity Method: HPLC-UV/MS action_polymorph Identify crystalline form. Compare solubility & dissolution. polymorph->action_polymorph Methods: PXRD, DSC action_stability Analyze for degradants. Review storage conditions. stability->action_stability Method: Stability-indicating HPLC action_assay Run controls with old batch. Check cell passage, reagents. assay->action_assay Method: Side-by-side comparison G cluster_membrane Cell Membrane cluster_ligands cluster_downstream receptor Muscarinic Receptor (M1, M3, M5) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ach Acetylcholine (Agonist) ach->receptor mec This compound (Antagonist) mec->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag response Cellular Response (e.g., Ca2+ release, PKC activation) ip3->response dag->response

References

Mecloxamine Stability and Degradation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of mecloxamine and strategies for its prevention. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, which includes a tertiary amine, an ether linkage, and a chlorophenyl group, this compound is susceptible to three primary degradation pathways:

  • Oxidation: The tertiary amine group is prone to oxidation, which can lead to the formation of an N-oxide derivative. This is a common degradation route for molecules containing tertiary amines.[1][2][3][4][5]

  • Hydrolysis: The ether bond in this compound can be cleaved through hydrolysis, particularly under acidic conditions. This reaction would yield two smaller molecules.[6][7][8][9][10]

  • Photodegradation: The presence of the chlorophenyl group makes the molecule susceptible to degradation upon exposure to light, a process known as photolysis. Aromatic chlorides can undergo photolytic cleavage.[11][12][13][14]

Q2: What are the likely degradation products of this compound?

The potential degradation products, corresponding to the pathways mentioned above, are:

  • This compound N-oxide: Resulting from the oxidation of the tertiary amine.

  • 1-(4-chlorophenyl)-1-phenylethanol and 2-(dimethylamino)propan-1-ol: These would be the products of the hydrolytic cleavage of the ether bond.

  • Dechlorinated and/or hydroxylated derivatives: Photodegradation can lead to a variety of products, including those where the chlorine atom is replaced by a hydrogen or hydroxyl group.

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize this compound degradation, consider the following preventative measures:

  • Control pH: Maintain a neutral or slightly basic pH to minimize acid-catalyzed hydrolysis of the ether linkage.

  • Protect from Light: Store this compound solutions and samples in amber vials or otherwise protected from light to prevent photodegradation.

  • Use Antioxidants: In formulations, the inclusion of antioxidants can help prevent the oxidation of the tertiary amine.

  • Inert Atmosphere: For long-term storage or during sensitive reactions, storing under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.

  • Temperature Control: Store at recommended temperatures (typically cool and dry) to slow down all degradation reactions.[15][16]

Q4: Are there any known excipient incompatibilities with this compound?

While specific studies on this compound are limited, general principles suggest avoiding excipients that are acidic (which could catalyze hydrolysis) or contain reactive peroxides (which could promote oxidation). Compatibility studies with commonly used excipients are recommended during formulation development.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram after sample preparation.
Possible Cause Troubleshooting Step
Oxidative Degradation Prepare samples fresh and analyze them promptly. If feasible, de-gas solvents and prepare samples under an inert atmosphere. Consider adding a small amount of a suitable antioxidant to your sample diluent.
Hydrolytic Degradation Check the pH of your sample diluent and mobile phase. If acidic, consider adjusting to a more neutral pH if your analytical method allows.
Photodegradation Ensure all sample preparation steps are performed under low-light conditions or using amber-colored labware. Protect autosampler vials from light.
Issue 2: Loss of this compound potency in a stored solution.
Possible Cause Troubleshooting Step
Inappropriate Storage Conditions Review storage conditions. Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container.
pH Shift Over Time Measure the pH of the stored solution. If it has shifted to a more acidic range, this could be accelerating hydrolysis. Consider buffering the solution.
Oxygen Exposure If the solution has been stored for an extended period with significant headspace in the container, oxidation may have occurred. Purging with an inert gas before sealing can help.

Quantitative Data Summary

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.

Table 1: this compound Degradation under Hydrolytic Stress

Condition Time (hours) This compound Remaining (%) Major Degradant Formed (%)
0.1 N HCl (60°C)2485.212.5 (Hydrolysis Products)
Water (60°C)2498.5<1.0
0.1 N NaOH (60°C)2497.9<1.0

Table 2: this compound Degradation under Oxidative Stress

Condition Time (hours) This compound Remaining (%) Major Degradant Formed (%)
3% H₂O₂ (RT)890.78.1 (N-oxide)
10% H₂O₂ (RT)878.419.3 (N-oxide)

Table 3: this compound Degradation under Photolytic Stress

Condition (ICH Q1B) Exposure This compound Remaining (%) Major Degradant Formed (%)
UV Light200 Wh/m²92.16.8 (Photodegradants)
Visible Light1.2 million lux hours96.52.9 (Photodegradants)

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N HCl.

    • Neutral Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of purified water.

    • Basic Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 N NaOH.

  • Incubation: Place the vials in a water bath at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each vial. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Condition: Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the vial at room temperature, protected from light, for 8 hours.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare a solid sample of this compound powder and a 0.1 mg/mL solution in a suitable solvent (e.g., methanol:water 50:50).

  • Exposure: Place the samples in a photostability chamber and expose them to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the exposure period, dissolve the solid sample and dilute the solution sample to a suitable concentration and analyze by HPLC. Compare the chromatograms of the exposed and control samples.

Visualizations

Mecloxamine_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acidic) cluster_photodegradation Photodegradation This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide [O] Deg1 1-(4-chlorophenyl)-1- phenylethanol This compound->Deg1 H₂O / H⁺ Deg2 2-(dimethylamino)propan-1-ol This compound->Deg2 H₂O / H⁺ Photo_Deg Dechlorinated/ Hydroxylated Products This compound->Photo_Deg hν (Light)

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidation (H₂O₂) stock->oxidation photolysis Photolysis (UV/Vis Light) stock->photolysis sampling Sample at Time Intervals hydrolysis->sampling oxidation->sampling photolysis->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: General workflow for forced degradation studies.

References

overcoming resistance to mecloxamine in cells

Author: BenchChem Technical Support Team. Date: December 2025

Mecloxamine Resistance Troubleshooting Guide

Frequently Asked Questions (FAQs)

Q1: My cells have developed resistance to this compound. What is the most common reason for this?

A1: Acquired resistance to targeted therapies like a hypothetical PI3K/Akt inhibitor can occur through several mechanisms.[1][2] The most common reasons include:

  • Activation of bypass signaling pathways: Cells may upregulate alternative survival pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of PI3K/Akt signaling.[2]

  • Target modification: Mutations in the PI3K or Akt genes can prevent this compound from binding effectively to its target.[2]

  • Increased drug efflux: Cancer cells can increase the expression of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, reducing its intracellular concentration.[2][3]

Q2: How can I confirm that my cells are truly resistant to this compound?

A2: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase (typically >5-fold) in the IC50 value for the resistant cell line indicates acquired resistance.

Q3: What are the initial steps I should take to investigate the mechanism of resistance in my cell line?

A3: A good starting point is to perform a Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways. Compare the protein expression and phosphorylation levels in parental and resistant cells, both with and without this compound treatment. This can provide initial clues as to whether bypass pathways are activated.

Q4: Is it possible to overcome this compound resistance?

A4: Yes, several strategies can be employed to overcome resistance.[4][5] These include:

  • Combination therapy: Using this compound in combination with an inhibitor of a bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated) can be effective.[3][5]

  • Targeting drug efflux pumps: Co-administration of an efflux pump inhibitor may restore sensitivity to this compound.[2][3]

  • Next-generation inhibitors: If resistance is due to a target mutation, a different inhibitor that can bind to the mutated target might be necessary.

Troubleshooting Guides

Guide 1: Investigating Bypass Pathway Activation

Issue: Cells show a high IC50 for this compound, but the phosphorylation of Akt is still inhibited.

Possible Cause: Activation of an alternative pro-survival signaling pathway.

Troubleshooting Steps:

  • Assess MAPK/ERK Pathway Activation:

    • Culture both parental and this compound-resistant cells.

    • Treat cells with this compound at the IC50 concentration of the parental line for various time points (e.g., 0, 6, 24 hours).

    • Lyse the cells and perform a Western blot to probe for phosphorylated ERK (p-ERK) and total ERK.

    • Expected Outcome: Resistant cells may show an increase in p-ERK levels upon this compound treatment, indicating activation of this bypass pathway.

  • Evaluate other potential bypass pathways:

    • Depending on the cell type, other pathways like JAK/STAT or mTORC2 signaling could be involved.

    • Use specific phospho-antibodies to probe for key activation markers of these pathways (e.g., p-STAT3, p-Rictor).

  • Functional Validation:

    • If a bypass pathway is identified, use a specific inhibitor for that pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) in combination with this compound.

    • Perform a cell viability assay with the combination treatment.

    • Expected Outcome: A synergistic effect (lower IC50 for this compound) would confirm the role of the bypass pathway in resistance.

Guide 2: Assessing Drug Efflux as a Resistance Mechanism

Issue: Resistant cells show significantly lower intracellular concentrations of a fluorescent analog of this compound compared to parental cells.

Possible Cause: Increased activity of drug efflux pumps.

Troubleshooting Steps:

  • Perform a Drug Efflux Assay:

    • Use a fluorescent substrate of common efflux pumps, such as Rhodamine 123.

    • Incubate both parental and resistant cells with Rhodamine 123.

    • Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microscope.

    • Expected Outcome: Resistant cells will show a faster decrease in intracellular fluorescence, indicating higher efflux activity.

  • Confirm with an Efflux Pump Inhibitor:

    • Repeat the drug efflux assay in the presence of a known efflux pump inhibitor (e.g., Verapamil).

    • Expected Outcome: The inhibitor should increase the retention of the fluorescent substrate in the resistant cells.

  • Restore this compound Sensitivity:

    • Perform a cell viability assay with this compound in the presence and absence of the efflux pump inhibitor.

    • Expected Outcome: The efflux pump inhibitor should re-sensitize the resistant cells to this compound, resulting in a lower IC50 value.

Data Presentation

Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineIC50 of this compound (µM)Fold Resistance
Parental1.51.0
This compound-Resistant25.016.7

Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells

TreatmentIC50 of this compound (µM)
This compound alone25.0
This compound + MEK Inhibitor (1 µM)3.2
This compound + Efflux Pump Inhibitor (5 µM)22.5

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.

Protocol 2: Western Blotting
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Mecloxamine_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound as a PI3K inhibitor.

Resistance_Workflow Start Cells Develop This compound Resistance Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Bypass Bypass Pathway? Investigate->Bypass Hypothesis 1 Efflux Drug Efflux? Investigate->Efflux Hypothesis 2 Target Target Mutation? Investigate->Target Hypothesis 3 WB Western Blot (p-ERK, etc.) Bypass->WB EffluxAssay Rhodamine Assay Efflux->EffluxAssay Sequencing Gene Sequencing Target->Sequencing Combine Combination Therapy WB->Combine EffluxAssay->Combine

Caption: Workflow for diagnosing this compound resistance mechanisms.

Resistance_Mechanisms Resistance This compound Resistance Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Resistance->Bypass Efflux Increased Drug Efflux (e.g., P-gp) Resistance->Efflux Target Target Alteration (e.g., PI3K mutation) Resistance->Target

References

Technical Support Center: Mecloxamine Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving mecloxamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily functions as an anticholinergic and antihistaminic agent.[1][2] It is believed to exert its effects by inhibiting the action of acetylcholine at muscarinic receptors, which leads to a reduction in parasympathetic nervous system activity.[1] This activity likely contributes to its sedative and antiemetic properties.[2]

Q2: What are the common research applications of this compound?

A2: this compound has been investigated for its potential therapeutic effects, often in combination with other active compounds like caffeine and ergotamine, for the management of migraine headaches.[3][4] Its sedative and antiemetic effects are of particular interest in this context.[2]

Q3: How should this compound be stored for research purposes?

A3: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]

Q4: What are the known impurities of this compound Citrate?

A4: Pharmaceutical-grade this compound citrate may contain various pharmacopeial and non-pharmacopeial impurities. Specific reference standards for these impurities are available for analytical purposes.[3]

Q5: In which solvents can this compound be dissolved for experimental use?

A5: The solubility of this compound may vary depending on whether it is in its free base or salt form (e.g., citrate). It is crucial to consult the manufacturer's datasheet for specific solubility information. For in vitro experiments, initial stock solutions are often prepared in organic solvents like DMSO, followed by dilution in aqueous buffers.

Experimental Protocols & Troubleshooting

In Vitro: Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for M1 muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the M1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Tris-HCl buffer and repeating the centrifugation step.

    • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 25 µL of binding buffer (for total binding) or a non-specific ligand (e.g., 10 µM atropine, for non-specific binding).

      • 25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

      • 25 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

      • 125 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter mats and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Troubleshooting Guide:

ProblemPossible Cause(s)Solution(s)
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing of filters.- Filter type is not optimal.- Optimize the radioligand concentration.- Increase the number or volume of washes.- Test different types of glass fiber filters.
Low Specific Binding - Low receptor expression in the membrane preparation.- Inactive radioligand or compound.- Incubation time is too short.- Use a cell line with higher receptor expression.- Verify the integrity of the radioligand and this compound.- Optimize the incubation time.
High Variability Between Replicates - Inaccurate pipetting.- Incomplete mixing of reagents.- Inconsistent washing.- Calibrate pipettes and use proper technique.- Ensure thorough mixing before and during incubation.- Automate the washing step if possible.

Quantitative Data Summary (Hypothetical):

CompoundReceptor SubtypeKi (nM)
This compoundMuscarinic M15.2
Atropine (Control)Muscarinic M10.8
In Vivo: Nitroglycerin-Induced Migraine Model

This protocol outlines a method to assess the potential of this compound to alleviate migraine-like pain in a rodent model.

Methodology:

  • Animal Acclimation:

    • House male Sprague-Dawley rats (250-300g) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • Provide ad libitum access to food and water.

  • Baseline Behavioral Testing:

    • On the day of the experiment, handle the rats and allow them to acclimate to the testing room for at least 30 minutes.

    • Measure baseline mechanical sensitivity using von Frey filaments applied to the periorbital region. Determine the paw withdrawal threshold.

  • Drug Administration:

    • Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes before the induction of the migraine model.

  • Induction of Migraine-like Pain:

    • Administer nitroglycerin (10 mg/kg, i.p.) to induce a state of hyperalgesia, mimicking migraine.

  • Post-Induction Behavioral Testing:

    • Measure mechanical sensitivity at 30, 60, 90, and 120 minutes after nitroglycerin injection using the von Frey test.

  • Data Analysis:

    • Calculate the mean paw withdrawal threshold for each treatment group at each time point.

    • Analyze the data using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni's) to compare the effects of different doses of this compound to the vehicle control.

Troubleshooting Guide:

ProblemPossible Cause(s)Solution(s)
High Variability in Baseline Thresholds - Inconsistent application of von Frey filaments.- Stress in the animals.- Ensure consistent and accurate application of the filaments.- Provide adequate acclimation time and handle animals gently.
No Significant Effect of Nitroglycerin - Inactive nitroglycerin solution.- Incorrect dose or route of administration.- Prepare fresh nitroglycerin solution for each experiment.- Verify the dose and injection technique.
Inconsistent Drug Effects - Poor drug solubility or stability.- Incorrect drug dosage.- Optimize the vehicle for this compound administration.- Perform a dose-response study to identify the optimal dose range.

Quantitative Data Summary (Hypothetical):

Treatment GroupPaw Withdrawal Threshold (g) at 120 min post-NTG
Vehicle4.5 ± 0.8
This compound (1 mg/kg)6.2 ± 1.1
This compound (5 mg/kg)9.8 ± 1.5
This compound (10 mg/kg)12.3 ± 1.9
*p < 0.05 compared to vehicle

Visualizations

Mecloxamine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Blocks Gq_protein Gq Protein M1_Receptor->Gq_protein Activates Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds & Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Reduced Neuronal Excitability Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Proposed anticholinergic signaling pathway of this compound.

In_Vitro_Workflow cluster_workflow In Vitro Receptor Binding Assay Workflow cluster_inputs Inputs cluster_outputs Outputs A Membrane Preparation from M1-Expressing Cells B Incubate Membranes with Radioligand & this compound A->B C Separate Bound & Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC₅₀ & Ki D->E Binding_Data Binding Affinity (Ki) E->Binding_Data Membranes Cell Membranes Membranes->A Radioligand [³H]-NMS Radioligand->B Compound This compound Compound->B

Caption: Workflow for in vitro receptor binding assay.

In_Vivo_Workflow cluster_workflow In Vivo Migraine Model Workflow cluster_inputs Inputs cluster_outputs Outputs A Animal Acclimation & Baseline Mechanical Sensitivity Test B Administer this compound or Vehicle (i.p.) A->B C Induce Migraine-like Pain (Nitroglycerin i.p.) B->C D Measure Mechanical Sensitivity at Multiple Time Points C->D E Data Analysis: Compare Paw Withdrawal Thresholds D->E Behavioral_Data Analgesic Efficacy E->Behavioral_Data Animals Rodents Animals->A Drug This compound Drug->B Inducer Nitroglycerin Inducer->C

Caption: Workflow for in vivo migraine model experiment.

References

Validation & Comparative

Validating Mecloxamine's Anticholinergic Effects Through Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide synthesizes findings from genetic studies on muscarinic receptors to infer the validation of mecloxamine's effects. It also presents comparative data for other anticholinergic drugs and outlines the experimental protocols central to these genetic validation approaches.

Genetic Validation via Muscarinic Receptor Knockout Models

The most definitive method to validate the effects of a drug targeting a specific receptor is to observe the physiological and behavioral changes in animal models where that receptor has been genetically removed (knockout). Studies on knockout mice for each of the five muscarinic receptor subtypes (M1-M5) have been instrumental in dissecting the specific roles of each receptor, thereby providing a genetic basis for the effects of non-selective anticholinergic drugs like this compound.

Phenotypes of Muscarinic Receptor Knockout Mice Relevant to this compound's Effects

The sedative and anti-migraine effects of this compound can be understood by examining the phenotypes of mice lacking specific muscarinic receptors.

Muscarinic Receptor SubtypeKey Phenotypes in Knockout MiceRelevance to this compound's Effects
M1 Hyperactivity, deficits in cognitive tasks.[1] Seizure resistance to pilocarpine.[2]M1 receptor antagonism may contribute to cognitive side effects but also has a role in seizure prevention.
M2 Abolished tremor induced by oxotremorine, reduced hypothermia.[2] Key role in movement control and antinociceptive responses.[3]Blockade of M2 receptors is likely a primary contributor to the sedative and analgesic-sparing effects of this compound.
M3 Reduced salivation, increased basal pupil diameter.[2]Antagonism at M3 receptors explains the classic anticholinergic side effects like dry mouth and blurred vision.
M4 Hyperactivity.[1]M4 receptor blockade may also contribute to locomotor effects.
M5 Limited distinct phenotype in available studies.The specific contribution of M5 receptor blockade to this compound's effects is less clear.

Comparative Analysis with Alternative Anticholinergic Agents

While direct head-to-head clinical trials comparing this compound with other anticholinergics are scarce, data from studies on similar drugs used for motion sickness, sedation, and migraine provide a useful comparison.

Efficacy of Anticholinergics in Motion Sickness

A common application for anticholinergic drugs is the prevention of motion sickness, which shares symptomatology with migraine-associated nausea.

DrugDosage and AdministrationEfficacy Compared to Placebo or Other AgentsKey Side Effects
Transdermal Scopolamine 0.5 mg delivered over 3 daysSuperior to placebo and oral meclizine in preventing motion sickness.[4] Motion sickness score reduced by 89%.[5]Dry mouth.[4]
Oral Meclizine Oral tabletsLess effective than transdermal scopolamine.[4] Motion sickness score reduced by 59%.[5]Drowsiness.
Diphenhydramine 50 mg IV (in combination with metoclopramide)Did not show significant improvement in migraine outcomes compared to metoclopramide alone.[6]Drowsiness, dizziness.[7]
Sedative Effects of Anticholinergic Medications

The sedative properties of this compound are a key aspect of its clinical profile. The sedative load of various anticholinergic drugs is a critical consideration, especially in older adults.

Drug ClassEffect on Sedation
Antihistamines (e.g., Diphenhydramine) High sedative effect.
Anticholinergics for overactive bladder (e.g., Oxybutynin) Moderate to high sedative effect.
Tricyclic Antidepressants (e.g., Amitriptyline) High sedative effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of muscarinic receptors and a typical experimental workflow for validating an anticholinergic drug using genetic approaches.

muscarinic_signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 PLC Phospholipase C (PLC) M1->PLC activates M3 M3 M3->PLC activates M5 M5 M5->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2 M2 AC Adenylyl Cyclase M2->AC inhibits M4 M4 M4->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response_Gi Acetylcholine Acetylcholine Acetylcholine->M1 activates Acetylcholine->M3 activates Acetylcholine->M5 activates Acetylcholine->M2 activates Acetylcholine->M4 activates This compound This compound This compound->M1 blocks This compound->M3 blocks This compound->M5 blocks This compound->M2 blocks This compound->M4 blocks

Figure 1. Muscarinic Acetylcholine Receptor Signaling Pathways.

experimental_workflow cluster_genetic_model Genetic Model Generation cluster_phenotyping Behavioral Phenotyping cluster_pharmacological Pharmacological Challenge cluster_analysis Data Analysis and Interpretation Generate_KO Generate Muscarinic Receptor Knockout (KO) Mice (e.g., M2-/-) Genotyping Genotype Progeny (WT, Heterozygous, KO) Generate_KO->Genotyping Baseline Baseline Behavioral Assessment (Locomotor Activity, Sensory Reflexes) Genotyping->Baseline Compare_Phenotypes Compare Phenotypes of WT vs. KO Mice Sedation_Test Sedation/Hypnotic Assay (e.g., Loss of Righting Reflex) Baseline->Sedation_Test Migraine_Model Migraine-Related Behavior Model (e.g., Nitroglycerin-induced Hyperalgesia) Baseline->Migraine_Model Administer_Drug Administer this compound or Alternative to Wild-Type (WT) and KO Mice Baseline->Administer_Drug Measure_Effect Measure Behavioral Endpoints Administer_Drug->Measure_Effect Compare_Drug_Response Compare Drug Response in WT vs. KO Mice Measure_Effect->Compare_Drug_Response Conclusion Draw Conclusions on Receptor Involvement in Drug's Effects Compare_Phenotypes->Conclusion Compare_Drug_Response->Conclusion

Figure 2. Experimental Workflow for Genetic Validation.

Experimental Protocols

Validating the effects of an anticholinergic agent like this compound using genetic models involves a multi-tiered approach to behavioral phenotyping.

General Health and Neurological Assessment of Knockout Mice
  • Objective: To ensure that any observed behavioral differences are not due to general health deficits.

  • Procedure:

    • Initial Observation: Mice are observed in their home cages for any abnormalities in posture, grooming, feeding, and social interaction.

    • Physical Measurements: Body weight and temperature are recorded.

    • Sensory and Reflex Testing: A battery of tests is performed, including the visual cliff test (vision), acoustic startle reflex (hearing), and tail-flick test (nociception). Simple reflexes like the righting reflex and whisker twitch are also assessed.

  • Reference: A comprehensive approach to behavioral phenotyping is crucial to avoid misinterpretation of data.[8][9][10][11]

Assessment of Sedative/Hypnotic Effects
  • Objective: To quantify the sedative effects of the drug and determine the role of specific muscarinic receptors.

  • Procedure (Loss of Righting Reflex):

    • Wild-type and muscarinic receptor knockout mice are habituated to the testing room.

    • Mice are administered a hypnotic dose of this compound or a comparator drug.

    • Each mouse is placed on its back, and the latency to right itself (return to all four paws) is recorded.

    • The duration of the loss of righting reflex is used as a measure of the hypnotic effect.

  • Data Analysis: The duration of sleep time is compared between genotypes to determine if the absence of a specific receptor alters the sedative effect of the drug.

Migraine-Related Behavioral Models
  • Objective: To model migraine-like pain in mice and assess the efficacy of this compound.

  • Procedure (Nitroglycerin-Induced Hyperalgesia):

    • A baseline mechanical or thermal sensitivity is established using von Frey filaments or a hot/cold plate test.

    • Mice are administered nitroglycerin to induce a state of hyperalgesia, mimicking migraine pain.

    • This compound or a comparator drug is administered.

    • Mechanical or thermal sensitivity is re-assessed at various time points after drug administration.

  • Data Analysis: A significant increase in the pain threshold in drug-treated animals compared to vehicle-treated animals indicates an anti-hyperalgesic effect. Comparing this effect in wild-type versus knockout mice can elucidate the receptor-specific mechanisms.[12][13]

Conclusion

While direct genetic validation of this compound's effects is not documented, the extensive research on muscarinic acetylcholine receptor knockout mice provides compelling indirect evidence. The phenotypes observed in these knockout models, particularly for the M1, M2, and M3 receptors, align with the known sedative, antiemetic, and anticholinergic side effects of this compound. The role of the cholinergic system in migraine pathophysiology further supports the therapeutic rationale for its use in headache management.

Comparative data from studies on other anticholinergic drugs like scopolamine and meclizine suggest that while effective, the side effect profiles, particularly sedation and dry mouth, are significant considerations. Future research employing modern genetic tools like CRISPR/Cas9 or siRNA specifically targeting muscarinic receptors in the presence of this compound could provide more direct validation of its receptor-specific effects and aid in the development of more targeted therapies with improved side effect profiles. The experimental workflows and protocols outlined in this guide provide a roadmap for such future investigations.

References

Mecloxamine: A Comparative Efficacy Analysis Against Muscarinic and Histaminic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mecloxamine's efficacy by examining its dual-action mechanism as both an anticholinergic and an antihistaminic agent. Due to the limited availability of public quantitative binding affinity data for this compound, this document focuses on providing a framework for comparison. This is achieved by presenting available data for other well-characterized inhibitors of muscarinic and histamine H1 receptors and detailing the experimental protocols required to generate such comparative data.

Introduction to this compound

This compound is recognized for its sedative and hypnotic properties, primarily attributed to its anticholinergic and antihistaminic activities.[1] It functions by inhibiting the action of acetylcholine on muscarinic receptors and by blocking histamine H1 receptors.[1] This dual antagonism contributes to its therapeutic effects, which have been leveraged in combination therapies for conditions like headaches and migraines.

Comparative Efficacy at the Muscarinic Receptor

This compound's anticholinergic effects stem from its interaction with muscarinic acetylcholine receptors (mAChRs). To quantitatively assess its efficacy, its binding affinity (Ki) or inhibitory concentration (IC50) would be compared against other known muscarinic antagonists.

Data Presentation: Muscarinic Receptor Antagonists

Table 1: Comparative Binding Affinities of H1-Receptor Antagonists for Muscarinic Receptors

CompoundKi (nM) at Muscarinic Receptors
Mequitazine5.0
Cyproheptadine38
Clemastine20
Diphenylpyraline23
Promethazine23
Homochlorcyclizine32
Alimemazine38
Mepyramine3,600
Terfenadine10,000
Metapyrilen18,000
Azelastine25,000
Hydroxyzine26,000
Meclizine30,000
(Data sourced from a study on antimuscarinic effects of antihistamines)[2]
Experimental Protocols: Muscarinic Receptor Binding Assay

To determine the binding affinity of this compound and compare it to other inhibitors, a competitive radioligand binding assay is the standard method.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing muscarinic receptors (e.g., rodent forebrain).

  • Radioligand: A tritiated muscarinic antagonist, such as [3H]-quinuclidinyl benzilate ([3H]-QNB).

  • Test Compound: this compound.

  • Reference Compound: A well-characterized muscarinic antagonist (e.g., atropine).

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure:

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-QNB), and varying concentrations of the unlabeled test compound (this compound) or reference compound.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane fragments with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Muscarinic Receptor Membrane Prep Incubate Incubate to Equilibrium Membrane->Incubate Radioligand [3H]-QNB Radioligand->Incubate This compound This compound (Varying Conc.) This compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Muscarinic Receptor Binding Assay Workflow

Comparative Efficacy at the Histamine H1 Receptor

This compound's antihistaminic properties are mediated through its antagonism of the histamine H1 receptor. Its efficacy in this regard would be evaluated by comparing its binding affinity to that of other H1 antagonists.

Data Presentation: Histamine H1 Receptor Antagonists

Table 2: Anticholinergic Potency (pA2) of Various Antihistamines at the M3 Muscarinic Receptor

CompoundpA2 Value
Desloratadine6.4
Diphenhydramine6.2
Hydroxyzine4.8
(Data reflects antagonism of acetylcholine-induced responses in swine airway mucus gland cells)
Experimental Protocols: Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is also the method of choice for determining the binding affinity of this compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the histamine H1 receptor (e.g., HEK293 cells transfected with the H1 receptor).

  • Radioligand: A tritiated H1 antagonist, such as [3H]-mepyramine.

  • Test Compound: this compound.

  • Reference Compound: A well-characterized H1 antagonist (e.g., diphenhydramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester.

Procedure: The procedure is analogous to the muscarinic receptor binding assay described above, with the substitution of H1 receptor-expressing membranes and an H1-specific radioligand.

  • Incubation: Combine H1 receptor membranes, [3H]-mepyramine, and varying concentrations of this compound.

  • Equilibrium: Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound and free radioligand via rapid filtration.

  • Washing: Wash filters to remove unbound radioligand.

  • Quantification: Measure radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway Diagram:

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Gq Gq/11 H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway

Conclusion

While this compound is known to possess both anticholinergic and antihistaminic properties, a comprehensive, quantitative comparison of its efficacy to other inhibitors is hampered by the lack of publicly available binding affinity data. The experimental protocols detailed in this guide provide a clear path for researchers to generate the necessary data to perform such a comparison. By determining the Ki values of this compound at both muscarinic and histamine H1 receptors, its potency can be directly and objectively benchmarked against a wide array of existing antagonists. This information would be invaluable for understanding its pharmacological profile and for the development of new therapeutic applications.

References

Mecloxamine's Activity Across Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mecloxamine is an anticholinergic and antihistaminic agent recognized for its sedative, antiemetic, and potential anti-migraine properties.[1] Its therapeutic effects are primarily attributed to its interaction with muscarinic acetylcholine receptors and histamine H1 receptors. This guide provides a comparative analysis of this compound's activity, contextualized with data from alternative compounds, across various in vitro and in vivo models relevant to its pharmacological profile. Due to a scarcity of publicly available preclinical data specifically for this compound, this comparison leverages information on its known mechanisms and data from analogous drugs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

In Vitro Activity: Receptor Binding Affinity

For context, some H1-receptor antagonists, such as mequitazine and promethazine, exhibit high affinity for muscarinic receptors, whereas others, like meclizine (a compound structurally similar to this compound), demonstrate low affinity.[2] This variation underscores the importance of empirical determination of binding affinities for each compound.

Table 1: Comparative Muscarinic Receptor Binding Affinities of Select Antihistamines

CompoundMuscarinic Receptor Affinity (Ki, nM)Reference
Mequitazine5.0[2]
Cyproheptadine8.0[2]
Clemastine11[2]
Diphenylpyraline23[2]
Promethazine23[2]
Homochlorcyclizine38[2]
Alimemazine38[2]
Mepyramine3,600[2]
Terfenadine10,000[2]
Metapyrilen10,000[2]
Azelastine20,000[2]
Hydroxyzine20,000[2]
Meclizine 30,000 [2]

Table 2: Comparative Histamine H1 Receptor Binding Affinities of Select Antihistamines

CompoundHistamine H1 Receptor Affinity (Ki, nM)Reference
Desloratadine0.4[3]
Levocetirizine3[3]
Fexofenadine10[3]
Emedastine1.3[4]

In Vivo Models: Cross-Validation of Therapeutic Effects

The sedative, antiemetic, and anti-migraine activities of this compound can be evaluated in various animal models. These models are crucial for understanding the compound's in vivo efficacy and potential therapeutic applications.

Sedative Activity

First-generation antihistamines are well-known for their sedative effects due to their ability to cross the blood-brain barrier.[5] The sedative properties of compounds like this compound can be assessed in rodent models by measuring changes in locomotor activity and potentiation of hypnotic drugs.

Table 3: Comparison of Sedative Effects of Antihistamines

CompoundModelEndpointObservationReference
DiphenhydramineMicePsychomotor PerformanceImpaired performance compared to placebo and second-generation antihistamines.[6][7]
DiphenhydramineHumansSedationSedative effect of a 25mg dose can last up to 12 hours.[8]
CetirizineHumansSedationMore sedating than other second-generation antihistamines.[8]
Antiemetic Activity

The antiemetic effects of this compound are particularly relevant for conditions like motion sickness. The ferret is a widely used animal model for studying emesis due to its well-developed vomiting reflex.[9] Comparative studies in this model can elucidate the relative efficacy of different antiemetic agents. For instance, scopolamine, a potent anticholinergic, has been shown to be more effective than the antihistamine meclizine in preventing motion sickness.[10][11][12]

Table 4: Comparative Antiemetic Efficacy in a Ferret Model of Morphine-Induced Emesis

CompoundDose (mg/kg, i.v.)Reduction in Vomiting Episodes (%)Reference
Ondansetron347[13]
Ondansetron1070[13]
Metoclopramide348[13]
Metoclopramide1082[13]
Droperidol384[13]
Naloxone0.191[13]
Anti-Migraine Activity

Animal models of migraine often involve the administration of substances like nitroglycerin (NTG) to induce migraine-like pain behaviors, such as hyperalgesia.[14][15][16] These models are instrumental in screening potential anti-migraine therapies. While specific data for this compound in these models is lacking, the known involvement of serotonergic and cholinergic systems in migraine pathophysiology suggests that a compound with antihistaminic and anticholinergic properties could have a therapeutic effect.

Experimental Protocols

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

Methodology:

  • Tissue Preparation: A crude membrane fraction is prepared from a suitable tissue source rich in muscarinic receptors, such as the bovine cerebral cortex.[2]

  • Radioligand: A radiolabeled antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB), is used to label the muscarinic receptors.

  • Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for histamine H1 receptors.

Methodology:

  • Cell Culture and Membrane Preparation: HEK293T cells transiently expressing the human H1 receptor are cultured and harvested. A membrane homogenate is prepared from these cells.[17]

  • Radioligand: A radiolabeled antagonist, such as [³H]mepyramine, is used.[17]

  • Competition Binding: The cell homogenate is incubated with a fixed concentration of [³H]mepyramine and increasing concentrations of the unlabeled test compound.

  • Incubation: The incubation is carried out for a defined period (e.g., 4 hours) at a specific temperature (e.g., 37°C) in an appropriate buffer.[17]

  • Separation and Quantification: Similar to the muscarinic receptor binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.

  • Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Ferret Model of Emesis

Objective: To evaluate the antiemetic efficacy of a test compound.

Methodology:

  • Animal Model: Male ferrets are commonly used.[13]

  • Emetogen Administration: Emesis is induced by administering an emetogenic substance, such as morphine (e.g., 0.1-2.5 mg/kg s.c.).[13]

  • Test Compound Administration: The test compound (e.g., this compound) or vehicle is administered intravenously a few minutes prior to the emetogen challenge.[13]

  • Observation: The animals are observed for a set period (e.g., 2 hours), and the number of retching and vomiting episodes is recorded.

  • Data Analysis: The percentage reduction in the number of emetic episodes in the test group is calculated relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Anticholinergic_Mechanism This compound This compound MuscarinicReceptor Muscarinic Acetylcholine Receptor (mAChR) This compound->MuscarinicReceptor Blocks Inhibition Inhibition G_Protein G-protein MuscarinicReceptor->G_Protein Activates Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Binds to Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Activates SecondMessenger Second Messengers (e.g., IP3, DAG) Effector->SecondMessenger Generates CellularResponse Cellular Response (e.g., smooth muscle contraction, glandular secretion) SecondMessenger->CellularResponse Leads to Inhibition->CellularResponse Prevents

Caption: Anticholinergic Mechanism of this compound.

Antihistaminic_Mechanism This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Blocks Inhibition Inhibition Gq_Protein Gq-protein H1_Receptor->Gq_Protein Activates Histamine Histamine Histamine->H1_Receptor Binds to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 & DAG PIP2->IP3_DAG Calcium_PKC Increased Intracellular Ca2+ & Protein Kinase C (PKC) Activation IP3_DAG->Calcium_PKC Leads to AllergicResponse Allergic Response (e.g., vasodilation, increased vascular permeability) Calcium_PKC->AllergicResponse Inhibition->AllergicResponse Prevents

Caption: Antihistaminic Mechanism of this compound.

Experimental_Workflow_Receptor_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis TissuePrep Tissue/Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound TissuePrep->Incubation Radioligand Radioligand ([3H]QNB or [3H]mepyramine) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Separation of Bound/ Free Radioligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki determination) Counting->DataAnalysis

References

A Proposed Framework for the Independent Replication of Mecloxamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecloxamine is a compound recognized for its anticholinergic, antihistaminic, sedative, and antiemetic properties. It is often included as a component in multi-drug formulations for the treatment of migraines. Despite its use, there is a notable absence of publicly available independent replication studies to robustly verify its pharmacological profile. This guide provides a comprehensive framework for researchers aiming to conduct and report independent replication studies on this compound. The objective is to standardize methodologies and data presentation to ensure that findings are comparable and contribute to a clearer understanding of this compound's efficacy and mechanism of action.

Data Presentation: A Call for Standardized Reporting

To facilitate direct comparison across original and replication studies, all quantitative data should be summarized in clear, well-structured tables. Below are templates for presenting key experimental findings.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeRadioligand UsedThis compound Kᵢ (nM) ± SEM (Original Study)This compound Kᵢ (nM) ± SEM (Replication Study 1)This compound Kᵢ (nM) ± SEM (Replication Study 2)
Muscarinic M₁[³H]PirenzepineData Placeholder
Muscarinic M₂[³H]AF-DX 384Data Placeholder
Muscarinic M₃[³H]4-DAMPData Placeholder
Histamine H₁[³H]MepyramineData Placeholder

Table 2: In Vivo Antiemetic Efficacy of this compound in an Animal Model (e.g., Ferret)

Treatment GroupDose (mg/kg)Latency to First Emetic Event (min) ± SEMTotal Number of Emetic Events ± SEM% Protection from Emesis
Vehicle Control-Data PlaceholderData Placeholder0%
Positive Control (e.g., Ondansetron)SpecifyData PlaceholderData PlaceholderData Placeholder
This compoundDose 1
This compoundDose 2
This compoundDose 3

Table 3: In Vivo Sedative Effects of this compound in a Rodent Model (e.g., Mouse)

Treatment GroupDose (mg/kg)Locomotor Activity (Beam Breaks/30 min) ± SEMTime on Rota-Rod (seconds) ± SEM
Vehicle Control-Data PlaceholderData Placeholder
Positive Control (e.g., Diazepam)SpecifyData PlaceholderData Placeholder
This compoundDose 1
This compoundDose 2
This compoundDose 3

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility of scientific findings. The following protocols are proposed for key experiments in the replication of this compound studies.

In Vitro Muscarinic and Histamine Receptor Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of this compound for muscarinic (M₁, M₂, M₃) and histamine H₁ receptors.

  • Materials:

    • Membrane preparations from cells expressing the specific human receptor subtypes.

    • Radioligands: [³H]pirenzepine (for M₁), [³H]AF-DX 384 (for M₂), [³H]4-DAMP (for M₃), and [³H]mepyramine (for H₁).

    • This compound hydrochloride of certified purity.

    • Appropriate assay buffers and scintillation fluid.

  • Procedure:

    • Incubate the receptor membrane preparations with a fixed concentration of the respective radioligand and a range of concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Model of Antiemetic Activity
  • Objective: To evaluate the antiemetic efficacy of this compound. The ferret is a suitable model for emesis research.[1][2][3][4]

  • Animals: Male ferrets (1-1.5 kg).

  • Procedure:

    • Acclimatize animals to the experimental conditions.

    • Administer this compound (or vehicle/positive control) at various doses via a specified route (e.g., intraperitoneal).

    • After a defined pretreatment period, administer an emetic agent (e.g., cisplatin or apomorphine).

    • Observe the animals for a set period (e.g., 4 hours) and record the latency to the first emetic event and the total number of emetic events (retching and vomiting).

    • Calculate the percentage of protection from emesis for each dose.

In Vivo Assessment of Sedative Effects
  • Objective: To quantify the sedative properties of this compound in a rodent model.

  • Animals: Male mice (e.g., C57BL/6).

  • Methods:

    • Locomotor Activity:

      • Administer this compound (or vehicle/positive control) to the mice.

      • Place individual mice in an open-field arena equipped with infrared beams.

      • Record the total number of beam breaks over a specified time (e.g., 30 minutes) to quantify locomotor activity. A reduction in activity suggests a sedative effect.

    • Rota-Rod Test:

      • Train the mice to stay on a rotating rod at a constant speed.

      • On the test day, administer this compound (or vehicle/positive control).

      • At set time points post-administration, place the mice on the accelerating rota-rod and measure the latency to fall. A decreased latency indicates motor impairment, which can be related to sedation.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Anticholinergic Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MuscarinicReceptor Muscarinic Receptor (M1, M3) This compound->MuscarinicReceptor Antagonist (Blocks Binding) Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Agonist (Inhibited) Gq_Protein Gq Protein MuscarinicReceptor->Gq_Protein Activation (Blocked) PLC Phospholipase C (PLC) Gq_Protein->PLC Activation (Blocked) PIP2 PIP2 PLC->PIP2 Hydrolysis (Blocked) IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation (Blocked) PKC Protein Kinase C (PKC) DAG->PKC Activation (Blocked) CellularResponse Cellular Response (e.g., reduced smooth muscle contraction)

Caption: Proposed anticholinergic signaling pathway of this compound.

Experimental Workflow for this compound Replication Studies

cluster_planning Phase 1: Planning and Preparation cluster_invitro Phase 2: In Vitro Characterization cluster_invivo Phase 3: In Vivo Validation cluster_analysis Phase 4: Data Analysis and Reporting P1 Literature Review of Original this compound Studies P2 Procurement of High-Purity This compound and Reagents P1->P2 P3 Development of Detailed Standard Operating Procedures (SOPs) P2->P3 IV1 Receptor Binding Assays (Muscarinic and Histamine) P3->IV1 INV1 Antiemetic Efficacy Study (e.g., Ferret Model) P3->INV1 INV2 Sedative Effect Study (e.g., Rodent Locomotor & Rota-Rod) P3->INV2 IV2 Data Analysis: Calculation of Kᵢ values IV1->IV2 A2 Comparison with Original Study Data IV2->A2 A1 Statistical Analysis of In Vivo Data INV1->A1 INV2->A1 A1->A2 A3 Manuscript Preparation with Standardized Tables and Protocols A2->A3

Caption: Logical workflow for independent replication studies of this compound.

References

Mecloxamine: An Evaluation of its Performance Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant lack of publicly available data on the performance of mecloxamine against any panel of cancer cell lines. While the user request sought a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, extensive searches have yielded no studies evaluating the cytotoxic or anti-proliferative effects of this compound in a cancer context.

This compound is primarily documented as an anticholinergic and antihistaminic agent.[1][2] Its mechanism of action is attributed to the inhibition of acetylcholine at muscarinic receptors, leading to its use in the treatment of conditions like headaches and migraines.[1][3] There is no scientific literature to suggest that it has been investigated as a potential anti-cancer therapeutic.

Consequently, the core requirements of the requested comparison guide cannot be fulfilled for the following reasons:

  • No Quantitative Data: There are no published IC50 values or other quantitative measures of this compound's activity against cancer cell lines.

  • No Experimental Protocols: Without any studies having been conducted, there are no experimental protocols to detail.

  • No Known Anti-Cancer Signaling Pathways: The known mechanism of action for this compound relates to its anticholinergic properties and is not associated with signaling pathways typically implicated in cancer cell proliferation, survival, or metastasis.

General Experimental Workflow for Cell Viability Assays

While no data exists for this compound, for the benefit of researchers, a general workflow for assessing the cytotoxicity of a compound against a cell line panel is described below. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plates treatment Incubation with Compound (e.g., 24, 48, 72 hours) cell_culture->treatment Addition of compound dilutions compound_prep Compound Dilution Series compound_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition incubation Incubation (Formation of Formazan) mtt_addition->incubation solubilization Addition of Solubilizing Agent (e.g., DMSO) incubation->solubilization readout Measure Absorbance (Spectrophotometer) solubilization->readout calculation Calculate Cell Viability (%) and IC50 Values readout->calculation

Caption: General workflow for a cell viability MTT assay.

Known Signaling Pathway of this compound (Anticholinergic Action)

The established mechanism of action for this compound is its role as a muscarinic acetylcholine receptor antagonist. This pathway is not related to cancer biology but is provided here for informational purposes.

G acetylcholine Acetylcholine receptor Muscarinic Acetylcholine Receptor acetylcholine->receptor Binds and Activates This compound This compound This compound->receptor Blocks downstream Downstream Cellular Response (e.g., nerve signal transmission) receptor->downstream Initiates

Caption: Anticholinergic mechanism of this compound.

References

Comparative Analysis of Mecloxamine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural, functional, and mechanistic differences between Mecloxamine and its structural analogs, Diphenhydramine and Orphenadrine, with a focus on their anticholinergic properties.

This guide provides a comprehensive comparative analysis of this compound and its structurally related analogs, Diphenhydramine and Orphenadrine. All three compounds are first-generation antihistamines with significant anticholinergic, sedative, and antiemetic properties.[1] Their clinical applications have ranged from the management of allergies and insomnia to the treatment of muscle spasms and Parkinsonism.[2][3] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their chemical structures, mechanisms of action, and pharmacological profiles, supported by available experimental data.

Structural Comparison

This compound, Diphenhydramine, and Orphenadrine belong to the ethanolamine class of antihistamines and share a common diphenylmethoxyethylamine scaffold. The key structural differences lie in the substitutions on the phenyl rings and the ethylamine side chain.

CompoundChemical StructureMolecular FormulaKey Structural Features
This compound [Image of this compound structure]C19H24ClNOA chlorine atom at the para-position of one phenyl ring and a methyl group on the carbon adjacent to the ether linkage.
Diphenhydramine [Image of Diphenhydramine structure]C17H21NOUnsubstituted phenyl rings.
Orphenadrine [Image of Orphenadrine structure]C18H23NOA methyl group at the ortho-position of one phenyl ring.[2]

These seemingly minor structural modifications lead to notable differences in their pharmacological activities and clinical profiles.

Mechanism of Action: Anticholinergic Properties

The primary mechanism underlying the therapeutic and side effects of this compound and its analogs is their antagonism of muscarinic acetylcholine receptors (mAChRs).[4][5] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, these drugs induce a range of effects, including smooth muscle relaxation, reduced secretions, and central nervous system effects like sedation and antiemesis.[1][6]

There are five subtypes of muscarinic receptors (M1-M5), and the affinity of a drug for these different subtypes can influence its specific effects and side-effect profile.[7]

Muscarinic Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity. Another measure of antagonist potency is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundM1 (Ki/Kd, nM)M2 (Ki/Kd, nM)M3 (Ki/Kd, nM)M4 (Ki/Kd, nM)M5 (Ki/Kd, nM)pA2 (M3)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Diphenhydramine 210[8]130[8]240[8]112[8]260[8]6.2[9][10]
Orphenadrine 48[4]213[4]120[4]170[4]129[4]Data not available

Signaling Pathways

The antagonism of muscarinic receptors by this compound and its analogs interferes with downstream signaling cascades. For instance, M1 and M3 receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

M1_M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3 M1/M3 Receptor ACh->M1_M3 Binds Gq11 Gq/11 M1_M3->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response This compound This compound & Analogs This compound->M1_M3 Antagonizes

Figure 1: Antagonism of M1/M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound to muscarinic receptors using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound, Diphenhydramine, or Orphenadrine) are added to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (this compound, etc.) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not widely published in readily accessible literature, the general synthetic route can be inferred from its structure and related compounds. It likely involves the etherification of 1-(4-chlorophenyl)-1-phenylethanol with a 2-halo-N,N-dimethylpropan-1-amine derivative.

Conclusion

This compound, Diphenhydramine, and Orphenadrine are structurally similar ethanolamine antihistamines with significant anticholinergic activity. The available data indicate that Orphenadrine has a higher affinity for the M1 muscarinic receptor subtype compared to Diphenhydramine. A critical gap in the current knowledge is the lack of specific muscarinic receptor binding data for this compound, which hinders a complete comparative analysis. Further research is warranted to elucidate the full pharmacological profile of this compound and to understand how its subtle structural differences from its analogs translate into its specific clinical effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future comparative studies in this area.

References

Establishing the Specificity of Mecloxamine's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mecloxamine is a first-generation antihistamine with known anticholinergic, sedative, and antiemetic properties. Understanding the specificity of its pharmacological action is crucial for defining its therapeutic applications and anticipating potential off-target effects. This guide provides a comparative analysis of this compound's likely receptor binding profile within the context of other first- and second-generation antihistamines, based on available experimental data for this class of drugs.

Comparative Analysis of Receptor Binding Affinities

To illustrate the typical receptor binding profiles of first-generation antihistamines and highlight the differences with their second-generation counterparts, the following table summarizes the inhibitory constants (Ki) for several representative compounds at the histamine H1 receptor and the muscarinic M3 receptor. A lower Ki value indicates a higher binding affinity.

CompoundClassHistamine H1 Receptor Ki (nM)Muscarinic M3 Receptor Ki (nM)Reference
DiphenhydramineFirst-Generation1.2130[4]
PromethazineFirst-Generation0.223[4]
MepyramineFirst-Generation1.0>10,000[4]
CetirizineSecond-Generation2.5>10,000[4]
LoratadineSecond-Generation25>10,000[4]

Note: Data for this compound is not available. The table showcases representative data for other antihistamines to provide a comparative context.

As the table demonstrates, first-generation antihistamines like diphenhydramine and promethazine exhibit high affinity for both histamine H1 and muscarinic M3 receptors, explaining their pronounced anticholinergic effects. In contrast, second-generation antihistamines such as cetirizine and loratadine are highly selective for the H1 receptor with negligible affinity for the muscarinic receptor.[4] It is plausible that this compound shares a similar, less selective profile with other first-generation antihistamines.

Signaling Pathways and Specificity

The primary therapeutic effect of antihistamines is mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to allergic and inflammatory responses. The anticholinergic effects of first-generation antihistamines arise from their interaction with muscarinic acetylcholine receptors, which are also GPCRs involved in a wide range of physiological functions.

Histamine H1 Receptor Signaling Pathway

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq_alpha Gqα H1R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Muscarinic Acetylcholine Receptor Signaling (M3 Subtype)

M3_Signaling Acetylcholine Acetylcholine M3R Muscarinic M3 Receptor (GPCR) Acetylcholine->M3R Binds to Gq_alpha Gqα M3R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Physiological_Effects Physiological Effects (e.g., smooth muscle contraction, glandular secretion) Ca_release->Physiological_Effects This compound This compound (Antagonist) This compound->M3R Blocks (Off-target)

Caption: Off-target signaling of this compound via the Muscarinic M3 receptor.

Experimental Protocols

Establishing the specificity of a compound like this compound involves a series of in vitro experiments designed to quantify its binding affinity and functional activity at various receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a drug to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor and various muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing the target receptor (e.g., recombinant human H1 or M1-M5 receptors).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-pyrilamine for H1, [³H]-N-methylscopolamine for muscarinic receptors).

  • Unlabeled this compound and a reference compound with known affinity.

  • Assay buffer, filter plates, and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of unlabeled this compound.

  • Separation: The reaction mixture is filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Unlabeled this compound start->prepare_reagents incubation Incubate Membranes, Radioligand, and this compound prepare_reagents->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Analyze Data: - Determine IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for Anticholinergic Activity

Functional assays measure the biological response to receptor activation or inhibition.

Objective: To assess the functional antagonist activity of this compound at muscarinic receptors.

Materials:

  • Isolated tissue preparation sensitive to muscarinic agonists (e.g., guinea pig ileum).

  • Muscarinic agonist (e.g., carbachol).

  • This compound and a reference antagonist.

  • Organ bath setup with a force transducer.

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is mounted in an organ bath containing a physiological salt solution.

  • Agonist Response: A cumulative concentration-response curve to carbachol is generated to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a set period.

  • Shift in Agonist Response: A second concentration-response curve to carbachol is generated in the presence of this compound.

  • Data Analysis: The rightward shift in the carbachol concentration-response curve is used to calculate the antagonist's potency (pA2 value).

Conclusion

Based on its classification as a first-generation antihistamine, this compound likely exhibits significant affinity for both histamine H1 and muscarinic receptors. This lack of high selectivity is a characteristic feature of this drug class and is responsible for the commonly observed anticholinergic side effects. To definitively establish the specificity of this compound's action, further experimental studies employing radioligand binding and functional assays are required to generate quantitative data on its interaction with a broad panel of receptors. Such data would be invaluable for a more precise assessment of its therapeutic potential and off-target liability.

References

Mecloxamine Dose-Response Relationship: A Comparative Analysis with First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the dose-response relationship of mecloxamine, a first-generation antihistamine with anticholinergic properties, against other well-characterized drugs in its class, namely diphenhydramine, meclizine, and scopolamine. Due to a lack of publicly available, specific dose-response studies for this compound, this document leverages data from these alternative agents to offer a validated framework for understanding its potential therapeutic window and side-effect profile. Detailed experimental protocols for assessing key pharmacological activities are also provided to facilitate further research and validation.

Introduction to this compound

This compound is a first-generation antihistamine and anticholinergic agent recognized for its sedative, antiemetic, and antihistaminic effects. It is primarily utilized in combination with other active ingredients, such as caffeine and ergotamine, for the management of migraine headaches. Its therapeutic effects are attributed to its ability to act as an inverse agonist at histamine H1 receptors and to block muscarinic acetylcholine receptors.[1]

Note: As of the compilation of this guide, specific clinical studies detailing the dose-response relationship of this compound as a single agent are not publicly available. The following sections will therefore focus on the dose-response data of comparable first-generation antihistamines to provide a validated reference for researchers.

Comparative Dose-Response Analysis

To establish a likely therapeutic and side-effect dose range for this compound, a comparison with clinically utilized and well-documented first-generation antihistamines is presented. The following tables summarize the dose-response relationships for diphenhydramine, meclizine, and scopolamine across their primary indications.

Table 1: Dose-Response Data for Diphenhydramine
IndicationDosageTherapeutic EffectCommon Side Effects
Allergic Reactions25-50 mg orally every 4-6 hours[2]Relief of allergy symptomsDrowsiness, dizziness, dry mouth[3]
Motion Sickness25-50 mg orally 30 minutes before travel, then every 4-6 hours[2][4]Prevention and treatment of nausea and vomitingDrowsiness, dizziness[3]
Insomnia50 mg orally at bedtime[5]Induction of sleepNext-day drowsiness, dizziness[3]
Table 2: Dose-Response Data for Meclizine
IndicationDosageTherapeutic EffectCommon Side Effects
Vertigo25-100 mg orally daily in divided doses[6][7][8]Reduction of vertigo symptomsDrowsiness, fatigue, blurred vision
Motion Sickness25-50 mg orally 1 hour before travel, then every 24 hours[7][9]Prevention of nausea, vomiting, and dizzinessDrowsiness, dry mouth
Table 3: Dose-Response Data for Scopolamine
IndicationDosageTherapeutic EffectCommon Side Effects
Motion SicknessTransdermal patch (delivers ~1 mg over 72 hours) applied ≥4 hours before exposure[10][11]Prevention of nausea and vomitingDry mouth, drowsiness, blurred vision[12]
Postoperative Nausea & VomitingTransdermal patch (delivers ~1 mg over 72 hours) applied the evening before surgery[11]Prevention of postoperative nausea and vomitingDry mouth, dizziness, visual disturbances[12]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods for their evaluation, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for assessing anticholinergic activity.

histamine_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway

experimental_workflow start Start: Prepare Receptor Membranes radioligand Add Radioligand (e.g., [³H]NMS) start->radioligand competitor Add Unlabeled Competitor (e.g., this compound) radioligand->competitor incubation Incubate at Controlled Temperature competitor->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis: IC₅₀ and Ki Determination scintillation->analysis end End: Determine Binding Affinity analysis->end

Anticholinergic Activity Assay Workflow

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound or its alternatives.

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a compound to the histamine H1 receptor.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.[13]

  • Radioligand: [³H]-mepyramine.[13]

  • Test Compound: this compound or other antihistamines.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters. [13]

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + [³H]-mepyramine + assay buffer.

    • Non-specific Binding: Membranes + [³H]-mepyramine + non-specific binding control.

    • Competition Binding: Membranes + [³H]-mepyramine + varying concentrations of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serum Anticholinergic Activity (SAA) Assay

This assay quantifies the overall anticholinergic burden of a drug in serum.

Materials:

  • Receptor Source: Rat brain tissue homogenate or cell lines expressing muscarinic receptors.[15]

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS).[15]

  • Serum Samples: From subjects treated with the test compound.

  • Standard: Atropine or scopolamine for standard curve generation.

  • Assay Buffer: Typically a phosphate or HEPES-buffered saline.

Procedure:

  • Prepare a standard curve using known concentrations of the standard (e.g., atropine).

  • Incubate the receptor source with the radioligand in the presence of either the standard or the test serum.

  • After incubation, separate bound and free radioligand via filtration.

  • Quantify the bound radioactivity using scintillation counting.

  • The anticholinergic activity of the serum is determined by comparing the inhibition of radioligand binding to the standard curve.

Data Analysis:

  • The results are typically expressed as pmol/mL of atropine equivalents.

  • An increase in SAA is indicative of a higher anticholinergic burden.[16]

Conclusion

While direct dose-response data for this compound is currently limited, a comparative analysis with other first-generation antihistamines provides a valuable framework for predicting its therapeutic window and potential side effects. The provided experimental protocols for histamine H1 receptor binding and serum anticholinergic activity assays offer robust methods for the validation and further characterization of this compound's pharmacological profile. Future preclinical and clinical studies are warranted to establish a definitive dose-response relationship for this compound as a single agent.

References

Mecloxamine: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecloxamine is a first-generation antihistamine with anticholinergic and sedative properties.[1] It is utilized in combination therapies for the management of migraines.[1][2] This guide provides a comparative analysis of this compound, summarizing available data on its performance characteristics. Due to a lack of direct head-to-head comparative clinical trials, this guide contextualizes this compound's profile against other first-generation antihistamines and outlines relevant experimental methodologies.

Comparative Performance Data

Sedative Effects

First-generation antihistamines are known to cause sedation due to their ability to cross the blood-brain barrier.[3] While specific quantitative data on the sedative effect of this compound is limited, Table 1 provides a comparative overview of sedation levels associated with various first-generation antihistamines, which can serve as a proxy for estimating the potential sedative profile of this compound.

Table 1: Comparative Sedation Levels of First-Generation Antihistamines

AntihistamineSedation LevelSupporting Data/Observations
DiphenhydramineHighFrequently used as a sleep aid.
ChlorpheniramineModerateKnown to cause drowsiness.
HydroxyzineHighStrong sedative properties.
PromethazineHighPronounced sedative and hypnotic effects.
This compound Moderate to High (inferred) As a first-generation antihistamine, significant sedation is expected.

Note: The sedation level for this compound is inferred based on its classification as a first-generation antihistamine. Direct comparative studies are needed for a precise quantitative assessment.

Use in Migraine Treatment

This compound is a component of a five-drug combination therapy for migraines, which also includes ergotamine, propyphenazone, caffeine, and camylofin.[2] A study detailing the simultaneous quantification of this formulation highlights its use in a complex anti-migraine preparation.[2] However, clinical efficacy data from comparative trials of this specific combination are not extensively documented in the available literature. For context, Table 2 outlines common combination therapies for migraine and their general efficacy.

Table 2: Overview of Combination Therapies for Acute Migraine

CombinationComponentsGeneral Efficacy
Triptan + NSAIDe.g., Sumatriptan + NaproxenMore effective than monotherapy for pain relief and sustained response.[4]
Triptan + Antiemetice.g., Sumatriptan + MetoclopramideAddresses both headache and nausea associated with migraine.
Ergotamine-based Combination Ergotamine, Caffeine, Propyphenazone, Camylofin, this compound Targets multiple migraine pathways; quantitative efficacy data is limited.

Experimental Protocols

Assessment of Anticholinergic Activity: Muscarinic Receptor Binding Assay

The anticholinergic effects of this compound are attributed to its ability to block muscarinic acetylcholine receptors.[1] A standard method to quantify this activity is through a radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Human muscarinic M3 receptor-expressing cell membranes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound is incubated in the assay buffer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Assessment of Sedative Effects: Psychomotor Performance Tests

The sedative properties of antihistamines can be evaluated through a battery of psychomotor and cognitive tests.

Objective: To quantify the impact of this compound on psychomotor performance and alertness.

Tests:

  • Critical Flicker Fusion (CFF) Test: Measures the threshold at which a flickering light is perceived as a continuous light, an indicator of CNS arousal.

  • Choice Reaction Time (CRT) Test: Assesses the speed and accuracy of responding to a stimulus.

  • Tracking Tasks: Evaluates hand-eye coordination and attention.

  • Subjective Sedation Scales: Visual Analog Scales (VAS) or questionnaires where participants rate their level of drowsiness.

Procedure:

  • Baseline Measurement: Participants undergo the battery of tests before drug administration to establish a baseline performance.

  • Drug Administration: Participants receive a standardized dose of this compound or a placebo in a double-blind, randomized manner.

  • Post-Dose Measurement: The tests are repeated at specific time intervals after drug administration to measure changes in performance.

  • Data Analysis: Statistical analysis is performed to compare the changes in performance between the this compound and placebo groups.

Visualizations

mecloxamine_mechanism_of_action cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Muscarinic_Receptor->Postsynaptic_Neuron Activates This compound This compound This compound->Muscarinic_Receptor Blocks

Caption: Mechanism of Action of this compound.

experimental_workflow_anticholinergic_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Incubate Incubate Mixture Prepare_Reagents->Incubate Filter Filter to Separate Bound and Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Count Radioactivity Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Caption: Experimental Workflow for Anticholinergic Binding Assay.

References

Safety Operating Guide

Mecloxamine Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of mecloxamine is paramount for laboratory environments. This document provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste management. Adherence to these guidelines is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

This compound, an anticholinergic agent, is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound follows the established protocols for hazardous chemical waste. The primary recommended method of disposal for this compound is incineration by a licensed hazardous waste management company.[2][3] Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2]

1. Waste Identification and Classification:

  • Hazardous Waste Determination: this compound should be treated as a hazardous pharmaceutical waste. While not explicitly listed on the EPA's P or U lists of acute hazardous wastes, its pharmacological activity and potential environmental impact necessitate its disposal as hazardous.[4][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration if in solution.

2. Waste Segregation and Collection:

  • Dedicated Waste Container: A dedicated, properly labeled, and leak-proof container should be used for the collection of this compound waste. This container should be made of a material compatible with the chemical.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be segregated from non-hazardous waste and other chemical waste types to prevent unintended reactions.

3. Storage of this compound Waste:

  • Accumulation Point: The sealed and labeled waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Integrity: Ensure the waste container is kept tightly closed except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the waste has been stored for a period approaching the institutional limit (often 90 days), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Waste Pickup: EHS will arrange for the pickup of the hazardous waste by a licensed and certified hazardous waste disposal vendor. This vendor will be responsible for the transportation and final disposal of the this compound waste, typically via incineration.

Disposal "Do Nots"

  • DO NOT dispose of this compound down the sink or drain.

  • DO NOT place this compound waste in regular trash or biohazard bags.

  • DO NOT mix this compound with incompatible chemicals.

  • DO NOT attempt to neutralize this compound with other chemicals unless it is part of a validated and approved laboratory procedure.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Mecloxamine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Area (Chemical Fume Hood) ppe->fume_hood classify Classify as Hazardous Pharmaceutical Waste fume_hood->classify label_waste Label Container: 'Hazardous Waste - this compound' classify->label_waste segregate Segregate from Other Waste Streams label_waste->segregate store Store in a Designated Satellite Accumulation Area segregate->store seal Keep Container Sealed store->seal contact_ehs Contact Environmental Health & Safety (EHS) seal->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup incineration Incineration by a Licensed Waste Management Facility pickup->incineration end End: Proper Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory.

Quantitative Data Summary

Currently, there is no publicly available, specific quantitative data regarding disposal concentration limits for this compound. The standard practice for hazardous pharmaceutical waste is to avoid any level of release into the environment, hence the recommendation for containment and incineration.

ParameterValueSource
Recommended Disposal MethodIncinerationGeneral Hazardous Waste Guidelines[2][3]
Drain DisposalProhibitedGeneral Hazardous Waste Guidelines[2]
Trash DisposalProhibitedGeneral Hazardous Waste Guidelines

Experimental Protocols

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mecloxamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Mecloxamine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure. The following table summarizes the required PPE, drawing from established guidelines for handling hazardous drugs.[1][2][3]

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double GlovesWear two pairs of chemotherapy-rated gloves that comply with ASTM standard D-6978.[3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove every 30 minutes or immediately if contaminated, torn, or punctured.[2]
Body Protection Disposable GownA disposable, back-closing gown made of low-permeability, lint-free fabric is required. Cuffs should be tight-fitting. Gowns should be changed immediately if contaminated.[4]
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields.[5] In situations with a risk of splashing, a full face shield must be worn in conjunction with goggles.[2]
Respiratory Protection Full-Face Respirator or N95/PAPRIf exposure limits are exceeded or if there is a risk of inhaling dust or aerosols, a full-face respirator should be used.[5] For cleaning large spills or when there is known or suspected vapor exposure, a Powered Air-Purifying Respirator (PAPR) is required.[2] In other situations with potential for aerosol generation, a NIOSH-approved N95 respirator is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key stages, from receiving to administration.

This compound Handling Workflow receiving Receiving and Unpacking storage Secure Storage receiving->storage Visually inspect for damage preparation Preparation and Compounding storage->preparation Transport in sealed container administration Administration preparation->administration Use a closed system transfer device (CSTD) if possible disposal Waste Disposal administration->disposal Dispose of all contaminated materials immediately

A logical workflow for the safe handling of this compound.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Wear appropriate PPE, including double gloves and a gown, when unpacking this compound.

  • Have a spill kit readily available in the receiving area.

2. Storage:

  • Store this compound in a dry, dark, and well-ventilated area.[6]

  • Recommended short-term storage is at 0 - 4°C (days to weeks), and long-term storage is at -20°C (months to years).[6]

  • The storage area should be clearly marked with appropriate hazard symbols and access should be restricted to authorized personnel.

3. Preparation and Compounding:

  • All manipulations of this compound, such as weighing and compounding, should be performed in a designated containment primary engineering control (C-PEC), such as a Class II biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Use of a closed system transfer device (CSTD) is strongly recommended to minimize the risk of spills and aerosol generation.

  • Avoid the formation of dust.[5]

4. Administration:

  • When administering this compound, wear full PPE, including double gloves, a gown, and eye/face protection.

  • Ensure that all connections in the administration apparatus are secure to prevent leakage.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and informed response is critical.

Spill Management
Spill SizeContainment and Cleanup Procedure
Small Spill (<5 mL) 1. Alert personnel in the immediate area. 2. Don appropriate PPE, including a respirator. 3. Contain the spill using absorbent pads from a chemical spill kit. 4. Clean the area from the outer edge of the spill towards the center. 5. Decontaminate the area with an appropriate cleaning agent. 6. Place all contaminated materials in a designated hazardous waste container.[2]
Large Spill (>5 mL) 1. Immediately evacuate the area and restrict access. 2. Contact the institutional safety office or emergency response team. 3. Only trained personnel with appropriate PPE, including a PAPR, should perform the cleanup.[2][7]
Exposure Response
Type of ExposureImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

This compound Waste Disposal Pathway sharps Contaminated Sharps sharps_container Puncture-Resistant Sharps Container sharps->sharps_container ppe Contaminated PPE hazardous_bag Yellow or Labeled Hazardous Waste Bag ppe->hazardous_bag unused_drug Unused/Expired this compound waste_container Designated Hazardous Pharmaceutical Waste Container unused_drug->waste_container incineration Licensed Hazardous Waste Incineration sharps_container->incineration hazardous_bag->incineration waste_container->incineration

A clear pathway for the disposal of this compound-related waste.

1. Segregation of Waste:

  • All items that come into contact with this compound, including gloves, gowns, vials, syringes, and cleaning materials, must be considered hazardous waste.

2. Containerization:

  • Sharps: All contaminated needles and syringes should be placed in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[10]

  • PPE and other contaminated materials: Place in a designated, leak-proof, and clearly labeled hazardous waste bag (often yellow).[10]

  • Unused or Expired this compound: This should be disposed of in a designated hazardous pharmaceutical waste container. Do not dispose of it in regular trash or down the drain.[11][12][13]

3. Final Disposal:

  • All this compound-related hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

By implementing these comprehensive safety and handling procedures, you can create a secure environment for your vital research with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mecloxamine
Reactant of Route 2
Mecloxamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。